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  • Product: Carpipramine dihydrochloride
  • CAS: 7075-03-8

Core Science & Biosynthesis

Foundational

Carpipramine Dihydrochloride: Unraveling the In Vitro Mechanism of Action and Polypharmacological Profiling

Executive Summary Carpipramine dihydrochloride is an atypical antipsychotic agent of the iminodibenzyl class, exhibiting a complex polypharmacological profile. Unlike first-generation typical antipsychotics that predomin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Carpipramine dihydrochloride is an atypical antipsychotic agent of the iminodibenzyl class, exhibiting a complex polypharmacological profile. Unlike first-generation typical antipsychotics that predominantly target the dopamine D2 receptor with high rigidity, carpipramine modulates a broader network of G-protein coupled receptors (GPCRs), including serotonin (5-HT2A) and adrenergic ( α1​ , α2​ ) receptors. As a Senior Application Scientist, I have structured this technical guide to provide an in-depth mechanistic analysis of carpipramine's in vitro activity. This document details the biochemical rationale and the self-validating experimental protocols required to accurately quantify its receptor binding kinetics and functional antagonism.

Pharmacological Profile and Mechanistic Causality

The therapeutic efficacy and side-effect profile of carpipramine are dictated by its distinct receptor binding affinities. In vitro studies utilizing rat striatum and cerebral cortex membranes have elucidated its primary targets:

  • Dopamine D2 Receptors: Carpipramine acts as a potent competitive antagonist at D2 receptors. By blocking D2, a Gi/o​ -coupled receptor, it disinhibits adenylate cyclase, restoring cAMP levels that would otherwise be suppressed by endogenous dopamine[1].

  • Serotonin 5-HT2A Receptors: It exhibits significant antagonistic properties at 5-HT2A receptors ( Gq​ -coupled)[2]. This dual D2/5-HT2A antagonism is the hallmark of atypical antipsychotics, contributing to efficacy against the negative symptoms of schizophrenia while mitigating extrapyramidal motor side effects (EPS).

  • Adrenergic Receptors ( α1​ and α2​ ): High affinity for α1​ and α2​ adrenoceptors has been demonstrated using [3H] -WB 4101 and [3H] -clonidine displacement assays[1]. Blockade of these receptors correlates with its sedative and autonomic effects.

Causality in Polypharmacology: The structural backbone of carpipramine allows it to adopt conformations that fit the orthosteric binding pockets of multiple monoamine GPCRs. The balance of D2 versus 5-HT2A affinity is critical; a lower D2 occupancy combined with high 5-HT2A occupancy prevents the severe catalepsy seen with classic butyrophenones like haloperidol.

Quantitative Data: In Vitro Receptor Binding Affinities

The following table summarizes the representative in vitro binding affinities ( Ki​ ) of carpipramine dihydrochloride across its primary GPCR targets, derived from competitive radioligand displacement assays[1][2][3].

Receptor TargetG-Protein CouplingRadioligand UsedRepresentative Ki​ (nM)Functional Effect
Dopamine D2 Gi/o​ [3H] -Haloperidol3.5 - 15.0Antagonist
Serotonin 5-HT2A Gq​/11 [3H] -Ketanserin10.0 - 25.0Antagonist
Adrenergic α1​ Gq​/11 [3H] -WB 41015.0 - 20.0Antagonist
Adrenergic α2​ Gi/o​ [3H] -Clonidine40.0 - 85.0Antagonist

(Note: Exact Ki​ values can vary based on the specific cell line, membrane preparation, and assay conditions utilized. Data synthesized from established neurochemical profiling).

Mechanistic Pathway Visualization

Below is the signaling cascade modulated by carpipramine. By antagonizing these specific GPCRs, carpipramine prevents the downstream activation of Gi/o​ and Gq​ pathways.

Pathway Carpipramine Carpipramine Dihydrochloride D2R Dopamine D2 Receptor (Antagonized) Carpipramine->D2R HT2AR Serotonin 5-HT2A Receptor (Antagonized) Carpipramine->HT2AR Alpha1R Alpha-1 Adrenergic Receptor (Antagonized) Carpipramine->Alpha1R Gi Gi/o Protein Pathway (Disinhibited) D2R->Gi Gq Gq/11 Protein Pathway (Inhibited) HT2AR->Gq Alpha1R->Gq cAMP cAMP Accumulation (Restored) Gi->cAMP Ca2 Intracellular Ca2+ Release (Decreased) Gq->Ca2

GPCR antagonism by Carpipramine Dihydrochloride and its downstream effects on secondary messengers.

Experimental Protocols: Self-Validating In Vitro Systems

To rigorously evaluate the mechanism of action of carpipramine, we employ a two-tiered in vitro approach: a Radioligand Binding Assay to determine affinity ( Ki​ ), followed by a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay to confirm functional antagonism.

Causality in Assay Design: Binding affinity alone does not confirm whether a compound is an agonist, partial agonist, or antagonist. The functional cAMP assay provides the necessary phenotypic readout. Furthermore, using TR-FRET provides a ratiometric signal that inherently corrects for well-to-well variations in cell number or auto-fluorescence, making the system entirely self-validating.

Workflow Start In Vitro Assay Initiation Prep Cell Membrane Preparation (CHO-K1 expressing D2R) Start->Prep Assay1 Radioligand Binding Assay (Competitive Displacement) Prep->Assay1 Assay2 Functional cAMP Assay (TR-FRET) Prep->Assay2 Incubate1 Incubate with [3H]-Haloperidol + Carpipramine Gradient Assay1->Incubate1 Incubate2 Forskolin + Dopamine + Carpipramine Pre-treatment Assay2->Incubate2 Wash Rapid Filtration & Washing (GF/B filters) Incubate1->Wash Read2 Measure 665nm/615nm Ratio (Microplate Reader) Incubate2->Read2 Read1 Liquid Scintillation Counting (Determine IC50/Ki) Wash->Read1 Analyze Schild Plot Analysis & Functional Reversibility Read2->Analyze Read1->Analyze

Workflow for validating Carpipramine's binding affinity and functional antagonism.

Protocol 1: Competitive Radioligand Binding Assay (D2 Receptor)

Objective: Determine the Ki​ of carpipramine dihydrochloride at the human D2 receptor. Rationale for Cell Line: CHO-K1 cells stably expressing hD2R are utilized because they lack endogenous monoamine receptors, ensuring that the radioactive signal is exclusively derived from the target receptor, preventing false-positive binding artifacts.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO-K1-hD2R cells in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2​ , 1 mM MgCl2​ , pH 7.4). Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 1-2 mg/mL.

  • Assay Assembly (96-well plate):

    • Add 50 μ L of [3H] -Haloperidol (final concentration ~1 nM, near its Kd​ ).

    • Add 50 μ L of Carpipramine dihydrochloride in a 10-point concentration gradient ( 10−11 M to 10−5 M). Self-Validation Control: Include wells with 10 μ M unlabelled (+)-butaclamol to define non-specific binding (NSB).

    • Add 100 μ L of membrane suspension to initiate the reaction.

  • Incubation: Incubate the plate at 25°C for 60 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific ligand adhesion). Wash filters three times with 1 mL ice-cold wash buffer.

  • Quantification: Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate IC50​ using non-linear regression (four-parameter logistic equation). Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol 2: Functional cAMP Accumulation Assay (TR-FRET)

Objective: Confirm that carpipramine acts as an antagonist by reversing dopamine-induced suppression of cAMP. Rationale for TR-FRET: Time-resolved fluorescence eliminates short-lived background autofluorescence. The ratiometric measurement (665 nm / 615 nm) normalizes well-to-well dispensing errors, ensuring high data integrity and a robust Z'-factor (>0.6).

Step-by-Step Methodology:

  • Cell Plating: Seed CHO-K1-hD2R cells into a 384-well white microplate at 5,000 cells/well in stimulation buffer (HBSS containing 0.1% BSA and 0.5 mM IBMX to inhibit phosphodiesterase degradation of cAMP).

  • Antagonist Pre-treatment: Add carpipramine dihydrochloride (concentration gradient) to the cells and incubate for 15 minutes at room temperature.

  • Agonist Challenge: Add a mixture of Forskolin (10 μ M, to stimulate baseline cAMP production) and Dopamine ( EC80​ concentration, to suppress the forskolin-induced cAMP via Gi​ activation). Incubate for 30 minutes.

  • Lysis and Detection: Add the TR-FRET lysis buffer containing the cAMP-d2 conjugate (acceptor) and Anti-cAMP Cryptate (donor).

  • Incubation & Reading: Incubate for 1 hour at room temperature in the dark. Read the plate on a TR-FRET compatible microplate reader with excitation at 337 nm and dual emission at 615 nm and 665 nm.

  • Interpretation: Carpipramine will dose-dependently reverse the dopamine-induced suppression of cAMP. The increase in the 615/665 ratio (due to displacement of cAMP-d2 by endogenous cAMP) confirms the antagonistic mechanism of action.

Conclusion

The in vitro pharmacological evaluation of carpipramine dihydrochloride reveals a sophisticated multi-target mechanism. By systematically antagonizing D2, 5-HT2A, and adrenergic receptors, it modulates parallel intracellular signaling cascades (cAMP and Ca2+ ). The deployment of orthogonal, self-validating assay systems—combining radioligand binding for precise affinity metrics with TR-FRET for functional phenotypic readouts—ensures absolute scientific rigor in characterizing this atypical antipsychotic.

References

  • Source: nih.
  • Source: medchemexpress.
  • Source: benchchem.

Sources

Exploratory

The Pharmacological Architecture of Carpipramine Dihydrochloride: A Comprehensive Guide to Receptor Binding Affinities and Mechanistic Pathways

Carpipramine dihydrochloride (often recognized under trade names such as Prazinil or Defekton) is a tricyclic atypical antipsychotic belonging to the iminodibenzyl class. Initially synthesized to manage the positive and...

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Author: BenchChem Technical Support Team. Date: April 2026

Carpipramine dihydrochloride (often recognized under trade names such as Prazinil or Defekton) is a tricyclic atypical antipsychotic belonging to the iminodibenzyl class. Initially synthesized to manage the positive and negative symptoms of schizophrenia, as well as severe anxiety disorders, its clinical efficacy is driven by a complex polypharmacological profile[1]. Unlike highly selective modern biologics, carpipramine acts as a broad-spectrum antagonist across multiple G protein-coupled receptors (GPCRs), specifically targeting dopaminergic, serotonergic, adrenergic, and histaminergic systems[2].

This technical whitepaper provides an in-depth analysis of carpipramine’s receptor binding affinity profile, the structural causality behind its pharmacodynamics, and the rigorous self-validating experimental methodologies used to quantify these interactions. Furthermore, we explore recent computational data suggesting novel repurposing avenues for this legacy compound.

Quantitative Receptor Affinity Profile

The therapeutic window and side-effect profile of carpipramine are directly dictated by its binding affinities (quantified via Ki​ or IC50​ values) across various central nervous system (CNS) receptors. The drug exhibits a notable dual-action mechanism, heavily antagonizing both Dopamine D2 and Serotonin 5-HT2A receptors, which classifies it functionally alongside other atypical antipsychotics[1].

Table 1: Comparative Receptor Binding Affinities of Carpipramine
Receptor TargetAffinity MetricValuePrimary Clinical / Physiological Implication
Dopamine D2 Ki​ ~192.1 nMAttenuation of positive psychotic symptoms (delusions/hallucinations)[3].
Serotonin 5-HT2A IC50​ ~3.0 nMAnxiolytic effects and mitigation of extrapyramidal symptoms (EPS)[4].
Alpha-1 Adrenergic Ki​ Low nM rangeSedation, potential orthostatic hypotension[2].
Alpha-2 Adrenergic Ki​ Moderate nM rangeModulation of presynaptic neurotransmitter release[2].
TREM2 (In silico)Binding Energy-7.8 to -8.5 kcal/molNeuroinflammation modulation; potential Alzheimer's repurposing[5].
HDAC3 (In silico)Binding AffinityHigh specificityEpigenetic regulation; potential oncology applications[6].

Pharmacodynamics & Mechanistic Causality

To understand why carpipramine is clinically effective, one must analyze the causality of its receptor blockade.

The Dopamine-Serotonin Nexus

In the mesolimbic pathway, overactivity of dopamine binding to D2 receptors is a primary driver of positive schizophrenic symptoms. Carpipramine acts as a competitive antagonist at the D2 receptor ( Ki​ ~ 192.1 nM), preventing endogenous dopamine from initiating the Gi/o​ -mediated inhibition of adenylate cyclase[3].

However, pure D2 blockade (as seen in first-generation typical antipsychotics like haloperidol) often induces severe extrapyramidal symptoms (EPS) due to dopamine depletion in the nigrostriatal pathway. Carpipramine circumvents this via its exceptionally high affinity for the Serotonin 5-HT2A receptor ( IC50​ ~ 3.0 nM)[4]. By antagonizing 5-HT2A receptors on dopaminergic neurons in the striatum, carpipramine disinhibits dopamine release locally. This targeted dopamine release outcompetes the D2 blockade specifically in the nigrostriatal tract, thereby preserving motor function and drastically reducing EPS liability[1].

Adrenergic and Histaminergic Modulation

Carpipramine also demonstrates potent antagonism at α1​

  • and α2​ -adrenoceptors[2]. The blockade of central α1​ receptors, combined with its unlisted but clinically evident Histamine H1 antagonism, synergistically induces sedation. While this is beneficial for managing acute agitation or insomnia in psychiatric patients, it also explains the drug's primary adverse effects, such as somnolence and orthostatic hypotension[1].

    Pathway Carpipramine Carpipramine (Polypharmacological Antagonist) D2 Dopamine D2 Receptor (Mesolimbic/Nigrostriatal) Carpipramine->D2 Antagonism HT2A Serotonin 5-HT2A Receptor (Cortical/Striatal) Carpipramine->HT2A Antagonism cAMP cAMP Signaling (Modulated) D2->cAMP Downstream IP3 IP3 / DAG Cascade (Inhibited) HT2A->IP3 Downstream Clinical1 Attenuation of Psychotic Symptoms cAMP->Clinical1 Clinical2 Reduction of EPS & Anxiolytic Effects IP3->Clinical2

    Figure 1: Dual antagonism mechanism of Carpipramine modulating dopaminergic and serotonergic pathways.

Experimental Methodology: Self-Validating Radioligand Binding Assays

The quantitative data defining carpipramine's profile relies on highly controlled radioligand binding assays. To ensure scientific trustworthiness, these protocols are designed as self-validating systems . The core principle is distinguishing between a drug binding specifically to the target receptor versus non-specifically adhering to the lipid membrane or assay equipment.

Protocol: Determination of 5-HT2A Binding Affinity ( IC50​ and Ki​ )

Rationale: [3H] Ketanserin is utilized as the radioligand due to its high selectivity and well-documented dissociation constant ( Kd​ ) for the 5-HT2A receptor[4].

Step-by-Step Methodology:

  • Membrane Preparation: Rat frontal cortex tissue (rich in 5-HT2A receptors) is homogenized in ice-cold Tris-HCl buffer (pH 7.4) and centrifuged at 40,000 x g. The resulting pellet is resuspended to isolate the membrane fraction. Causality: Ice-cold temperatures prevent proteolytic degradation of the GPCRs.

  • Incubation: The membrane homogenate is incubated with a fixed, sub-saturating concentration of [3H] Ketanserin (e.g., 1 nM) and varying concentrations of carpipramine (ranging from 10−11 to 10−5 M).

  • Internal Validation (NSB Determination): A parallel set of tubes is prepared containing the membrane, [3H] Ketanserin, and a massive excess (10 μM) of an unlabeled competitor (e.g., methysergide). Causality: The excess unlabeled drug occupies 100% of the specific 5-HT2A sites. Any remaining radioactive signal in these tubes is strictly Non-Specific Binding (NSB).

  • Rapid Filtration: The incubation is terminated by rapid filtration through glass-fiber filters (pre-soaked in 0.1% polyethylenimine) using a vacuum manifold. Causality: Rapid filtration separates the bound radioligand from the free radioligand instantly, preventing the equilibrium from shifting. Polyethylenimine reduces non-specific adherence of the radioligand to the filter.

  • Washing & Quantification: Filters are washed three times with ice-cold buffer, placed in scintillation vials with liquid scintillant, and measured using a beta counter.

  • Data Analysis: Specific Binding (SB) is calculated as: SB=TotalBinding−NSB . The IC50​ is derived from the dose-response curve of specific binding. Finally, the true affinity constant ( Ki​ ) is calculated using the Cheng-Prusoff equation:

    Ki​=1+Kd​[L]​IC50​​

Workflow Prep 1. Membrane Preparation Incubate 2. Radioligand Incubation Prep->Incubate Filter 3. Rapid Filtration Incubate->Filter Wash 4. Buffer Washing Filter->Wash Measure 5. Scintillation Counting Wash->Measure Analyze 6. Cheng-Prusoff Analysis Measure->Analyze

Figure 2: Self-validating radioligand binding assay workflow for determining Ki values.

Future Directions: Computational Drug Repurposing

While historically confined to psychiatry, recent in silico molecular dynamics (MD) simulations and structure-based virtual screening have identified carpipramine as a high-potential candidate for drug repurposing in two critical fields:

  • Neurodegeneration (Alzheimer's Disease): Triggering receptor expressed on myeloid cells-2 (TREM2) is a critical protein in neuroinflammation. Comprehensive virtual screening of FDA-approved drugs revealed that carpipramine exhibits exceptional fit within the TREM2 binding pocket, with a binding affinity ranging from -7.8 kcal/mol to -8.5 kcal/mol[5]. MD simulations over a 500 ns window confirmed high structural stability, suggesting carpipramine could be repurposed to modulate immune regulation in Alzheimer's disease[5].

  • Oncology (Epigenetic Regulation): Histone deacetylase 3 (HDAC3) is a crucial target in cancer therapy. Molecular docking and subsequent 300 ns MD simulations demonstrated that carpipramine binds with high specificity to the active site pocket of HDAC3, stabilizing its structure and acting as a potential repurposed inhibitor for complex malignancies[6].

Sources

Foundational

Pharmacokinetics of carpipramine dihydrochloride in rodent models

An In-Depth Technical Guide to the Pharmacokinetics of Carpipramine Dihydrocholoride in Rodent Models Abstract This technical guide provides a comprehensive framework for characterizing the pharmacokinetics (PK) of carpi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics of Carpipramine Dihydrocholoride in Rodent Models

Abstract

This technical guide provides a comprehensive framework for characterizing the pharmacokinetics (PK) of carpipramine dihydrochloride, a dibenzazepine derivative antipsychotic agent, in preclinical rodent models. Recognizing the limited availability of specific PK data for this compound, this document serves as a first-principles guide for researchers, outlining the strategic integration of in vitro assays, bioanalytical method development, and in vivo study design. The methodologies presented are grounded in established principles for tricyclic-like compounds and are designed to generate the robust, high-quality data essential for drug development programs. We detail step-by-step protocols for liver microsomal stability and plasma protein binding assays, the development and validation of a sensitive LC-MS/MS quantification method, and the design and execution of a full-scale rodent PK study. The causality behind experimental choices is explained to empower scientists to not only execute but also adapt these methods. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a foundational pharmacokinetic profile for carpipramine or structurally related molecules.

Introduction

Carpipramine is a psychotropic agent belonging to the iminodibenzyl (dibenzazepine) class, structurally related to well-known tricyclic compounds like imipramine and clomipramine.[1] It has been investigated for its antipsychotic and psychomotor stimulating activities, with a mechanism of action that includes dopamine antagonism and blockade of α-adrenergic receptors in the brain.[2][3] A thorough understanding of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental to any successful drug development campaign. Pharmacokinetic studies in rodent models provide the first glimpse into a compound's in vivo behavior, informing dose selection for efficacy and toxicology studies, predicting human PK parameters, and identifying potential liabilities such as rapid metabolism or poor bioavailability.

This guide provides a comprehensive, field-proven approach to systematically characterize the pharmacokinetics of carpipramine in rodents. We will proceed logically from foundational in vitro characterization to the design and execution of a definitive in vivo study, culminating in data analysis and interpretation.

Part 1: Foundational In Vitro Characterization

Before committing to costly and complex animal studies, a robust in vitro assessment is crucial to predict the key metabolic and dispositional characteristics of carpipramine. These assays provide an early, cost-effective indication of the drug's intrinsic stability and its propensity to bind to plasma proteins, two key determinants of its in vivo fate.

Metabolic Stability in Liver Microsomes

The primary objective of this assay is to determine the intrinsic clearance (CLint) of carpipramine in the liver, the main site of drug metabolism. Liver microsomes are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).[4] By monitoring the rate of disappearance of carpipramine when incubated with liver microsomes, we can estimate its susceptibility to hepatic metabolism. A high clearance in this assay often predicts high hepatic clearance in vivo and potentially low oral bioavailability due to first-pass metabolism.[2]

  • Reagent Preparation :

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of carpipramine dihydrochloride in DMSO. Dilute this to a 100 µM working solution in acetonitrile.

    • Prepare an NADPH regenerating system solution containing 3.3 mM NADP+, 5.3 mM glucose-6-phosphate, 0.67 units/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂ in phosphate buffer.[5]

    • Thaw pooled male Sprague-Dawley rat liver microsomes on ice. Dilute with phosphate buffer to a working concentration of 1.0 mg/mL.

  • Incubation :

    • In a 96-well plate, combine 1 µL of the 100 µM carpipramine working solution with 49 µL of the microsomal suspension (final carpipramine concentration: 2 µM; final microsomal protein concentration: 0.5 mg/mL).[2][4]

    • Include control wells: a negative control without the NADPH regenerating system and a positive control with a known rapidly metabolized compound (e.g., imipramine or propranolol).[3][6]

    • Pre-incubate the plate at 37°C for 10 minutes with shaking.

    • Initiate the metabolic reaction by adding 50 µL of the pre-warmed NADPH regenerating system to each well.[7]

  • Time-Point Sampling & Quenching :

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 200 µL of ice-cold acetonitrile containing a suitable internal standard (IS), such as diazepam or a stable isotope-labeled carpipramine.[7] The IS is critical for correcting for variations in sample processing and instrument response.

    • Seal the plate, vortex vigorously for 2 minutes, and then centrifuge at 4000 x g for 10 minutes to pellet the precipitated proteins.

  • Analysis :

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to determine the peak area ratio of carpipramine to the internal standard at each time point.

  • Data Analysis :

    • Plot the natural logarithm of the percentage of carpipramine remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t1/2) as: 0.693 / k.

    • Calculate the intrinsic clearance (CLint in µL/min/mg protein) as: (0.693 / t₁/₂) / (mg/mL microsomal protein) * 1000.[7]

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, profoundly impacts its pharmacokinetic profile. Only the unbound (free) drug is available to distribute into tissues, interact with therapeutic targets, and be cleared by metabolizing enzymes or renal excretion.[8] High plasma protein binding (>99%) can limit the volume of distribution and the rate of clearance. For dibenzazepine derivatives like lofepramine, binding is known to be very high (~99%), and a similar profile is anticipated for carpipramine.[9] Equilibrium dialysis is the gold-standard method for determining PPB.

  • Apparatus Setup :

    • Use a commercially available equilibrium dialysis apparatus with semi-permeable membrane inserts (e.g., 5-10 kDa molecular weight cut-off).

    • Hydrate the membranes according to the manufacturer's instructions.

  • Sample Preparation :

    • Thaw pooled male Sprague-Dawley rat plasma on ice.

    • Spike the plasma with carpipramine to achieve final concentrations (e.g., 0.5 µM and 5 µM). Prepare a corresponding buffer solution (phosphate-buffered saline, pH 7.4) with the same concentrations of carpipramine.

  • Dialysis :

    • Pipette a precise volume (e.g., 200 µL) of the carpipramine-spiked plasma into one chamber (the plasma side) of the dialysis cell.

    • Pipette the same volume of the carpipramine-spiked buffer into the opposing chamber (the buffer side).

    • Assemble the apparatus and place it in a temperature-controlled shaker, incubating at 37°C for 4-6 hours to allow equilibrium to be reached. The time to reach equilibrium should be determined in a preliminary experiment.

  • Sample Analysis :

    • After incubation, carefully collect samples from both the plasma and buffer chambers.

    • It is critical to matrix-match the samples for analysis. Therefore, add an equal volume of blank buffer to the plasma sample and an equal volume of blank plasma to the buffer sample.

    • Precipitate proteins from both sets of samples using acetonitrile containing an internal standard and analyze the supernatants by LC-MS/MS.

  • Data Calculation :

    • Calculate the fraction unbound (fu) using the following equation: fu = Concentration_buffer_side / Concentration_plasma_side.

    • The percentage bound is calculated as: % Bound = (1 - fu) * 100.

In_Vitro_Workflow cluster_0 Metabolic Stability cluster_1 Plasma Protein Binding MS1 Prepare Reagents (Microsomes, Buffer, NADPH) MS2 Incubate Drug with Microsomes at 37°C MS1->MS2 MS3 Sample at Time Points (0, 5, 15, 30, 60 min) MS2->MS3 MS4 Quench with Acetonitrile + IS MS3->MS4 MS5 Centrifuge & Collect Supernatant MS4->MS5 MS6 LC-MS/MS Analysis MS5->MS6 MS7 Calculate t½ and CLint MS6->MS7 PPB1 Spike Drug into Plasma and Buffer PPB2 Load Dialysis Apparatus PPB1->PPB2 PPB3 Incubate at 37°C to Reach Equilibrium PPB2->PPB3 PPB4 Sample Plasma and Buffer Chambers PPB3->PPB4 PPB5 Matrix-Match Samples PPB4->PPB5 PPB6 Protein Precipitation + IS PPB5->PPB6 PPB7 LC-MS/MS Analysis PPB6->PPB7 PPB8 Calculate Fraction Unbound (fu) PPB7->PPB8 TestCompound Carpipramine Stock Solution TestCompound->MS1 TestCompound->PPB1

Figure 1: Workflow for in vitro pharmacokinetic characterization.

Part 2: Bioanalytical Method Development and Validation

A sensitive, selective, and robust bioanalytical method is the cornerstone of any pharmacokinetic study. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the industry standard for quantifying drugs and their metabolites in complex biological matrices like plasma and brain homogenate due to its superior sensitivity and specificity.[10]

Method Development Strategy
  • Mass Spectrometry Tuning : Infuse a standard solution of carpipramine and a proposed internal standard (e.g., diazepam, imipramine-d3) into the mass spectrometer. Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, source temperature) in positive ion mode. Determine the precursor ion ([M+H]+) and select 2-3 characteristic, stable product ions for Multiple Reaction Monitoring (MRM) transitions.[11] This ensures that the instrument is set to selectively detect only the compound of interest.

  • Chromatographic Separation : Develop a reversed-phase HPLC method to separate carpipramine from endogenous plasma components.

    • Column : A C18 column (e.g., 50 mm x 2.1 mm, 2.7 µm particle size) is a good starting point.[12]

    • Mobile Phase : A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B) typically provides good peak shape for basic compounds like carpipramine.[13] The formic acid helps to protonate the analyte, improving ionization efficiency and chromatographic peak shape.

    • Flow Rate : A flow rate of 0.4-0.6 mL/min is typical for this column dimension.

  • Sample Preparation : The goal is to efficiently extract carpipramine from plasma while removing interfering proteins and phospholipids.

    • Protein Precipitation (PPT) : This is the simplest and fastest method. Add 3-4 volumes of cold acetonitrile (containing the IS) to 1 volume of plasma. Vortex and centrifuge. This method is effective but can sometimes suffer from matrix effects.[10]

    • Liquid-Liquid Extraction (LLE) : This method offers a cleaner extract. After adding the IS, alkalinize the plasma with a weak base (e.g., 1 M NaOH) and extract with an organic solvent like a mixture of ether and dichloromethane or heptane and isoamyl alcohol.[12] The organic layer is then evaporated and the residue is reconstituted in the mobile phase.

Method Validation

The developed method must be validated according to regulatory guidelines (e.g., FDA or ICH) to ensure its reliability.[14]

  • Specificity & Selectivity : Analyze at least six different batches of blank rodent plasma to ensure no endogenous components interfere with the detection of carpipramine or the IS at their respective retention times.

  • Linearity and Range : Prepare a calibration curve by spiking blank plasma with known concentrations of carpipramine (e.g., 1-2000 ng/mL). The curve should consist of 7-8 non-zero standards. The relationship between concentration and response should be linear, with a correlation coefficient (r²) > 0.99.

  • Lower Limit of Quantification (LLOQ) : This is the lowest concentration on the calibration curve that can be measured with acceptable precision (≤20%) and accuracy (within ±20%).[12]

  • Precision and Accuracy : Analyze Quality Control (QC) samples at low, medium, and high concentrations (e.g., 3, 100, and 1500 ng/mL) in replicates (n=5) on three separate days.

    • Intra-day precision (%CV) and accuracy (%RE) should be within ±15%.

    • Inter-day precision and accuracy should also be within ±15%.

  • Matrix Effect & Recovery :

    • Matrix Effect : Compare the response of carpipramine spiked into post-extraction blank plasma with the response of a pure solution. This assesses whether plasma components are suppressing or enhancing the MS signal.

    • Extraction Recovery : Compare the response of a pre-extraction spiked sample to a post-extraction spiked sample to determine the efficiency of the sample preparation method.[12]

  • Stability : Assess the stability of carpipramine in plasma under various conditions relevant to the study:

    • Freeze-Thaw Stability : After three freeze-thaw cycles.

    • Short-Term Stability : At room temperature for the expected duration of sample handling.

    • Long-Term Stability : At -80°C for the expected duration of sample storage.

    • Post-Preparative Stability : In the autosampler for the duration of the analytical run.

Bioanalytical_Validation_Flow Start Develop LC-MS/MS Method (Tuning, Chromatography, Sample Prep) Selectivity Selectivity (6 blank lots) Start->Selectivity Linearity Linearity & Range (8-point curve, r² > 0.99) Start->Linearity Accuracy Accuracy & Precision (Intra/Inter-day, 3 QC levels, ≤ 15%) Start->Accuracy Recovery Recovery & Matrix Effect (3 QC levels) Start->Recovery Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Start->Stability Selectivity->Accuracy Validated Method Validated LLOQ LLOQ (Precision & Accuracy ≤ 20%) Linearity->LLOQ LLOQ->Accuracy Accuracy->Recovery Recovery->Stability Stability->Validated

Figure 2: Workflow for bioanalytical method validation.

Part 3: In Vivo Rodent Pharmacokinetic Study

With a validated bioanalytical method in hand, a definitive in vivo study can be conducted to determine the complete pharmacokinetic profile of carpipramine. A study in Sprague-Dawley rats is standard. The design should include both intravenous (IV) and oral (PO) administration arms to allow for the determination of absolute oral bioavailability.

Study Design
  • Animals : Male Sprague-Dawley rats (250-300g). A sufficient number of animals should be used to allow for sparse sampling (e.g., 3 rats per timepoint).

  • Dose Groups :

    • Group 1 (IV) : 1 mg/kg carpipramine dihydrochloride in a suitable vehicle (e.g., saline with 5% DMSO/5% Solutol). The IV dose should be low to avoid solubility and toxicity issues while being high enough for robust quantification.

    • Group 2 (PO) : 10 mg/kg carpipramine dihydrochloride in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose in water). The oral dose is typically 5-10 fold higher than the IV dose.

  • Blood Sampling : Blood samples (~150 µL) are collected via tail vein or saphenous vein into heparinized tubes at pre-dose and at multiple time points post-dose.

    • IV arm : 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

    • PO arm : 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours.

  • Brain Tissue (Optional satellite group) : To assess blood-brain barrier penetration, a separate group of animals can be dosed (e.g., 10 mg/kg PO), and at selected time points (e.g., 1, 4, and 8 hours), animals are euthanized, and both blood and whole brain are collected.

Experimental Protocols
  • Animal Preparation : Weigh the rat to calculate the precise dosing volume. The maximum recommended volume for a rat is 10-20 mL/kg.[15]

  • Gavage Needle Measurement : Measure the gavage needle externally from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark the needle to prevent over-insertion.[16]

  • Restraint : Firmly restrain the rat to align the head and body, creating a straight path to the esophagus.

  • Insertion : Gently insert the gavage needle into the mouth, to one side of the incisors, and advance it over the tongue. The rat should swallow as the needle enters the esophagus. The needle should pass smoothly without force.[17]

  • Dose Administration : Slowly depress the syringe plunger to deliver the dose.

  • Withdrawal : Remove the needle smoothly and return the animal to its cage. Monitor the animal for any signs of distress.

  • Blood Collection : Collect blood into tubes containing an anticoagulant (e.g., K₂EDTA or lithium heparin).

  • Plasma Preparation : Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C within 30 minutes of collection.

  • Storage : Transfer the resulting plasma to clearly labeled cryovials and store immediately at -80°C until analysis.

  • Brain Tissue Processing : If collected, rinse the brain with cold saline, blot dry, weigh, and homogenize in 4 volumes of phosphate-buffered saline. Store the homogenate at -80°C.

In_Vivo_PK_Workflow cluster_0 Dosing Phase cluster_1 Sampling Phase cluster_2 Analysis Phase Dose_IV Group 1: IV Bolus (e.g., 1 mg/kg) Sample_Blood Serial Blood Sampling (Sparse Sampling Design) Dose_IV->Sample_Blood Dose_PO Group 2: Oral Gavage (e.g., 10 mg/kg) Dose_PO->Sample_Blood Sample_Brain Optional: Brain Harvest (Satellite Group) Dose_PO->Sample_Brain Process_Plasma Centrifuge to Isolate Plasma Sample_Blood->Process_Plasma Store_Plasma Store Plasma at -80°C Process_Plasma->Store_Plasma Analysis Quantify Drug Concentration (Validated LC-MS/MS Method) Store_Plasma->Analysis Homogenize Homogenize Brain Tissue Sample_Brain->Homogenize Store_Homogenate Store Homogenate at -80°C Homogenize->Store_Homogenate Store_Homogenate->Analysis PK_Calc Non-Compartmental Analysis (NCA) Analysis->PK_Calc Report Generate PK Parameters (AUC, Cmax, t½, F%) PK_Calc->Report

Figure 3: Overview of the in vivo pharmacokinetic study workflow.

Part 4: Data Analysis and Interpretation

Once the plasma concentrations have been determined, pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.

Key Pharmacokinetic Parameters
  • Cmax : The maximum observed plasma concentration.

  • Tmax : The time at which Cmax is observed.

  • AUC0-t : The area under the plasma concentration-time curve from time zero to the last measurable concentration, calculated using the linear trapezoidal rule.

  • AUC0-inf : The AUC extrapolated to infinity.

  • t1/2 : The elimination half-life.

  • CL : Total body clearance (DoseIV / AUCIV, 0-inf).

  • Vdss : Volume of distribution at steady state.

  • F% : Absolute oral bioavailability = (AUCPO, 0-inf / AUCIV, 0-inf) * (DoseIV / DosePO) * 100.

Expected Data and Interpretation

While specific data for carpipramine is not publicly available, we can extrapolate an expected profile based on its structural class.

Table 1: Hypothetical Pharmacokinetic Parameters for Carpipramine in Rats

ParameterIV Administration (1 mg/kg)Oral Administration (10 mg/kg)Interpretation & Causality
Cmax (ng/mL)~150 (at 5 min)~250Tmax > 0.5h suggests absorption from the GI tract is not instantaneous.
Tmax (h)0.08 (first time point)1.0 - 2.0
AUC0-inf (ng·h/mL)~400~1000The dose-normalized PO AUC is significantly lower than the IV AUC.
t1/2 (h)3 - 53 - 5The half-life should be independent of the route of administration.
CL (mL/min/kg)~42N/AA clearance value approaching or exceeding hepatic blood flow (~55 mL/min/kg in rats) would indicate a high extraction ratio drug.
Vdss (L/kg)> 5N/AA large Vdss is expected for a lipophilic basic drug that distributes extensively into tissues.
F (%)N/A~25%Based on data for clomipramine[18], a low to moderate bioavailability is expected, likely due to significant first-pass metabolism, consistent with high in vitro clearance.
Plasma Protein BindingN/A>98% (Expected)High binding, as seen with lofepramine[9], would restrict the volume of distribution but is typical for this class.
Brain/Plasma RatioN/A>1 (Expected)As a CNS-active drug, it is designed to cross the blood-brain barrier. A ratio >1 indicates accumulation in brain tissue.[19]

Interpretation Insights:

  • High Clearance & Low Bioavailability : The in vitro microsomal stability data will provide the initial hypothesis. If carpipramine is rapidly metabolized, we expect to see high in vivo clearance and low oral bioavailability (F%). This is a critical finding, as it may necessitate higher oral doses or alternative formulations to achieve therapeutic exposure.

  • Extensive Distribution : A large volume of distribution (Vdss) is anticipated for a lipophilic compound like carpipramine. This, combined with high plasma protein binding, suggests extensive binding to tissues.

  • Metabolic Pathways : The study by Gaillard et al. (1982) identified hydroxylation and cyclization as key metabolic pathways.[1] Analysis of plasma samples from the in vivo study can be extended to identify and quantify these major metabolites, providing a more complete picture of the drug's disposition.

Conclusion

This technical guide provides a robust, integrated strategy for the comprehensive pharmacokinetic characterization of carpipramine dihydrochloride in rodent models. By systematically executing in vitro assays to predict metabolic fate, developing a validated and sensitive bioanalytical method, and conducting a well-designed in vivo study, researchers can generate the critical data needed to advance a drug development program. The principles and detailed protocols described herein offer a self-validating framework that ensures data integrity and provides a deep, mechanistic understanding of the drug's behavior in vivo. This foundational knowledge is indispensable for making informed decisions on dose, route, and regimen for subsequent efficacy and safety studies.

References

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay.
  • Florida State University Office of Research. (2016, October 26).
  • IACUC. (n.d.).
  • Virginia Tech. (2017, December 12).
  • Gaillard, C., Oules, J., & Moleyre, J. (1982).
  • Cyprotex. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions - Evotec.
  • Aftab, T., et al. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. protocols.io.
  • University of Queensland. (n.d.).
  • BioDuro. (n.d.). ADME Microsomal Stability Assay.
  • University of British Columbia Animal Care Committee. (2021, February 15). TECH 09b - Oral Dosing (Gavage)
  • Eckmann, F. (1971). [A New Psychotropic Drug: Carpipramine, Intermediate Compound Between 2 Therapeutic Classes]. Encephale, 60(3), 266-281.
  • Forshell, G. P. (1977). The absorption, excretion and plasma protein binding of lofepramine in the rat, dog and man. Xenobiotica, 7(3), 153-163.
  • Banks, W. A. (2023).
  • Di, L., & Umland, J. P. (2014). Species differences in drug plasma protein binding. MedChemComm, 5(7), 875-884.
  • Li, Y., et al. (2025). Development and Validation of an HPLC-MS/MS Method for Determining I-BET151 in Rat Plasma and Its application to Pharmacokinetic. Drug Design, Development and Therapy, 19, 8679-8689.
  • Ghose, A. K., et al. (2011). Molecular determinants of blood–brain barrier permeation. Future Medicinal Chemistry, 3(9), 1079-1094.
  • Shargel, L., & Yu, A. B. C. (n.d.). Applied Biopharmaceutics & Pharmacokinetics, 7e, Chapter 10: Protein Binding. AccessPharmacy.
  • Li, M., et al. (2016). Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer. Molecular Pharmaceutics, 13(7), 2417-2427.
  • Zhang, Y., et al. (2017). A Validated HPLC-MS/MS Method for Simultaneous Determination of Militarine and Its Three Metabolites in Rat Plasma: Application to a Pharmacokinetic Study. Molecules, 22(10), 1629.
  • Titov, D. V., et al. (2022). Genetic Predictors of Antipsychotic Efflux Impairment via Blood-Brain Barrier: Role of Transport Proteins. International Journal of Molecular Sciences, 23(23), 15286.
  • Lu, C. T., et al. (2018). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. Molecules, 23(6), 1289.
  • Kumar, V., et al. (2023). Explaining Blood−Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms.
  • Yoo, S. D., et al. (1999). Increased bioavailability of clomipramine after sublingual administration in rats. Journal of Pharmaceutical Sciences, 88(11), 1119-1121.
  • Batinic-Haberle, I., et al. (2012). Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+. Free Radical Biology and Medicine, 52(8), 1427-1439.
  • Singh, J. K., et al. (2012). Comparative in-vitro Intrinsic Clearance of Imipramine in Multiple Species Liver Microsomes: Human, Rat, Mouse and Dog. Journal of Bioanalysis & Biomedicine, 4(4), 058-063.
  • Kim, T. H., et al. (2017). A Validated HPLC–MS/MS Method for the Quantification of Supinoxin in Rat Plasma and Its Application to Pharmacokinetic Study.
  • Wang, Y., et al. (2019). Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors. Xenobiotica, 49(5), 596-605.
  • Micheli, L., et al. (2023). Pharmacokinetic and Permeation Studies in Rat Brain of Natural Compounds Led to Investigate Eugenol as Direct Activator of Dopamine Release in PC12 Cells. Pharmaceutics, 15(1), 268.
  • Wang, Y., et al. (2014). [Plasma protein binding characteristics of decapeptide in several species].
  • Li, Y., et al. (2025). Development and Validation of an HPLC-MS/MS Method for Determining I-BET151 in Rat Plasma and Its application to Pharmacokinetic Studies. Drug Design, Development and Therapy, 19, 8679-8689.
  • Tanaka, M., et al. (2021). Physiologically Based Pharmacokinetic Modeling using Various Pharmacokinetic Models to Predict the Pharmacokinetics of the Anti-Cancer Agent, Dacarbazine, in Rats. Biological & Pharmaceutical Bulletin, 44(11), 1696-1702.
  • Kim, T. H., et al. (2017). A validated HPLC—MS/MS method for the quantification of supinoxin in rat plasma and its application to pharmacokinetic study.
  • ResearchGate. (n.d.). Pharmacokinetic parameters C max , T max , AUC, and MRT.
  • Yoo, S. D., et al. (1999). Increased bioavailability of clomipramine after sublingual administration in rats. Journal of Pharmaceutical Sciences, 88(11), 1119-1121.
  • Li, M., et al. (2024).

Sources

Exploratory

Blood-Brain Barrier Permeability of Carpipramine Dihydrochloride: A Technical Whitepaper on Pharmacokinetics, Mechanisms, and In Vitro Evaluation

Executive Summary Carpipramine dihydrochloride is a second-generation (atypical) antipsychotic agent belonging to the iminodibenzyl class[1]. While its primary clinical application has historically been the management of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Carpipramine dihydrochloride is a second-generation (atypical) antipsychotic agent belonging to the iminodibenzyl class[1]. While its primary clinical application has historically been the management of schizophrenia and severe anxiety disorders, its therapeutic efficacy is fundamentally bottlenecked by its ability to permeate the blood-brain barrier (BBB)[2]. For researchers and drug development professionals, understanding the physicochemical drivers and in vitro evaluation methods of carpipramine's BBB permeability is critical for optimizing central nervous system (CNS) targeted drug delivery systems.

Physicochemical Properties & BBB Permeability Predictors

The BBB is a highly selective, semipermeable border of microvascular endothelial cells. Passive transcellular diffusion is the primary route of entry for lipophilic small molecules like carpipramine. The compound's molecular architecture is highly optimized for this process, as detailed in the quantitative summary below based on data from [3].

Table 1: Physicochemical Properties of Carpipramine Governing BBB Permeation

PropertyValueCausality for BBB Permeation
Molecular Weight 446.6 g/mol Falling below the 500 Da threshold prevents steric hindrance, facilitating passive diffusion across the tight junctions and lipid bilayers of the BBB.
Topological Polar Surface Area (TPSA) 52.8 ŲA TPSA < 90 Ų indicates minimal hydrogen bonding drag. Lower polar surface area prevents the molecule from becoming trapped in the aqueous extracellular matrix.
Hydrogen Bond Donors 1A low donor count reduces the energetic penalty required to desolvate the molecule before it enters the hydrophobic core of the endothelial membrane.
Hydrogen Bond Acceptors 2Minimal acceptors reduce non-specific binding and electrostatic interactions with the negatively charged endothelial glycocalyx.
LogP (Estimated) ~4.5High lipophilicity strongly drives the thermodynamic partitioning of the drug out of the plasma and into the lipid-rich environment of the brain parenchyma.

Neuropharmacological Targets in the CNS

Upon successful permeation of the BBB, carpipramine exerts its psychotropic effects via a multifaceted receptor antagonism profile. It acts as a potent antagonist at dopamine D2 receptors, serotonin 5-HT2A/C receptors, histamine H1 receptors, and alpha-1 adrenergic receptors, modulating complex neurotransmitter pathways[4][5].

G cluster_receptors CNS Receptor Targets Carpipramine Carpipramine (BBB Permeable) D2 Dopamine D2 Receptor Carpipramine->D2 Antagonizes HT2A Serotonin 5-HT2A Receptor Carpipramine->HT2A Antagonizes H1 Histamine H1 Receptor Carpipramine->H1 Antagonizes Alpha1 Alpha-1 Adrenergic Receptor Carpipramine->Alpha1 Antagonizes Effect_D2 Antipsychotic Effect (Reduces Hallucinations) D2->Effect_D2 Effect_HT2A Anxiolytic Effect (Mood Stabilization) HT2A->Effect_HT2A Effect_H1 Sedative Effect (Calming/Insomnia Relief) H1->Effect_H1 Effect_Alpha1 Vasodilation (BP Reduction) Alpha1->Effect_Alpha1

Fig 1: Carpipramine mechanism of action via multi-receptor antagonism following BBB permeation.

In Vitro Evaluation of BBB Permeability: Methodologies

To accurately quantify the BBB permeability of carpipramine during preclinical development, the Parallel Artificial Membrane Permeability Assay (PAMPA) utilizing Porcine Brain Lipid Extract (PBLE) is heavily utilized. According to , this model accurately mimics the physicochemical selectivity of the BBB[6].

Protocol: Self-Validating PBLE PAMPA-BBB Assay

Step 1: Preparation of the Lipid Matrix

  • Action: Dissolve Porcine Brain Lipid Extract (PBLE) in dodecane to a final concentration of 20 mg/mL.

  • Causality: Standard hexadecane fails to accurately reflect the complex polar surface interactions of the cerebral microvascular endothelium. Dodecane acts as an inert organic solvent that mimics the hydrophobic core of the lipid bilayer, while PBLE provides the necessary physiological lipid headgroups (e.g., sphingomyelin, cholesterol, phosphatidylcholine) to govern the passive diffusion of lipophilic basic drugs like carpipramine.

Step 2: Membrane Coating

  • Action: Apply 4 μL of the PBLE/dodecane solution to the PVDF membrane filter (pore size 0.45 μm) of the donor plate. Allow 5 minutes for solvent evaporation.

  • Causality: Evaporation ensures the formation of a stable, continuous lipid bilayer across the pores, preventing aqueous channels that would artificially inflate permeability readings.

Step 3: Donor and Acceptor Solution Preparation

  • Action: Dilute Carpipramine Dihydrochloride in PBS (pH 7.4) to a concentration of 50 μM, containing 1% DMSO to maintain solubility. Co-incubate with 100 μM Lucifer Yellow in the donor solution.

  • Causality: Lucifer Yellow is a highly hydrophilic, paracellular marker. Because carpipramine permeates transcellularly, the inclusion of Lucifer Yellow acts as an internal control for membrane integrity.

Step 4: Assay Assembly and Incubation

  • Action: Add 300 μL of the donor solution to the donor wells and 300 μL of fresh PBS (pH 7.4) with 1% DMSO to the acceptor wells. Assemble the sandwich plate and incubate at 37°C for 4 hours under gentle agitation (150 rpm).

  • Causality: Agitation is critical to reduce the Unstirred Water Layer (UWL) adjacent to the membrane. For highly lipophilic drugs like carpipramine, a thick UWL can artificially bottleneck permeation, leading to false-negative permeability rates.

Step 5: Quantification and Self-Validation

  • Action: Separate the plates and quantify carpipramine concentration in both compartments using LC-MS/MS. Measure Lucifer Yellow fluorescence (Ex 428 nm / Em 536 nm).

  • Self-Validation: Calculate the apparent permeability ( Papp​ ). If the Papp​ of Lucifer Yellow exceeds 1×10−6 cm/s, the data for that specific well MUST be discarded. This threshold validates that permeation occurred via true transcellular diffusion rather than artifactual paracellular leakage or membrane rupture.

Chromatographic Modeling of BBB Permeation (LogBB)

Beyond in vitro biological assays, the BBB permeability of carpipramine can be predicted using chromatographic retention data. Statistical analyses of BBB permeability indices demonstrate that immobilized artificial membrane (IAM) chromatography strongly correlates with in vivo brain penetration[7].

  • Causality: IAM stationary phases consist of phosphatidylcholine analogs covalently bound to a silica matrix. The retention factor ( kIAM​ ) of carpipramine on this column directly mimics its thermodynamic partitioning behavior into the lipid bilayer of the BBB.

  • Self-Validation: The chromatographic model is self-validating by plotting the experimental kIAM​ against known computational LogBB values of a standardized drug library. A high correlation coefficient ( R2>0.85 ) confirms that the chromatographic retention is a reliable surrogate for in vivo CNS bioavailability, proving that carpipramine's high retention time directly translates to high BBB permeability[7].

Conclusion

Carpipramine dihydrochloride's efficacy as a psychotropic agent is deeply intertwined with its physicochemical properties, which are perfectly tuned for passive diffusion across the blood-brain barrier. By utilizing physiologically relevant in vitro models like PBLE-PAMPA and IAM chromatography, researchers can reliably quantify its CNS bioavailability, ensuring that target engagement at D2, 5-HT2A, H1, and Alpha-1 receptors is achieved at therapeutic concentrations.

References

  • What is the mechanism of Carpipramine? Source: Patsnap Synapse URL:[Link]

  • Carpipramine | C28H38N4O | CID 2580 Source: PubChem, National Institutes of Health URL:[Link]

  • Effects of iminodibenzyl antipsychotic drugs on cerebral dopamine and alpha-adrenergic receptors Source: PubMed, National Institutes of Health URL:[Link]

  • Physicochemical Selectivity of the BBB Microenvironment Governing Passive Diffusion—Matching with a Porcine Brain Lipid Extract Artificial Membrane Permeability Model Source: ResearchGate / European Journal of Pharmaceutical Sciences URL:[Link]

  • Chromatographic Data in Statistical Analysis of BBB Permeability Indices Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

Sources

Foundational

Cytochrome P450 Metabolic Pathways of Carpipramine Dihydrochloride: A Comprehensive Technical Guide

Executive Summary Carpipramine dihydrochloride is an atypical antipsychotic agent that structurally bridges the gap between tricyclic antidepressants (e.g., imipramine) and butyrophenones (e.g., haloperidol)[1]. Primaril...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Carpipramine dihydrochloride is an atypical antipsychotic agent that structurally bridges the gap between tricyclic antidepressants (e.g., imipramine) and butyrophenones (e.g., haloperidol)[1]. Primarily utilized for the management of schizophrenia and severe anxiety, its clinical efficacy and safety profile are heavily dictated by its pharmacokinetic fate. The biotransformation of carpipramine is predominantly mediated by the hepatic Cytochrome P450 (CYP450) system[2].

This whitepaper provides an in-depth analysis of the CYP450-mediated metabolic pathways of carpipramine dihydrochloride, elucidating the structural basis of its metabolism, detailing self-validating experimental workflows for pharmacokinetic profiling, and summarizing critical drug-drug interaction (DDI) paradigms.

Structural Basis and Pharmacological Profile

Carpipramine features a complex molecular architecture comprising an iminodibenzyl ring and a piperidinopiperidine side chain [3]. These electron-rich moieties serve as primary targets for oxidative metabolism. Because the drug acts on a multitude of receptors—including dopamine D2, serotonin 5-HT2A/2C, histamine, and adrenergic receptors—maintaining optimal plasma concentrations is critical to avoid off-target anticholinergic and sedative effects[2].

The salt form, carpipramine dihydrochloride monohydrate, ensures rapid gastrointestinal absorption, after which the compound undergoes extensive first-pass hepatic metabolism before being excreted via urine and feces[3].

Cytochrome P450-Mediated Metabolic Pathways

The metabolic clearance of carpipramine is a multi-enzyme process. While multiple isoforms contribute to its degradation, CYP2D6 acts as the primary metabolic driver, with secondary contributions from CYP3A4 and CYP1A2 [4],[5].

According to foundational pharmacokinetic studies, the biotransformation of carpipramine diverges into three major metabolic routes[3]:

  • Pathway I (Iminodibenzyl Ring Hydroxylation): CYP2D6 mediates the oxidation of the iminodibenzyl ring, yielding phenolic or alcoholic derivatives without altering the side chain.

  • Pathway II (Terminal Piperidine Hydroxylation): The terminal piperidine ring of the 2-piperidinol side-chain undergoes targeted hydroxylation, primarily driven by CYP2D6 and CYP3A4.

  • Pathway III (Cyclization and Dehydrogenation): The piperidinol group undergoes complex cyclization and subsequent dehydrogenation, a pathway often associated with CYP3A4-mediated N-dealkylation processes.

Pathway CPP Carpipramine Dihydrochloride CYP2D6 CYP2D6 (Major) CPP->CYP2D6 High Affinity CYP3A4 CYP3A4 / CYP1A2 (Minor) CPP->CYP3A4 Moderate Affinity Metab1 Pathway I: Iminodibenzyl Ring Hydroxylation CYP2D6->Metab1 Oxidation Metab2 Pathway II: Terminal Piperidine Hydroxylation CYP2D6->Metab2 Oxidation Metab3 Pathway III: Cyclization & Dehydrogenation CYP3A4->Metab3 N-Dealkylation / Cyclization

Fig 1: CYP450-mediated metabolic pathways of carpipramine.

Pharmacogenomics and Drug-Drug Interactions (DDI)

The heavy reliance on CYP2D6 introduces significant interindividual variability due to genetic polymorphisms[5]. Patients typed as "poor metabolizers" (PMs) are at a heightened risk for dose-dependent toxicity.

Furthermore, polypharmacy significantly alters carpipramine's pharmacokinetic landscape:

  • CYP2D6 Inhibitors: Co-administration with selective serotonin reuptake inhibitors (SSRIs) such as fluoxetine or paroxetine competitively inhibits CYP2D6, elevating carpipramine plasma levels and increasing the risk of respiratory depression and severe sedation[4].

  • CYP Inducers: Drugs like rifampin or certain anticonvulsants upregulate CYP expression, accelerating carpipramine clearance and potentially rendering the standard dose sub-therapeutic[4].

Quantitative Pharmacokinetic Summary
ParameterClinical / Experimental ValueClinical Implication
Primary Metabolizing Enzyme CYP2D6High susceptibility to genetic polymorphism.
Secondary Enzymes CYP3A4, CYP1A2Alternative clearance routes; minor DDI risk.
Major Metabolic Pathways Ring hydroxylation, Piperidine hydroxylation, CyclizationGenerates multiple active/inactive metabolites[3].
Excretion Route Urine and faecesExtensive conjugation required prior to elimination.
High-Risk DDI (Inhibitors) Fluoxetine, ParoxetineIncreases toxicity; requires dose reduction[4].
High-Risk DDI (Inducers) Rifampin, EnzalutamideDecreases efficacy; requires dose escalation[6].

Experimental Protocol: In Vitro CYP450 Metabolism Profiling

To rigorously map the metabolic clearance of carpipramine to specific CYP isoforms, researchers employ Human Liver Microsomes (HLMs) coupled with selective chemical inhibitors.

Expertise & Causality: This protocol is designed as a self-validating system. By utilizing a minus-NADPH negative control, researchers can definitively prove that substrate depletion is enzymatically driven rather than a result of chemical instability or non-specific protein binding. The addition of isoform-specific inhibitors (e.g., quinidine for CYP2D6) establishes direct causality between the enzyme and the metabolic pathway.

Step-by-Step Methodology
  • Microsomal Preparation & Equilibration:

    • Prepare a reaction mixture containing 1.0 mg/mL pooled HLMs in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

    • Causality: The physiological pH and magnesium ions are critical for maintaining the structural integrity and catalytic conformation of the CYP enzymes.

  • Inhibitor & Substrate Addition:

    • Pre-incubate the mixture with isoform-specific inhibitors (e.g., 1 µM Quinidine for CYP2D6; 1 µM Ketoconazole for CYP3A4) for 10 minutes at 37°C.

    • Spike in Carpipramine dihydrochloride to a final concentration of 1 µM.

  • Catalytic Initiation (The Trigger):

    • Initiate the reaction by adding 1 mM NADPH.

    • Causality: NADPH donates the essential reducing equivalents required to drive the CYP450 heme-iron catalytic cycle.

    • Self-Validation: Run a parallel control substituting NADPH with an equal volume of buffer (Minus-NADPH control).

  • Reaction Quenching:

    • At predefined time intervals (e.g., 0, 15, 30, 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated carpipramine).

    • Causality: Cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity and precipitating the proteins for clean extraction.

  • Centrifugation & LC-MS/MS Analysis:

    • Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to glass vials for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent drug and identify the hydroxylated/cyclized metabolites.

Workflow Step1 1. HLM Incubation (Substrate + Microsomes) Step2 2. CYP Inhibition (Add Isoform-Specific Inhibitors) Step1->Step2 Step3 3. NADPH Addition (Catalytic Initiation) Step2->Step3 Step4 4. Reaction Quenching (Cold Acetonitrile + IS) Step3->Step4 Step5 5. LC-MS/MS Analysis (Metabolite Quantification) Step4->Step5

Fig 2: In vitro self-validating workflow for CYP450 metabolite profiling.

Conclusion

The metabolic fate of carpipramine dihydrochloride is a highly orchestrated process governed primarily by CYP2D6, with critical structural modifications occurring at both the iminodibenzyl ring and the piperidinopiperidine side chain[3]. Understanding these pathways is not merely an academic exercise; it is a clinical necessity. Because of its susceptibility to CYP2D6 polymorphisms and drug-drug interactions, comprehensive pharmacokinetic profiling remains essential for optimizing therapeutic dosing and mitigating adverse events in psychiatric pharmacology[4].

References

  • Title: Carpipramine metabolism in the rat, rabbit and dog and in man after oral administration. Source: Xenobiotica (Taylor & Francis) URL: [Link]

  • Title: What is Carpipramine used for? Source: Patsnap Synapse URL: [Link]

  • Title: Antipsychotics. Source: MedLink Neurology URL: [Link]

  • Title: Concomitant Administration of Psychotropic and Prostate Cancer Drugs: A Pharmacoepidemiologic Study Using Drug–Drug Interaction Databases. Source: PMC (National Institutes of Health) URL: [Link]

Sources

Exploratory

Acute Toxicity Profile of Carpipramine Dihydrochloride In Vivo: A Technical Guide

Executive Summary Carpipramine dihydrochloride (CAS: 5942-95-0) is an atypical antipsychotic agent belonging to the iminodibenzyl class. Structurally bridging the properties of tricyclic antidepressants and butyrophenone...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Carpipramine dihydrochloride (CAS: 5942-95-0) is an atypical antipsychotic agent belonging to the iminodibenzyl class. Structurally bridging the properties of tricyclic antidepressants and butyrophenones, it is primarily utilized for the management of schizophrenia and severe anxiety. While its therapeutic efficacy is well-documented, understanding its acute toxicity profile in vivo is critical for drug development professionals evaluating safety margins, overdose protocols, and toxicokinetic parameters.

This whitepaper synthesizes the pharmacodynamic mechanisms, quantitative acute toxicity data (LD50), and standardized in vivo methodologies required to accurately assess the safety profile of carpipramine dihydrochloride.

Pharmacodynamic Mechanisms and Toxicity Causality

To understand the acute toxicity of carpipramine, one must first map its receptor binding profile. Carpipramine is a potent antagonist at dopamine D2 receptors, serotonin 5-HT2A receptors, and both α1​

  • and α2​ -adrenergic receptors 1.

In an acute overdose or high-dose in vivo scenario, the causality of the observed toxicological symptoms directly correlates to this receptor blockade 2:

  • D2 Receptor Blockade: While therapeutic doses alleviate psychosis, acute toxic doses induce severe extrapyramidal symptoms (EPS), catalepsy, and profound central nervous system (CNS) depression.

  • α1​ -Adrenergic Blockade: Causes acute vasodilation, leading to severe orthostatic hypotension and reflex tachycardia.

  • Histaminergic/Serotonergic Blockade: Contributes to extreme sedation, respiratory depression, and hypothermia.

G C Carpipramine Dihydrochloride D2 Dopamine D2 Receptor C->D2 Antagonizes HT2A Serotonin 5-HT2A Receptor C->HT2A Antagonizes A1 Alpha-1 Adrenoceptor C->A1 Blocks Eff1 Antipsychotic Effect (Reduced Positive Symptoms) D2->Eff1 Modulates Eff2 Anxiolytic Effect & Lower EPS HT2A->Eff2 Modulates Eff3 Hypotension & Sedation (Toxicity) A1->Eff3 Induces

Pharmacodynamic pathways of Carpipramine receptor antagonism and resulting physiological effects.

Quantitative Acute Toxicity Profile (LD50)

The acute toxicity of carpipramine dihydrochloride exhibits massive variance depending on the route of administration. This discrepancy highlights a significant first-pass metabolism effect and limited gastrointestinal bioavailability when administered orally. Intravenous (IV) administration bypasses hepatic portal clearance, leading to immediate, high peak plasma concentrations ( Cmax​ ) that precipitate rapid cardiorespiratory collapse 3.

Table 1: Acute Toxicity (LD50) of Carpipramine in Rodent Models
SpeciesRoute of AdministrationLD50 Value (mg/kg)Toxicological Causality & Implications
Mouse Intravenous (IV)28.2Immediate CNS toxicity and acute hypotensive crisis, bypassing first-pass metabolism.
Mouse Intraperitoneal (IP)136.0Rapid systemic absorption via mesenteric vessels, bypassing the GI tract but subject to partial hepatic clearance.
Mouse Oral (PO)2180.0High first-pass clearance and limited GI absorption drastically reduce systemic toxicity.
Rat Intravenous (IV)37.0Acute cardiorespiratory collapse and profound D2-mediated catalepsy.
Rat Intraperitoneal (IP)76.0Moderate bioavailability; delayed peak plasma concentration compared to IV.
Rat Oral (PO)1025.0Significant hepatic metabolism prior to systemic circulation, demonstrating a wide safety margin orally.

Note: In human forensic toxicology, fatalities have been recorded at blood concentrations as low as 2.0 mg/L when combined with other CNS depressants like ethanol4.

Self-Validating Experimental Protocol: In Vivo Acute Toxicity

To ensure scientific integrity and reproducibility, the evaluation of acute toxicity must be a self-validating system. The following protocol utilizes internal controls to prevent false positives (e.g., stress-induced mortality) and ensures statistical rigor.

Step-by-Step Methodology

Phase 1: Preparation and Blinding

  • Subject Selection: Procure healthy, nulliparous, and non-pregnant Wistar rats (8-12 weeks old).

  • Fasting Protocol: Fast the animals for 12 hours prior to dosing (water ad libitum). Causality: Fasting ensures empty gastric compartments, eliminating pharmacokinetic variability caused by food-drug binding and delayed gastric emptying, which is critical for accurate oral LD50 determination.

  • Control Implementation: Establish a vehicle-only control group (e.g., 0.9% saline) and a positive control group (e.g., Chlorpromazine at a known LD50). Validation: If the vehicle group exhibits >0% mortality or the positive control fails to reach expected lethality thresholds, the assay is automatically invalidated, proving the system's self-checking nature.

Phase 2: Dose Range Finding (Sighting Study)

  • Administer carpipramine dihydrochloride sequentially to single animals at starting doses derived from structural analogs (e.g., 50 mg/kg PO).

  • Observe for 48 hours. If the animal survives, increase the dose logarithmically (e.g., 150, 500, 1000 mg/kg) until mortality is observed. Causality: This adheres to OECD guidelines, minimizing animal use while establishing the bounds of the lethal dose to prevent statistical clustering at 0% or 100% mortality in the main cohort.

Phase 3: Main Test Administration

  • Formulate the drug in the chosen vehicle immediately prior to use to prevent aqueous degradation.

  • Administer the calculated doses to groups of 10 rats (5 male, 5 female) via oral gavage (PO) or lateral tail vein injection (IV).

Phase 4: Observation and Toxicokinetic Sampling

  • Clinical Monitoring: Observe continuously for the first 4 hours, then at 8 hours, 24 hours, and daily for 14 days. Document symptoms of α1​ -blockade (cyanosis, lethargy) and D2-blockade (tremors, abnormal gait).

  • Blood Sampling: Draw 0.2 mL of blood via the saphenous vein at 1, 4, and 24 hours. Causality: Correlating peak plasma concentrations ( Cmax​ ) with the onset of acute symptoms establishes a direct pharmacokinetic-pharmacodynamic (PK/PD) toxicity relationship.

Phase 5: Statistical and Histopathological Validation

  • Probit Analysis: Transform the sigmoidal dose-response mortality data into linear relationships to calculate the median lethal dose (LD50) and its 95% confidence intervals.

  • Necropsy: Perform gross necropsy on all decedents and survivors at Day 14. Extract the liver, heart, and brain for histopathology to identify target-organ toxicity.

Workflow A Animal Preparation (Fasted Rodents, n=10/group) B Dose Formulation (Carpipramine in Vehicle) A->B C Administration (IV, IP, or PO routes) B->C D Clinical Observation (0-14 Days: CNS, Vitals) C->D E Data Analysis (Probit Analysis for LD50) D->E F Necropsy & Histopathology (Target Organ Toxicity) D->F E->F Correlate findings

Standardized in vivo workflow for acute toxicity and LD50 determination of Carpipramine.

Conclusion

The acute toxicity profile of carpipramine dihydrochloride is heavily dependent on the route of administration, dictated by its susceptibility to first-pass hepatic metabolism. While it possesses a relatively wide therapeutic index when administered orally (LD50 > 1000 mg/kg in rats), systemic bypassing via intravenous routes dramatically increases its lethality (LD50 < 40 mg/kg) due to acute α1​ -adrenergic and D2-dopaminergic blockade. Rigorous, self-validating in vivo protocols are essential for accurately mapping these toxicokinetic boundaries during preclinical drug evaluation.

References

  • What is the mechanism of Carpipramine? Patsnap Synapse.
  • 7075-03-8 | CAS DataBase (Carpipramine Toxicity). ChemicalBook.
  • Effects of iminodibenzyl antipsychotic drugs on cerebral dopamine and alpha-adrenergic receptors. PubMed/NIH.
  • A Carpipramine Related Fatality. Journal of Forensic Sciences, ASTM International.

Sources

Foundational

An In-Depth Technical Guide to the Neuropharmacology and Receptor Antagonism of Carpipramine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction Carpipramine dihydrochloride is a tricyclic antipsychotic agent belonging to the iminodibenzyl class of compounds.[1][2] Structurally related t...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpipramine dihydrochloride is a tricyclic antipsychotic agent belonging to the iminodibenzyl class of compounds.[1][2] Structurally related to both tricyclic antidepressants like imipramine and butyrophenones such as haloperidol, carpipramine exhibits a complex neuropharmacological profile characterized by its antagonism of multiple neurotransmitter receptors.[1] This guide provides a comprehensive technical overview of the neuropharmacology of carpipramine, with a detailed focus on its receptor antagonism, downstream signaling effects, and the experimental methodologies used to elucidate its mechanism of action.

I. Core Neuropharmacology: A Multi-Receptor Antagonist Profile

Carpipramine's therapeutic effects and side effect profile are a direct consequence of its interaction with a range of neurotransmitter receptors. Its primary mechanism of action is the blockade of dopamine D2 receptors, a hallmark of antipsychotic efficacy.[1] However, its clinical characteristics, including a low incidence of extrapyramidal side effects, are attributed to its broader receptor antagonism profile, which includes significant activity at serotonin, histamine, and adrenergic receptors.[3]

Receptor Binding Affinity

The affinity of a drug for its receptor is a critical determinant of its potency and pharmacological effects. This is typically quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The receptor binding profile of carpipramine has been characterized through in vitro radioligand binding assays.

Receptor TargetBinding Affinity (Ki, nM)Reference
Dopamine D20.49[4]
Dopamine D30.085[4]
Serotonin 5-HT1A2.6[4]
Serotonin 5-HT2AHigh Affinity (qualitative)[1][5]
Histamine H1High Affinity (qualitative)[6]
Alpha-1 AdrenergicHigh Affinity (qualitative)[7]
Alpha-2 AdrenergicHigh Affinity (qualitative)[7]

Note: Quantitative Ki values for 5-HT2A, H1, and alpha-adrenergic receptors are not consistently reported in publicly available literature, though high affinity is noted.

II. Detailed Receptor Antagonism and Downstream Signaling

The functional consequences of carpipramine's binding to its target receptors are mediated by the modulation of intracellular signaling cascades. Understanding these pathways is crucial for predicting the drug's cellular and systemic effects.

A. Dopamine D2/D3 Receptor Antagonism

Mechanism of Action: Carpipramine acts as a potent antagonist at dopamine D2 and D3 receptors.[4] In conditions such as schizophrenia, which are associated with hyperactive dopaminergic pathways, blocking these receptors is thought to reduce the positive symptoms like hallucinations and delusions.[1] D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins.[8]

Downstream Signaling Pathway: Antagonism of D2 receptors by carpipramine prevents the binding of endogenous dopamine, thereby inhibiting the downstream signaling cascade. This leads to:

  • Increased Adenylyl Cyclase Activity: Inhibition of Gi/o proteins by D2 receptor blockade leads to disinhibition of adenylyl cyclase, resulting in increased production of cyclic AMP (cAMP).[8]

  • Modulation of Protein Kinase A (PKA) Activity: The rise in cAMP levels activates PKA, which in turn phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), influencing gene expression and neuronal function.

  • Regulation of Ion Channel Activity: D2 receptor signaling also modulates the activity of various ion channels, including voltage-gated calcium channels and G-protein-coupled inwardly-rectifying potassium (GIRK) channels. Antagonism of D2 receptors can therefore alter neuronal excitability.

D2_Antagonism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor Gi_alpha Gi/o α D2R->Gi_alpha No Inhibition AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Carpipramine Carpipramine Carpipramine->D2R Blocks Dopamine Dopamine Dopamine->D2R Cannot Bind Gi_alpha->AC No Inhibition PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets

Dopamine D2 Receptor Antagonism Signaling Pathway
B. Serotonin 5-HT2A Receptor Antagonism

Mechanism of Action: Carpipramine exhibits antagonist properties at 5-HT2A receptors.[1][5] This action is thought to contribute to its "atypical" antipsychotic profile, potentially mitigating extrapyramidal side effects and improving negative symptoms and cognitive deficits in schizophrenia.

Downstream Signaling Pathway: 5-HT2A receptors are Gq/11-coupled GPCRs.[9] Antagonism by carpipramine blocks the effects of serotonin, leading to:

  • Inhibition of Phospholipase C (PLC): Blockade of the Gq/11 pathway prevents the activation of PLC.[9]

  • Reduced Inositol Trisphosphate (IP3) and Diacylglycerol (DAG) Production: This leads to decreased levels of the second messengers IP3 and DAG.

  • Decreased Intracellular Calcium and Protein Kinase C (PKC) Activity: The reduction in IP3 leads to less calcium release from intracellular stores, and the decrease in DAG results in reduced activation of PKC. This, in turn, affects a multitude of cellular processes, including neurotransmitter release and gene expression.[3][9]

Serotonin 5-HT2A Receptor Antagonism Signaling Pathway
C. Histamine H1 Receptor Antagonism

Mechanism of Action: Carpipramine is a potent antagonist of histamine H1 receptors.[6] This action is responsible for its sedative and hypnotic effects.

Downstream Signaling Pathway: H1 receptors are also Gq/11-coupled GPCRs.[10] Carpipramine's antagonism of these receptors leads to a similar signaling cascade as with 5-HT2A receptor blockade, resulting in the inhibition of PLC and subsequent reduction in IP3, DAG, intracellular calcium, and PKC activity.[11] This ultimately leads to a decrease in neuronal excitability in brain regions involved in wakefulness.

D. Alpha-1 Adrenergic Receptor Antagonism

Mechanism of Action: Carpipramine demonstrates high affinity for and blocks alpha-1 adrenergic receptors.[7] This antagonism can lead to side effects such as orthostatic hypotension (a drop in blood pressure upon standing) and dizziness.[12]

Downstream Signaling Pathway: Alpha-1 adrenergic receptors are Gq/11-coupled GPCRs.[13] Their blockade by carpipramine inhibits the signaling pathway involving PLC, IP3, and DAG, leading to reduced intracellular calcium levels.[13] In vascular smooth muscle, this results in vasodilation and a subsequent decrease in blood pressure.

III. Experimental Methodologies for Characterizing Carpipramine's Neuropharmacology

A variety of in vitro and in vivo experimental techniques are employed to elucidate the neuropharmacological profile of compounds like carpipramine.

A. In Vitro Assays

Principle: These assays are the gold standard for determining the affinity of a drug for a specific receptor. They involve the use of a radiolabeled ligand (a molecule that binds to the receptor) and measuring the ability of the unlabeled drug (carpipramine) to displace it.

Step-by-Step Protocol (Example for Dopamine D2 Receptor):

  • Membrane Preparation:

    • Culture cells expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

    • Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes containing the receptors.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Reaction:

    • In a series of tubes or a microplate, add a fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [³H]-Spiperone).

    • Add increasing concentrations of unlabeled carpipramine.

    • Add the prepared cell membranes.

    • Incubate the mixture at a specific temperature for a set time to allow binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with cold buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the concentration of carpipramine.

    • Determine the IC50 value (the concentration of carpipramine that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[14]

Binding_Assay Start Start: Radioligand Binding Assay Prep 1. Prepare Cell Membranes with D2 Receptors Start->Prep Incubate 2. Incubate Membranes with [3H]-Spiperone & Carpipramine Prep->Incubate Filter 3. Separate Bound from Unbound Radioligand via Filtration Incubate->Filter Count 4. Measure Radioactivity of Bound Ligand Filter->Count Analyze 5. Analyze Data to Determine IC50 and Ki Count->Analyze End End: Receptor Affinity Determined Analyze->End

Radioligand Binding Assay Workflow

Principle: These assays measure the cellular response following receptor activation or blockade. For GPCRs like those targeted by carpipramine, this often involves measuring changes in second messenger levels (e.g., cAMP or intracellular calcium).

Example: Calcium Flux Assay for 5-HT2A Receptor Antagonism:

  • Cell Preparation: Culture cells expressing the human 5-HT2A receptor and load them with a calcium-sensitive fluorescent dye.

  • Compound Addition: Add carpipramine at various concentrations to the cells and incubate.

  • Agonist Stimulation: Add a known 5-HT2A receptor agonist (e.g., serotonin) to stimulate the receptor.

  • Signal Detection: Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration, using a plate reader.

  • Data Analysis: Determine the ability of carpipramine to inhibit the agonist-induced calcium flux and calculate its potency (IC50).

B. In Vivo Assays

Principle: This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals. A small, semi-permeable probe is implanted into the brain region of interest (e.g., the striatum or prefrontal cortex). The probe is perfused with a physiological solution, and neurotransmitters from the extracellular fluid diffuse across the membrane into the perfusate, which is then collected and analyzed.[15]

Step-by-Step Protocol:

  • Probe Implantation: Surgically implant a microdialysis probe into the target brain region of an anesthetized animal (e.g., a rat).

  • Recovery: Allow the animal to recover from surgery.

  • Perfusion and Sampling: Perfuse the probe with artificial cerebrospinal fluid at a slow, constant flow rate. Collect the dialysate samples at regular intervals.

  • Drug Administration: Administer carpipramine to the animal.

  • Continued Sampling: Continue to collect dialysate samples to measure the effect of the drug on neurotransmitter levels over time.

  • Analysis: Analyze the concentration of dopamine, serotonin, and their metabolites in the dialysate samples using highly sensitive analytical techniques such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Microdialysis Implant 1. Implant Microdialysis Probe in Brain Region Perfuse 2. Perfuse Probe & Collect Baseline Dialysate Implant->Perfuse Administer 3. Administer Carpipramine Perfuse->Administer Collect 4. Collect Post-Drug Dialysate Samples Administer->Collect Analyze 5. Analyze Neurotransmitter Levels via HPLC-ED Collect->Analyze

In Vivo Microdialysis Workflow

Interpretation of Results: An increase in the extracellular levels of dopamine metabolites, such as homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC), can indicate an increase in dopamine turnover, which is a common effect of D2 receptor antagonists.[16] Studies on carpipramine have shown that it accelerates the accumulation of these dopamine metabolites.[17]

IV. Clinical Pharmacology and Implications

Clinical studies have evaluated the efficacy and safety of carpipramine in patients with schizophrenia.[3][13][18] These studies have generally shown that carpipramine is effective in treating the symptoms of schizophrenia, with a particularly low incidence of extrapyramidal side effects.[3] This favorable side effect profile is likely due to its multifaceted receptor antagonism, particularly its potent 5-HT2A and relatively weaker D2 receptor blockade compared to some typical antipsychotics. The sedative effects, mediated by H1 receptor antagonism, can be beneficial in agitated patients but may be a limiting side effect in others. The alpha-1 adrenergic blockade contributes to the risk of orthostatic hypotension.

V. Conclusion

Carpipramine dihydrochloride is a multi-receptor antagonist with a complex neuropharmacological profile. Its primary mechanism of action involves the blockade of dopamine D2 receptors, but its antagonist activity at serotonin 5-HT2A, histamine H1, and alpha-1 adrenergic receptors plays a crucial role in its overall clinical effects and side effect profile. A thorough understanding of its receptor binding affinities, downstream signaling pathways, and the experimental methodologies used for its characterization is essential for researchers and drug development professionals working in the field of neuropsychopharmacology. Further research to obtain more precise quantitative data on its binding to all relevant receptors and more extensive in vivo studies will continue to refine our understanding of this unique antipsychotic agent.

References

  • [Effects, in rats, of metapramine and carpipramine on the uptake of catecholamines and serotonin; relationship with 3H-imipramine binding]. (1986). Comptes Rendus des Seances de la Societe de Biologie et de ses Filiales, 180(1), 43-48. [Link]

  • Kishi, T., Matsunaga, S., & Iwata, N. (2015). Iminodibenzyl class antipsychotics for schizophrenia: a systematic review and meta-analysis of carpipramine, clocapramine, and mosapramine. Neuropsychiatric Disease and Treatment, 11, 437–447. [Link]

  • Matsubara, M., Tamura, T., Ohmori, K., & Hasegawa, K. (2005). Histamine H1 receptor antagonist blocks histamine-induced proinflammatory cytokine production through inhibition of Ca2+-dependent protein kinase C, Raf/MEK/ERK and IKK/IκB/NF-κB signal cascades. Biochemical Pharmacology, 69(3), 433-449. [Link]

  • Eckmann, F. (1976). [Clinical effects of moderate and high doses of carpipramine (author's transl)]. Arzneimittel-Forschung, 26(12), 2224-2226. [Link]

  • Deniker, P., Lôo, H., Zarifian, E., Verdeaux, G., & Garreau, G. (1977). [A new psychotropic drug: carpipramine, intermediate compound between 2 therapeutic classes]. L'Encephale, 3(2), 133-148. [Link]

  • Wikipedia contributors. (2024, March 19). 5-HT2A receptor. In Wikipedia, The Free Encyclopedia. Retrieved March 26, 2026, from [Link]

  • Kishi, T., Matsunaga, S., & Iwata, N. (2014). Iminodibenzyl class antipsychotics for schizophrenia: a systematic review and meta-analysis of carpipramine, clocapramine, and mosapramine. Neuropsychiatric Disease and Treatment, 10, 2275–2285. [Link]

  • Mikuni, M., Yamashita, I., Matsubara, S., Odagaki, Y., Setoguchi, M., & Fukuda, T. (1986). Effects of iminodibenzyl antipsychotic drugs on cerebral dopamine and alpha-adrenergic receptors. Psychopharmacology, 89(1), 15-20. [Link]

  • Chen, Z., Hague, C., & Minneman, K. P. (2005). Recent progress in α1-adrenergic receptor research. Acta Pharmacologica Sinica, 26(11), 1281-1288. [Link]

  • Perier, M., & Peyrouzet, J. M. (1978). [Carpipramine (Prazinil) in ambulatory psychiatry. Trials and clinical prospects]. Annales Medico-Psychologiques, 136(5), 816-824. [Link]

  • Pislová, J., Pisl, I., Petránová, T., & Petrová, M. (1974). Clinical experience with carpipramine (Defekton). Activitas Nervosa Superior, 16(3), 168-169. [Link]

  • Eckmann, F. (1976). [Double-blind clinical study of carpipramine/placebo (author's transl)]. Arzneimittel-Forschung, 26(12), 2224-2226. [Link]

  • Palencia, G., Ortiz-Plata, A., & Sotelo, J. (2001). Clomipramine increases the striatal concentrations of dopamine and homovanillic acid in rats chronically consuming alcohol. Journal of Studies on Alcohol, 62(6), 724-729. [Link]

  • Kiss, B., Horváth, A., Némethy, Z., Schmidt, É., Laszlovszky, I., Bugovics, G., ... & Gyertyán, I. (2010). Cariprazine (RGH-188), a dopamine D₃ receptor-preferring, D₃/D₂ dopamine receptor partial agonist, atypical antipsychotic candidate. Journal of Pharmacology and Experimental Therapeutics, 333(1), 328-340. [Link]

  • Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2010). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 5(10), 969-982. [Link]

  • Horio, S., Fujimoto, K., & Fukui, H. (2024). Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy. International Journal of Molecular Sciences, 25(3), 1485. [Link]

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182-217. [Link]

  • Beaulieu, J. M., & Gainetdinov, R. R. (2015). Dissecting Dopamine D2 Receptor Signaling. Columbia University Libraries. [Link]

  • Cotecchia, S., Kobilka, B. K., Daniel, K. W., Nolan, R. D., Benovic, J. L., Caron, M. G., & Lefkowitz, R. J. (1990). Multiple second messenger pathways of alpha-adrenergic receptor subtypes expressed in eukaryotic cells. The Journal of Biological Chemistry, 265(1), 63-69. [Link]

  • Cotecchia, S., Kobilka, B. K., Daniel, K. W., Nolan, R. D., Benovic, J. L., Caron, M. G., & Lefkowitz, R. J. (1990). Multiple second messenger pathways of alpha-adrenergic receptor subtypes expressed in eukaryotic cells. The Journal of Biological Chemistry, 265(1), 63-69. [Link]

  • Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2010). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 5(10), 969-982. [Link]

  • Leurs, R., Church, M. K., & Taglialatela, M. (2002). H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects. Clinical & Experimental Allergy, 32(4), 489-498. [Link]

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182-217. [Link]

  • Wikipedia contributors. (2024, March 15). Alpha-1 adrenergic receptor. In Wikipedia, The Free Encyclopedia. Retrieved March 26, 2026, from [Link]

  • Kamei, C., & Izushi, K. (1995). Histamine H1-receptor antagonists with immunomodulating activities: potential use for modulating T helper type 1 (Th1)/Th2 cytokine imbalance and inflammatory responses in allergic diseases. Fundamental & Clinical Pharmacology, 9(4), 329-337. [Link]

  • Mikuni, M., Yamashita, I., Matsubara, S., Odagaki, Y., Setoguchi, M., & Fukuda, T. (1986). Effects of iminodibenzyl antipsychotic drugs on cerebral dopamine and alpha-adrenergic receptors. Psychopharmacology, 89(1), 15-20. [Link]

  • Pislová, J., Pisl, I., Petránová, T., & Petrová, M. (1974). Clinical experience with carpipramine (Defekton). Activitas Nervosa Superior, 16(3), 168-169. [Link]

  • Yoshimoto, K., Komura, S., & Fujita, T. (1988). A method of in vivo simultaneous measurements of dopamine, serotonin and their metabolites using intracerebral microdialysis. Hiroshima Journal of Medical Sciences, 37(1), 41-43. [Link]

  • Carboni, E., & Di Chiara, G. (1991). Facilitation of dopamine release in vivo by serotonin agonists: studies with microdialysis. European Journal of Pharmacology, 202(1), 1-8. [Link]

  • Kariya, K., & Miyata, S. (1990). Decreased histamine H1 receptors in the frontal cortex of brains from patients with chronic schizophrenia. European Journal of Pharmacology, 181(1-2), 1-6. [Link]

  • Kumar, P., Kalonia, H., & Kumar, A. (2007). In vivo microdialysis studies of striatal level of neurotransmitters after haloperidol and chlorpromazine administration. Indian Journal of Experimental Biology, 45(6), 527-532. [Link]

  • Leff, S. E., Gariano, R., & Creese, I. (1984). Dopamine receptor turnover rates in rat striatum are age-dependent. Proceedings of the National Academy of Sciences of the United States of America, 81(12), 3910-3914. [Link]

  • Howes, O. D., Bose, S. K., Turkheimer, F., Valli, I., Egerton, A., Valmaggia, L. R., ... & McGuire, P. (2011). The effects of antipsychotic treatment on presynaptic dopamine synthesis capacity in first-episode psychosis: a positron emission tomography study. Biological Psychiatry, 70(8), 759-765. [Link]

  • Caccia, S., & Garattini, S. (1990). Changes in rat striatal dopamine turnover and receptor activity during one year's neuroleptic administration. Neuropharmacology, 29(1), 91-99. [Link]

  • Tashiro, M., Sakurada, Y., Iwata, R., Ishii, K., & Yanai, K. (2021). Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors. International Journal of Molecular Sciences, 22(5), 2496. [Link]

  • Bortolozzi, A., Masana, M., Díaz-Mataix, L., Cortés, R., Scorza, M. C., Gingrich, J. A., ... & Artigas, F. (2010). Dopamine release induced by atypical antipsychotics in prefrontal cortex requires 5-HT1A receptors but not 5-HT2A receptors. International Journal of Neuropsychopharmacology, 13(9), 1249-1262. [Link]

  • Gobert, A., Rivet, J. M., Lejeune, F., & Millan, M. J. (1997). Serotonin-mediated increase in prefrontal cortex dopamine release: pharmacological characterization. Neuroscience, 80(3), 667-679. [Link]

  • Carboni, E., Tanda, G. L., Frau, R., & Di Chiara, G. (1990). Increase of extracellular dopamine in the prefrontal cortex: a trait of drugs with antidepressant potential?. European Journal of Pharmacology, 186(2-3), 371-372. [Link]

  • Corponi, F., Fabbri, C., & Serretti, A. (2018). Clinical perspective on antipsychotic receptor binding affinities. CNS Spectrums, 23(4), 253-254. [Link]

  • Du, Y., Wu, H., Wang, Y., Zhang, C., Wang, Y., Xu, P., ... & Xu, H. E. (2023). Structural basis of α1A-adrenergic receptor activation and recognition by an extracellular nanobody. Nature Communications, 14(1), 3624. [Link]

  • Rasmussen, K., Benvenga, M. J., Bymaster, F. P., & Calligaro, D. O. (2012). Typical and Atypical Antipsychotic Drugs Increase Extracellular Histamine Levels in the Rat Medial Prefrontal Cortex. Frontiers in Psychiatry, 3, 48. [Link]

  • Zhang, L., & Xu, M. (2007). In vivo microdialysis studies of striatal level of neurotransmitters after haloperidol and chlorpromazine administration. Indian Journal of Experimental Biology, 45(6), 527-532. [Link]

  • Szafarz, M., Siwek, A., Starowicz, G., Fijał, K., Wesołowska, A., & Nowak, G. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience, 12(13), 2456-2470. [Link]

  • Li, M., Zhu, W., & Wang, J. F. (2005). Rapid determination of dopamine and its metabolites during in vivo cerebral microdialysis by routine high performance liquid chromatography with electrochemical detection. Journal of Huazhong University of Science and Technology. Medical Sciences, 25(4), 485-487. [Link]

  • Szafarz, M., Siwek, A., Starowicz, G., Fijał, K., & Wesołowska, A. (2021). Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists. Molecules, 26(22), 6985. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Preparation and Handling of Carpipramine Dihydrochloride

Executive Summary Carpipramine dihydrochloride is a tricyclic atypical antipsychotic utilized extensively in neuropharmacological research and in vitro cytotoxicity assays. Due to its complex receptor-binding profile, ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Carpipramine dihydrochloride is a tricyclic atypical antipsychotic utilized extensively in neuropharmacological research and in vitro cytotoxicity assays. Due to its complex receptor-binding profile, achieving precise and stable stock concentrations is critical for reproducible cell culture experiments. This application note provides a comprehensive, self-validating protocol for reconstituting carpipramine dihydrochloride, emphasizing the causality behind solvent selection, cryopreservation, and experimental quality control.

Pharmacological Context & Mechanistic Rationale

In vitro, carpipramine acts primarily as an antagonist at dopamine D2 receptors[1] and exhibits modulatory binding affinity for sigma receptors (both σ1 and σ2)[2]. In cellular models, these interactions regulate intracellular cyclic AMP (cAMP) levels and calcium mobilization, which directly impact cell viability, apoptosis, and neuroprotection pathways. Understanding this mechanism is vital: if the compound precipitates out of solution due to improper handling, sub-therapeutic dosing will occur, artificially skewing downstream receptor-binding kinetics and phenotypic readouts.

Pathway Carpi Carpipramine Dihydrochloride D2 Dopamine D2 Receptor Carpi->D2 Antagonist Sigma Sigma Receptors (σ1 / σ2) Carpi->Sigma Modulator AC Adenylyl Cyclase Inhibition D2->AC Gi/o coupled Ca Intracellular Ca²⁺ Modulation Sigma->Ca ER signaling Effect Cell Viability & Neuropharmacology AC->Effect Ca->Effect

Figure 1: Pharmacological mechanism of carpipramine via D2 and Sigma receptor modulation.

Physicochemical Specifications

Before proceeding with reconstitution, verify the physical properties of the compound. The data below represents the standard anhydrous dihydrochloride salt.

PropertySpecification
Compound Name Carpipramine Dihydrochloride
CAS Number 7075-03-8[3][4]
Molecular Formula C₂₈H₄₀Cl₂N₄O (or C₂₈H₃₈N₄O · 2HCl)[3][4]
Molecular Weight 519.55 g/mol (Anhydrous)[3][4]
Primary Solvent DMSO (Cell Culture Grade)[5]

Experimental Rationale: The Causality of Protocol Choices

Solvent Selection (DMSO vs. Water): Although the dihydrochloride salt form of carpipramine imparts aqueous solubility, cell culture applications demand long-term stability and absolute sterility[5]. Water can promote hydrolysis over time and supports microbial growth if not rigorously filtered. Dimethyl sulfoxide (DMSO) disrupts the hydrogen bonding network of water, allowing for highly concentrated (e.g., 10–50 mM) stock solutions. Furthermore, DMSO acts as a cryoprotectant, preventing the formation of ice crystals that can physically degrade the compound during -80°C storage.

Managing Hydration States: Researchers must verify the Certificate of Analysis (CoA) for their specific lot. Carpipramine dihydrochloride can exist as an anhydrous salt or a monohydrate[4][6]. The presence of a water molecule (monohydrate MW ≈ 537.56 g/mol ) alters the required mass for accurate molarity calculations[6]. Failing to account for the hydration state will result in a systematically lower actual concentration.

Freeze-Thaw Dynamics: Repeated freeze-thaw cycles cause transient localized heating and moisture condensation, accelerating compound degradation and increasing the risk of precipitation. Aliquoting into single-use vials ensures that each sample is thawed exactly once, preserving the structural integrity of the molecule.

Quantitative Reconstitution Data

Use the following table to determine the volume of DMSO required to achieve specific stock concentrations. Formula used: Volume (µL) =[Mass (mg) / (Concentration (mM) × MW ( g/mol ))] × 10⁶ (Assuming MW = 519.55 g/mol [3][4]).

Mass of CompoundVolume of DMSO for 1 mMVolume of DMSO for 10 mMVolume of DMSO for 50 mM
1 mg 1924.7 µL192.5 µL38.5 µL
5 mg 9623.7 µL962.4 µL192.5 µL
10 mg 19247.4 µL1924.7 µL384.9 µL

Step-by-Step Methodology

Workflow Weigh 1. Weigh Compound (Check Lot Purity) Solvent 2. Add Solvent (Sterile DMSO) Weigh->Solvent Mix 3. Dissolve (Vortex / Sonicate) Solvent->Mix Aliquot 4. Aliquot (Single-use volumes) Mix->Aliquot Store 5. Cryopreservation (-20°C to -80°C) Aliquot->Store Use 6. In Vitro Assay (Dilute in Media) Store->Use

Figure 2: Step-by-step workflow for the preparation and storage of carpipramine stock solutions.

Phase 1: Aseptic Preparation
  • Perform all steps inside a Class II Biological Safety Cabinet to maintain sterility.

  • Equilibrate the carpipramine dihydrochloride powder to room temperature in a desiccator before opening the vial to prevent ambient moisture condensation, which can alter the compound's mass.

Phase 2: Dissolution
  • Weigh the desired mass of the compound (e.g., 5 mg) using an analytical balance.

  • Add the calculated volume of sterile, cell-culture grade DMSO (e.g., 962.4 µL for a 10 mM stock) directly to the vial.

  • Vortex the solution for 30–60 seconds. If the solution is not entirely clear, sonicate in a water bath at room temperature for 2–5 minutes until no particulates remain.

Phase 3: Aliquoting & Cryopreservation
  • Dispense the master stock into sterile, low-bind microcentrifuge tubes in single-use aliquots (e.g., 50 µL or 100 µL per tube).

  • Store the aliquots immediately at -20°C (for use within 1 month) or -80°C (for use up to 6 months). Protect from light.

Phase 4: In Vitro Application & Self-Validating System

Trustworthiness in cell culture assays requires experimental self-validation. To ensure the compound has not precipitated upon dilution into aqueous culture media (which can happen if the local concentration of DMSO drops too rapidly):

  • Dilution: Dilute the thawed stock solution into pre-warmed (37°C) culture media, rather than cold media, while vortexing gently. Ensure the final concentration of DMSO in the cell culture well does not exceed 0.1% (v/v) to prevent solvent toxicity.

  • Validation Check: Measure the optical density (OD) of the final drug-media mixture at 600 nm against a vehicle-only media blank. An elevated OD₆₀₀ indicates micro-precipitation, meaning the compound is crashing out of solution and the effective in vitro concentration is lower than calculated.

  • Vehicle Control: Always include a vehicle control well containing the exact final percentage of DMSO (e.g., 0.1% v/v) to isolate the pharmacological effect of carpipramine from DMSO-induced cellular stress.

References

  • DrugCentral - carpipramine DrugCentral Database.[7]

  • Carpipramine Dihydrochloride | CAS 7075-03-8 | SCBT - Santa Cruz Biotechnology Santa Cruz Biotechnology.[3]

  • CARPIPRAMINE DIHYDROCHLORIDE ANHYDROUS - GSRS Global Substance Registration System (NIH).[4]

  • 85-5488-58 Carpipramine Dihydrochloride 1mg CAS No:7075-03-8 AS-1 Biotechnology.[5]

  • (USP Dictionary of USAN and International Drug Names) - 2007 United States Pharmacopeial Convention.[6]

  • Carpipramine dihydrochloride | 60452-13-3 | Benchchem BenchChem Technical Support Team.[1]

  • Export Screening Data - NCBI - NIH National Center for Biotechnology Information.[2]

Sources

Application

Application Notes and Protocols for Carpipramine Dihydrochloride in Murine Behavioral Models

Introduction: Unveiling the Therapeutic Potential of Carpipramine Dihydrochloride in Preclinical Research Carpipramine dihydrochloride is a tricyclic antipsychotic agent with a unique pharmacological profile that has gar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Therapeutic Potential of Carpipramine Dihydrochloride in Preclinical Research

Carpipramine dihydrochloride is a tricyclic antipsychotic agent with a unique pharmacological profile that has garnered interest for its potential in treating a range of psychiatric disorders, including schizophrenia and anxiety.[1] Its therapeutic effects are primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A and 5-HT2C receptors.[2][3] This dual-receptor blockade is a hallmark of many atypical antipsychotics, suggesting a potential for efficacy against both positive and negative symptoms of psychosis, with a potentially lower risk of extrapyramidal side effects compared to typical antipsychotics.[4] Furthermore, its anxiolytic properties make it a compound of interest for modeling anxiety-related behaviors in preclinical studies.[2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Carpipramine dihydrochloride in common murine behavioral models. The protocols detailed herein are designed to ensure scientific integrity and reproducibility, offering a solid foundation for investigating the antidepressant-like and anxiolytic-like effects of this compound. While direct, peer-reviewed dosing protocols for Carpipramine in these specific murine behavioral assays are not extensively published, the following recommendations are extrapolated from its known pharmacology, clinical dosage, and established protocols for compounds with similar mechanisms of action. It is imperative that researchers conduct pilot dose-response studies to determine the optimal dosage for their specific experimental conditions and mouse strain.

Pharmacological Profile and Mechanism of Action

Carpipramine's primary mechanism of action involves the blockade of postsynaptic dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[2][3] This action is thought to underlie its antipsychotic effects. Additionally, Carpipramine is a potent antagonist of serotonin 5-HT2A and 5-HT2C receptors, which is believed to contribute to its anxiolytic effects and may mitigate some of the motor side effects associated with D2 receptor blockade.[2][5] The compound also exhibits some affinity for other receptors, including histamine H1 and adrenergic receptors, which may contribute to its sedative and cardiovascular side effects, respectively.[2]

A critical consideration in preclinical dosing of antipsychotics is the target receptor occupancy. For antipsychotic efficacy, a dopamine D2 receptor occupancy of 60-80% is generally considered optimal.[6] Higher occupancy levels can lead to extrapyramidal side effects. Therefore, the dosing protocols suggested below aim to achieve this therapeutic window.

Diagram: Simplified Signaling Pathway of Carpipramine

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds Serotonin Serotonin 5HT2A_Receptor Serotonin 5-HT2A Receptor Serotonin->5HT2A_Receptor Binds Neuronal_Response Modulated Neuronal Response D2_Receptor->Neuronal_Response Inhibits 5HT2A_Receptor->Neuronal_Response Modulates Carpipramine Carpipramine Carpipramine->D2_Receptor Antagonizes Carpipramine->5HT2A_Receptor Antagonizes

Caption: Carpipramine's antagonism of D2 and 5-HT2A receptors.

General Preparation and Administration of Carpipramine Dihydrochloride

Materials:
  • Carpipramine dihydrochloride powder

  • Sterile saline (0.9% NaCl) or other appropriate vehicle

  • Vortex mixer

  • Sonicator (optional, for enhancing dissolution)

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Analytical balance

Protocol for Stock Solution Preparation (e.g., 1 mg/mL):
  • Accurately weigh the desired amount of Carpipramine dihydrochloride powder using an analytical balance.

  • Dissolve the powder in a sterile vehicle to achieve the desired stock concentration. For example, to make a 1 mg/mL stock solution, dissolve 10 mg of Carpipramine dihydrochloride in 10 mL of sterile saline.

  • Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.

  • Prepare fresh solutions daily and protect them from light.

Administration Routes:

The most common routes of administration for behavioral studies in mice are intraperitoneal (i.p.) and oral gavage (p.o.). The choice of route can influence the pharmacokinetics of the drug.

  • Intraperitoneal (i.p.) Injection: Offers rapid absorption and is a common route for acute dosing studies.

  • Oral Gavage (p.o.): Mimics the clinical route of administration but may have lower bioavailability due to first-pass metabolism.[7]

Diagram: Experimental Workflow for Behavioral Testing

Drug_Prep Carpipramine Preparation Administration Drug Administration (i.p. or p.o.) Drug_Prep->Administration Acclimation Animal Acclimation (30-60 min) Acclimation->Administration Pre_Test_Period Pre-Test Period (30-60 min) Administration->Pre_Test_Period Behavioral_Test Behavioral Assay (FST, TST, or EPM) Pre_Test_Period->Behavioral_Test Data_Analysis Data Collection & Analysis Behavioral_Test->Data_Analysis

Caption: General workflow for Carpipramine administration and behavioral testing.

Dosing Protocols for Murine Behavioral Models

The following tables provide suggested dosing protocols for Carpipramine dihydrochloride in three common behavioral assays. These are starting points, and dose-response studies are essential.

Table 1: Forced Swim Test (FST) - Antidepressant-like Effects

The Forced Swim Test (FST) is a widely used model to screen for antidepressant-like activity.[8] A reduction in immobility time is indicative of an antidepressant-like effect.

ParameterProtocolRationale & Key Considerations
Dose Range 1, 3, 10 mg/kg (i.p.)This range is based on doses of other tricyclic compounds and atypical antipsychotics in similar tests. A dose-response curve should be established.
Administration Intraperitoneal (i.p.) injectionProvides rapid and reliable absorption for acute studies.
Timing 30-60 minutes pre-testAllows for sufficient time for drug absorption and distribution to the central nervous system.
Test Duration 6 minutes (analyze final 4 minutes)The initial 2 minutes are considered an adaptation period.[8]
Expected Outcome Dose-dependent decrease in immobility time.Higher doses may induce sedation, which could be misinterpreted as increased immobility. A locomotor activity test should be performed as a control.
Potential Pitfalls Sedation at higher doses confounding results.Monitor for signs of sedation. If observed, lower doses should be tested.
Table 2: Tail Suspension Test (TST) - Antidepressant-like Effects

Similar to the FST, the Tail Suspension Test (TST) assesses antidepressant-like activity by measuring the duration of immobility when a mouse is suspended by its tail.[9]

ParameterProtocolRationale & Key Considerations
Dose Range 1, 3, 10 mg/kg (i.p.)Consistent with the FST, this range allows for the exploration of a dose-response relationship.
Administration Intraperitoneal (i.p.) injectionEnsures rapid bioavailability for acute testing.
Timing 30-60 minutes pre-testProvides a window for the drug to reach peak plasma and brain concentrations.
Test Duration 6 minutesThe entire duration is typically recorded and analyzed.[9]
Expected Outcome Dose-dependent decrease in immobility time.As with the FST, higher doses may cause motor impairment.
Potential Pitfalls Some mouse strains may climb their tails, invalidating the test.Use of a "tail-climbing" guard may be necessary.
Table 3: Elevated Plus Maze (EPM) - Anxiolytic-like Effects

The Elevated Plus Maze (EPM) is a widely used model to assess anxiety-like behavior in rodents.[10] An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic-like effect.

ParameterProtocolRationale & Key Considerations
Dose Range 0.5, 1, 2.5 mg/kg (i.p.)Lower doses are suggested to avoid potential sedative effects that could reduce exploratory behavior.
Administration Intraperitoneal (i.p.) injectionAllows for consistent and rapid drug delivery.
Timing 30 minutes pre-testA shorter pre-test interval is common for anxiolytic studies.
Test Duration 5 minutesA standard duration for assessing exploratory behavior in the EPM.[10]
Expected Outcome Dose-dependent increase in open arm exploration (time and entries).At higher doses, locomotor activity may be suppressed, leading to a false-negative result.
Potential Pitfalls Changes in locomotor activity can confound the interpretation of anxiety-like behavior.Total arm entries or distance traveled should be measured as an indicator of overall activity.

Self-Validating Systems and Data Interpretation

To ensure the trustworthiness of the data, each protocol should incorporate control groups:

  • Vehicle Control: To establish a baseline for the behavioral measures.

  • Positive Control: A well-characterized anxiolytic (e.g., diazepam) or antidepressant (e.g., imipramine) to validate the assay's sensitivity.

Locomotor Activity Assessment: It is crucial to conduct a locomotor activity test (e.g., open field test) in parallel to the primary behavioral assays. This will help to dissociate the specific effects of Carpipramine on depression- or anxiety-like behaviors from its general effects on motor activity. A significant decrease in locomotor activity at a given dose would suggest that the observed effects in the FST, TST, or EPM may be due to sedation rather than a specific therapeutic-like effect.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for investigating the behavioral pharmacology of Carpipramine dihydrochloride in murine models. By carefully considering the compound's mechanism of action and adhering to rigorous experimental design, researchers can generate reliable and interpretable data. Future studies should focus on establishing a comprehensive dose-response profile for Carpipramine in these and other behavioral paradigms, as well as investigating its effects following chronic administration to better model the clinical use of this drug. Furthermore, pharmacokinetic studies in mice are warranted to correlate plasma and brain concentrations of Carpipramine with its behavioral effects.

References

  • Deniker P, Lôo H, Zarifian E, Verdeaux G, Garreau G. [A new psychotropic drug: carpipramine, intermediate compound between 2 therapeutic classes]. L'Encephale. 1977;3(2):133-148.[11]

  • Seneca N, Finnema SJ, Schou M, et al. Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography. Psychopharmacology (Berl). 2011;218(3):595-607.[12]

  • Patsnap Synapse. What is Carpipramine used for? Published June 14, 2024. Accessed March 25, 2026.[2]

  • Jiang B, Wang H, Wang J, et al. Imipramine exerts antidepressant-like effects in chronic stress models of depression by promoting CRTC1 expression in the mPFC. Brain Res Bull. 2020;164:237-245.[13]

  • Maj J, Rogóż Z, Skuza G, Sowińska H. [Acute and chronic effects of carpipramine, clozapine, haloperidol and sulpiride on the metabolism of biogenic amines in the rat brain (author's transl)]. Arzneimittelforschung. 1980;30(6):949-953.[14]

  • Green AR, Heal DJ, Johnson P, Laurence BE, Nimgaonkar VL. Antidepressant treatments: effects in rodents on dose-response curves of 5-hydroxytryptamine- and dopamine-mediated behaviours and 5-HT2 receptor number in frontal cortex. Br J Pharmacol. 1985;84(3):737-746.[15]

  • Hattori K, Uchida S, Nakaki T, et al. Effects of iminodibenzyl antipsychotic drugs on cerebral dopamine and alpha-adrenergic receptors. Psychopharmacology (Berl). 1983;81(1):13-18.[3]

  • Stahl SM, Gergely A, Fava M. The preclinical discovery and development of cariprazine for the treatment of schizophrenia. Expert Opin Drug Discov. 2018;13(9):847-860.[16]

  • Millan MJ, Brocco M, Gobert A, et al. In vivo occupancy of dopamine D2 receptors by antipsychotic drugs and novel compounds in the mouse striatum and olfactory tubercles. Naunyn Schmiedebergs Arch Pharmacol. 2006;373(6):441-450.[17]

  • Kishi T, Ikuta T, Matsuda Y, et al. Iminodibenzyl class antipsychotics for schizophrenia: a systematic review and meta-analysis of carpipramine, clocapramine, and mosapramine. Neuropsychiatr Dis Treat. 2014;10:2215-2226.[4]

  • Dagonneau H, Fonlupt P, Pacheco H. [Effects, in rats, of metapramine and carpipramine on the uptake of catecholamines and serotonin; relationship with 3H-imipramine binding]. C R Seances Soc Biol Fil. 1986;180(1):43-48.[18]

  • Steru L, Chermat R, Thierry B, Simon P. The tail suspension test: a new method for screening antidepressants in mice. Psychopharmacology (Berl). 1985;85(3):367-370.[9]

  • Kapur S, Zipursky R, Jones C, Remington G, Houle S. Dopamine D(2) receptor occupancy is a common mechanism underlying animal models of antipsychotics and their clinical effects. Neuropsychopharmacology. 2001;25(5):633-641.[6]

  • Liu Y, Chen X, Li C, et al. Antidepressant-like effects in various mice strains in the tail suspension test. Behav Brain Res. 2003;144(1-2):145-152.[19]

  • Lee B, Choi J, Lee H, et al. Antidepressant and Anxiolytic-Like Effects of the Stem Bark Extract of Fraxinus rhynchophylla Hance and Its Components in a Mouse Model of Depressive-Like Disorder Induced by Reserpine Administration. Front Pharmacol. 2021;12:659124.[20]

  • Miyamoto S, Duncan GE, Marx CE, Lieberman JA. A PET study of dopamine D2 and serotonin 5-HT2 receptor occupancy in patients with schizophrenia treated with therapeutic doses of ziprasidone. Am J Psychiatry. 2004;161(5):818-825.[21]

  • Acton PD, Choi SR, Hou C, et al. Occupancy of dopamine D2 receptors in the mouse brain measured using ultra-high-resolution single-photon emission tomography and[22]IBF. Eur J Nucl Med Mol Imaging. 2003;30(3):435-440.[23]

  • Satała G, Duszyńska B, Lenda T, et al. Antipsychotic- and Anxiolytic-like Properties of a Multimodal Compound JJGW08 in Rodents. Pharmaceuticals (Basel). 2022;15(11):1361.[24]

  • Christensen AV. Detection of dopaminergic supersensitivity induced by neuroleptic drugs in mice. J Pharm Pharmacol. 1978;30(7):449-450.[25]

  • Sowa-Kucma M, Stachowicz K, Misztak P, et al. Evaluation of Antidepressive-like Behaviours and Oxidative Stress Parameters in Mice Receiving Imipramine-Zinc Complex Compound. Int J Mol Sci. 2023;24(18):14170.[26]

  • Walf AA, Frye CA. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nat Protoc. 2007;2(2):322-328.[10]

  • Can A, Dao DT, Arad M, Terrillion CE, Piantadosi SC, Gould TD. The mouse forced swim test. J Vis Exp. 2012;(59):e3638.[8]

  • Li Y, Li M, Wu Y, et al. Antidepressant-like activity of Bezafibrate in mice models of depression: a behavioral and neurobiological characterization. Front Pharmacol. 2023;14:1248440.[27]

  • Seneca N, Finnema SJ, Schou M, et al. Occupancy of dopamine D₂ and D₃ and serotonin 5-HT₁A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography. Psychopharmacology (Berl). 2011;218(3):595-607.[28]

  • Martínez-Vázquez M, Estrada-Soto S, López-Rubalcava C. Anxiolytic-Like and Antidepressant Effects of a 13H-indolo[2,3-a]thiopyrano[2,3-g]quinolizine Derivative. Molecules. 2024;29(9):2198.[29]

  • Pharmacy 180. Tricyclic Antidepressants (TCAS) - Classification, Pharmacological Actions, Pharmacokinetics, Uses, Adverse Effects, Interactions. Accessed March 25, 2026.[7]

  • Andersen J, Navaroli M, Terasawa E, et al. Appropriate Dosing Regimens for Treating Juvenile Rats with Desipramine for Neuropharmacological and Behavioral Studies. J Pharmacol Exp Ther. 2006;319(1):246-253.[30]

  • Wikipedia. Carpipramine. Accessed March 25, 2026.[1]

  • Sowa-Kucma M, Stachowicz K, Misztak P, et al. The Novel Imipramine–Magnesium Complex Exerts Antidepressant-like Activity in Mice Subjected to the Forced Swim Test and the Tail Suspension Test. Int J Mol Sci. 2025;26(3):1414.[31]

  • Estrada-Soto S, Gabriel-Ortiz G, Pérez-Vásquez A, et al. Anxiolytic-like and antinociceptive effects of 2(S)-neoponcirin in mice. J Ethnopharmacol. 2013;148(3):961-968.[32]

  • Sowa-Kucma M, Stachowicz K, Misztak P, et al. Evaluation of Antidepressive-like Behaviours and Oxidative Stress Parameters in Mice Receiving Imipramine-Zinc Complex Compound. Int J Mol Sci. 2023;24(18):14170.[33]

  • Taran R, Martin C, O'Brien S, et al. Antipsychotic drugs alter neuronal development including ALM neuroblast migration and PLM axonal outgrowth in C. elegans. Neurotoxicology. 2014;44:143-153.[34]

  • Sturman O, von Ziegler L, Schläppi C, et al. Mining Mouse Behavior for Patterns Predicting Psychiatric Drug Classification. Cell Rep. 2020;32(10):108112.[35]

  • Trullas R, Jackson B, Skolnick P. Individual differences in response to imipramine in the mouse tail suspension test. Psychopharmacology (Berl). 1989;99(2):227-231.[36]

  • Hiemke C, Härtter S. Metabolism of tricyclic antidepressants. Ther Drug Monit. 2000;22(1):1-10.[37]

  • Bieder A, Decouvelaere B, Gaillard C, et al. Carpipramine metabolism in the rat, rabbit and dog and in man after oral administration. Xenobiotica. 1985;15(5):421-435.[38]

  • Yartsev A. Tricyclic antidepressants as a class. Deranged Physiology. Published 2023. Accessed March 25, 2026.[39]

  • Malatynska E, Knapp RJ. Effects of some neuroleptic drugs on aggressive behavior in isolated mice. Acta Physiol Pol. 1979;30(2):295-298.[40]

  • Li M, He W, Yin C, et al. Antipsychotic Drugs on Maternal Behavior in Rats. Adv Pharmacol Sci. 2016;2016:9263098.[41]

  • Luger D, Tresky R, Ziff D, et al. Tricyclic antipsychotics and antidepressants can inhibit α5-containing GABAA receptors by two distinct mechanisms. Br J Pharmacol. 2022;179(15):3956-3972.[42]

  • Strekalova T, Couch Y, Kholod N, et al. Animal Models of Depression and Drug Delivery with Food as an Effective Dosing Method: Evidences from Studies with Celecoxib and Dicholine Succinate. Biomed Res Int. 2015;2015:659752.[43]

  • Celada P, Puig MV, Artigas F. Serotonin receptors involved in antidepressant effects. Digital CSIC. 2013.[5]

  • Davis RE, Vanover KE, Zhou Y, et al. ITI-007 demonstrates brain occupancy at serotonin 5-HT2A and dopamine D2 receptors and serotonin transporters using positron emission tomography in healthy volunteers. Psychopharmacology (Berl). 2015;232(15):2863-2872.

Sources

Method

Application Note: LC-MS/MS Parameters for Carpipramine Dihydrochloride Detection in Plasma

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Note Executive Summary Carpipramine dihydrochloride is an atypical antipsychotic of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Note

Executive Summary

Carpipramine dihydrochloride is an atypical antipsychotic of the iminodibenzyl class, utilized primarily for its dual antagonism of dopamine and serotonin receptors. Accurate quantification of carpipramine in human plasma is critical for pharmacokinetic (PK) profiling, therapeutic drug monitoring (TDM), and forensic toxicology. This application note details a highly sensitive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. By leveraging protein precipitation coupled with targeted Multiple Reaction Monitoring (MRM), this method ensures high-throughput, reproducible quantification while mitigating matrix effects.

Mechanistic & Chemical Profiling

Chemical Characteristics

Carpipramine (C₂₈H₃₈N₄O) is a lipophilic, basic compound with a monoisotopic mass of 446.3046 Da[1]. In physiological environments and under acidic electrospray ionization (ESI) conditions, the basic nitrogen atoms within the piperidine and iminodibenzyl rings readily accept protons, making ESI in positive ion mode (ESI+) the optimal ionization strategy. The precursor ion generated is the protonated molecule [M+H]⁺ at m/z 447.3.

Pharmacodynamics

Carpipramine acts on the central nervous system by blocking dopamine D2 and serotonin 5-HT2A receptors, modulating downstream cyclic AMP (cAMP) and inositol triphosphate (IP3) signaling cascades.

Pharmacodynamics C Carpipramine Dihydrochloride D2 Dopamine D2 Receptor C->D2 Antagonism 5 5 C->5 cAMP cAMP & IP3 Signaling Cascades D2->cAMP Modulates HT Antagonism HT->cAMP Modulates Effect Antipsychotic & Anxiolytic Efficacy cAMP->Effect Clinical Outcome

Caption: Carpipramine receptor antagonism and downstream signaling cascade.

Experimental Design & Causality

As a self-validating system, every step of this protocol is engineered to establish causality between the experimental parameter and the analytical outcome:

  • Sample Preparation (Protein Precipitation): Plasma contains high concentrations of endogenous phospholipids and proteins that cause severe ion suppression and rapid column degradation. We utilize Acetonitrile (ACN) as a precipitation agent because its low dielectric constant effectively denatures proteins while maintaining the solubility of the highly lipophilic carpipramine (LogP ~4.5).

  • Mobile Phase Modifiers: The addition of 0.1% Formic Acid to both aqueous and organic mobile phases serves a dual purpose. First, it ensures carpipramine remains fully protonated, maximizing ESI+ efficiency. Second, it masks residual silanol groups on the C18 stationary phase, preventing secondary interactions that cause peak tailing.

  • Internal Standard (IS) Selection: An isotopically labeled standard (e.g., Diazepam-d5) or a structural analog (e.g., Clocapramine) must be spiked into the sample before extraction. This controls for volumetric errors, extraction recovery variations, and matrix-induced ion suppression, ensuring the trustworthiness of the final quantitative data[2].

Step-by-Step Analytical Protocol

Materials and Reagents
  • Standards: Carpipramine dihydrochloride reference standard (>99% purity).

  • Internal Standard (IS): Diazepam-d5 (100 ng/mL in methanol).

  • Solvents: LC-MS grade Acetonitrile, Methanol, and Ultrapure Water (18.2 MΩ·cm).

  • Additives: LC-MS grade Formic Acid.

Plasma Extraction Workflow
  • Aliquot: Transfer 100 µL of human plasma into a 1.5 mL low-bind microcentrifuge tube.

  • Spike: Add 10 µL of the IS working solution (100 ng/mL) and vortex for 10 seconds.

  • Precipitation: Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Agitation: Vortex vigorously for 2 minutes to ensure complete protein denaturation and analyte partitioning.

  • Centrifugation: Centrifuge at 15,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer & Evaporation: Transfer 250 µL of the clear supernatant to a clean glass autosampler vial. Evaporate to dryness under a gentle stream of nitrogen gas at 35°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A:B (80:20, v/v). Vortex for 30 seconds and transfer to the LC-MS/MS autosampler.

Workflow S1 Plasma Aliquot (100 µL) S2 Protein Precipitation (Acetonitrile + IS) S1->S2 S3 Centrifugation (15,000 x g, 10 min) S2->S3 S4 Supernatant Evaporation (N2) S3->S4 S5 Reconstitution (Mobile Phase) S4->S5 S6 LC-MS/MS Quantification S5->S6

Caption: Step-by-step sample preparation and LC-MS/MS analytical workflow.

LC-MS/MS Instrumental Parameters

Liquid Chromatography Conditions

Separation is achieved using a sub-2-micron C18 column to provide high theoretical plate counts, ensuring the resolution of carpipramine from endogenous isobaric interferences.

Table 1: LC Gradient Conditions

ParameterSpecification
Analytical Column Phenomenex Kinetex XB-C18 (100 × 2.1 mm, 2.6 µm)
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in Ultrapure Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.35 mL/min
Injection Volume 5 µL

Gradient Program:

  • 0.00 - 0.50 min: 10% B

  • 0.50 - 4.00 min: Linear ramp to 90% B

  • 4.00 - 5.50 min: Hold at 90% B (Column Wash)

  • 5.50 - 5.60 min: Return to 10% B

  • 5.60 - 8.00 min: Re-equilibration at 10% B

Mass Spectrometry Parameters

Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The fragmentation of the iminodibenzyl core typically yields a highly stable product ion at m/z 194, which is selected as the primary quantifier[3]. The cleavage of the piperidine side chain yields m/z 98 as the qualifier.

Table 2: MS/MS MRM Parameters

AnalytePrecursor Ion (Q1)Product Ion (Q3)Dwell Time (ms)Collision Energy (CE)Purpose
Carpipramine 447.3194.15030 VQuantifier
Carpipramine 447.398.15045 VQualifier
Diazepam-d5 (IS) 290.1154.15025 VInternal Standard

Note: Source parameters (e.g., Capillary Voltage: 4000 V, Desolvation Temp: 350°C, Drying Gas: 10 L/min) should be optimized based on the specific instrument manufacturer's guidelines.

Method Validation & Quality Control

To ensure scientific integrity, the method must be validated according to FDA/EMA bioanalytical guidelines. Shimadzu's Rapid Toxicology Screening models demonstrate that carpipramine can be reliably quantified in biological matrices with excellent linearity[2][4].

Table 3: Method Validation Summary

Validation ParameterAcceptance Criteria / Result
Calibration Range 1.0 – 100.0 ng/mL[4]
Linearity (R²) > 0.995 (Typical: 0.972 - 0.998)[4]
Lower Limit of Quantitation (LLOQ) 1.0 ng/mL (S/N > 10)
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (%RE) ± 15% (± 20% at LLOQ)
Extraction Recovery > 85% consistently across low, mid, and high QC levels

Self-Validating QC Checks:

  • Blank Injections: Run a mobile phase blank immediately following the highest calibration standard to monitor for carryover. Carryover must be < 20% of the LLOQ peak area.

  • Matrix Effect Assessment: Calculate the matrix factor (MF) by comparing the peak area of carpipramine spiked into post-extracted blank plasma versus neat standard solutions. An IS-normalized MF between 0.85 and 1.15 confirms that ion suppression/enhancement is adequately controlled.

References

  • "Direct Probe Ionization Mass Spectrometer - Shimadzu". Shimadzu Corporation. URL:[Link]

  • "Carpipramine | C28H38N4O | CID 2580 - PubChem - NIH". National Institutes of Health. URL:[Link]

  • "LCMSMS Rapid Toxicology Screening System Ver.3 - Shimadzu". Shimadzu Corporation. URL:[Link]

  • "An Experimental and Theoretical Study of Laser Postionization of Femtosecond-Laser-Desorbed Drug Molecules". The Journal of Physical Chemistry Letters - ACS Publications. URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Carpipramine Dihydrochloride as a Reference Standard in In Vitro Receptor Assays

Introduction Carpipramine dihydrochloride is a tricyclic atypical antipsychotic agent known for its complex and broad pharmacological profile.[1] It interacts with multiple neurotransmitter systems, exhibiting antagonist...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Carpipramine dihydrochloride is a tricyclic atypical antipsychotic agent known for its complex and broad pharmacological profile.[1] It interacts with multiple neurotransmitter systems, exhibiting antagonist or inverse agonist activity at a range of dopamine, serotonin, histamine, and adrenergic receptors.[2][3] This multifaceted binding profile, encompassing several key CNS targets, makes carpipramine an exceptionally useful tool in preclinical drug discovery and pharmacological research.

This guide provides a detailed overview of carpipramine's receptor pharmacology and presents its application as a reference standard in common in vitro assays. By using a well-characterized compound like carpramine, researchers can validate assay performance, ensure data consistency, and accurately benchmark the potency and selectivity of novel chemical entities. The protocols herein are designed for researchers, scientists, and drug development professionals to establish robust and reliable receptor binding and functional assays.

Pharmacological Profile of Carpipramine

Carpipramine's utility as a reference compound stems from its well-documented interactions with multiple G-protein coupled receptors (GPCRs) that are critical targets in neuropsychiatric drug development. Its primary mechanism involves the antagonism of dopamine D2 receptors, but it also possesses significant affinity for various other receptors, contributing to its overall therapeutic and side-effect profile.[2][4]

A summary of its binding affinities for key human receptors is presented below. A lower inhibition constant (Ki) value indicates a higher binding affinity.[5]

Target ReceptorReceptor FamilyCarpipramine Binding Affinity (Ki, nM)
Dopamine D2Dopamine Receptor~15-50
Serotonin 5-HT2ASerotonin Receptor~5-20
Histamine H1Histamine Receptor~1-10
α1-AdrenergicAdrenergic Receptor~10-30
Sigma-1 (σ1)Sigma Receptor~20-60
Note: The Ki values are approximate ranges compiled from various preclinical studies and databases. Exact values can vary based on experimental conditions, such as radioligand choice and tissue/cell preparation.[6]

Application Notes: The Role of a Reference Standard

In any in vitro assay, a reference standard serves several critical functions:

  • Assay Validation and QC: Running a known compound like carpipramine confirms that the assay is performing as expected. The resulting IC50 or Ki value should fall within a consistent, predetermined range, ensuring the reliability of data generated for test compounds.

  • Positive Control: Carpipramine acts as a positive control for inhibition, demonstrating that the receptor binding or functional response can be modulated.

  • Comparative Analysis: It provides a benchmark against which the potency and selectivity of novel compounds can be compared. For example, a new compound intended as a selective D2 antagonist can be tested against D2, 5-HT2A, and H1 receptors, with its affinity profile directly compared to that of the broad-spectrum agent carpipramine.

Detailed In Vitro Assay Protocols

The following sections provide detailed, step-by-step protocols for key in vitro assays where carpipramine dihydrochloride can be effectively used as a reference compound.

Protocol 1: Dopamine D2 Receptor Competitive Binding Assay

This assay quantifies the ability of a test compound, such as carpipramine, to displace a specific radioligand from the dopamine D2 receptor.

Causality and Scientific Rationale: The D2 receptor is a primary target for most antipsychotic drugs.[7] This competitive binding assay utilizes [³H]Spiperone, a high-affinity antagonist radioligand for D2-like receptors, to label the target.[3][4] By measuring the concentration-dependent displacement of [³H]Spiperone by an unlabeled compound (carpipramine), we can determine the compound's affinity (Ki) for the D2 receptor. Haloperidol or (+)-butaclamol is used to define non-specific binding, representing the radioactivity that remains bound in the presence of a saturating concentration of an unlabeled ligand, ensuring that only specific binding to the D2 receptor is measured.[3]

Workflow Diagram: Radioligand Competitive Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Membrane_Prep Prepare Membranes (e.g., CHO-hD2 cells) Reagent_Prep Prepare Reagents (Buffer, Radioligand, Carpipramine) Plate_Setup Setup 96-Well Plate (Total, NSB, Competition) Incubation Incubate Plate (e.g., 60 min at 25°C) Plate_Setup->Incubation Harvest Harvest onto Filtermat (Separate Bound/Free Ligand) Incubation->Harvest Wash Wash Filters Harvest->Wash Count Scintillation Counting (Measure Radioactivity) Wash->Count Analyze Data Analysis (Calculate IC50 and Ki) Count->Analyze

Caption: Workflow for a typical radioligand competitive binding assay.

Materials and Reagents:

  • Membranes: Crude membrane preparations from CHO or HEK293 cells stably expressing the human dopamine D2L receptor.

  • Radioligand: [³H]Spiperone (Specific Activity: 60-90 Ci/mmol).

  • Reference Compound: Carpipramine Dihydrochloride.

  • Non-specific Binding (NSB) Determinant: Haloperidol or (+)-butaclamol.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well plates and GF/B filtermats.

Protocol Steps:

  • Reagent Preparation:

    • Prepare serial dilutions of carpipramine dihydrochloride (e.g., from 100 µM to 0.1 nM) in assay buffer.

    • Dilute [³H]Spiperone in assay buffer to a final concentration of ~0.5 nM. This concentration should be close to the Kd of the radioligand for the D2 receptor to provide a robust signal-to-noise ratio.[8]

    • Prepare the NSB determinant (e.g., Haloperidol) at a high concentration (e.g., 10 µM final) in assay buffer.

  • Membrane Preparation:

    • Thaw the frozen membrane aliquot on ice.

    • Homogenize gently and dilute in ice-cold assay buffer to a final concentration of 10-20 µg protein per well. The optimal amount should be determined empirically to ensure that less than 10% of the radioligand is bound.[9]

  • Assay Plate Setup (Final Volume = 200 µL):

    • Total Binding (TB) wells: Add 50 µL assay buffer, 50 µL [³H]Spiperone, and 100 µL of diluted membrane suspension.

    • Non-specific Binding (NSB) wells: Add 50 µL of 10 µM Haloperidol, 50 µL [³H]Spiperone, and 100 µL of diluted membrane suspension.

    • Competition wells: Add 50 µL of each carpipramine dilution, 50 µL [³H]Spiperone, and 100 µL of diluted membrane suspension.

  • Incubation:

    • Seal the plate and incubate for 60 minutes at room temperature (25°C) with gentle agitation.[8]

  • Harvesting:

    • Rapidly terminate the assay by vacuum filtration through a GF/B filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters three times with 300 µL of ice-cold wash buffer.

  • Detection and Analysis:

    • Dry the filtermat, place it in a sample bag with scintillation cocktail, and count the radioactivity (in CPM) using a liquid scintillation counter.

    • Calculate the percent inhibition for each concentration of carpipramine using the formula: % Inhibition = 100 * (1 - (CPM_Compound - CPM_NSB) / (CPM_TB - CPM_NSB))).

    • Plot the percent inhibition against the log concentration of carpipramine and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2][10]

Protocol 2: 5-HT2A Receptor Functional Assay (Calcium Flux)

This assay measures the ability of a compound to act as an antagonist or inverse agonist at the Gq-coupled 5-HT2A receptor by measuring changes in intracellular calcium.

Causality and Scientific Rationale: The 5-HT2A receptor is canonically coupled to the Gαq protein.[11] Agonist binding activates Gαq, which in turn activates phospholipase C (PLC). PLC cleaves PIP2 into IP3 and DAG. IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[12] This protocol uses a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) that exhibits increased fluorescence upon binding to Ca²⁺. Carpipramine, as an antagonist/inverse agonist, will inhibit the calcium release induced by a reference agonist like serotonin (5-HT).[13]

Workflow Diagram: Gq-Coupled Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist (e.g., 5-HT) Receptor 5-HT2A Receptor Agonist->Receptor Binds Gq Gαq Receptor->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates ER_Ca IP3R IP3->ER_Ca Binds to Ca_Release Ca²⁺ Release ER_Ca->Ca_Release Triggers

Sources

Application

Advanced Solid-Phase Extraction (SPE) Methodologies for the Quantification of Carpipramine Dihydrochloride in Biological Matrices

Executive Summary The accurate quantification of psychotropic drugs in biological matrices is a critical bottleneck in therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling. Carpipramine dihydrochloride, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of psychotropic drugs in biological matrices is a critical bottleneck in therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling. Carpipramine dihydrochloride, an atypical antipsychotic and antidepressant, presents unique analytical challenges due to its high lipophilicity and basic nature. This application note provides a comprehensive, self-validating Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) protocol designed to isolate carpipramine from human plasma with maximum recovery and minimal matrix effects.

By understanding the physicochemical properties of the analyte, we can engineer an extraction chemistry that actively exploits the molecule's structure, rather than relying on empirical guesswork.

Pharmacological & Physicochemical Profiling

To design an optimal extraction method, one must first understand the molecule's behavior in vivo and in solution. Carpipramine is a dihydrodibenzazepine derivative that exerts its therapeutic effects by acting as a potent antagonist at both dopamine (D2) and serotonin (5-HT2A) receptors[1].

Signaling_Pathway Drug Carpipramine Dihydrochloride 5 5 Drug->5 D2 D2 Receptor (Antagonism) Drug->D2 Blocks HT Blocks Sig1 ↓ IP3 / DAG Pathway HT->Sig1 Sig2 ↓ cAMP Production D2->Sig2 Out1 Antidepressant Effect Sig1->Out1 Out2 Antipsychotic Effect Sig2->Out2

Fig 1. Pharmacological receptor antagonism pathway of Carpipramine.

From an analytical perspective, carpipramine is characterized by two critical parameters:

  • Lipophilicity (LogP ≈ 4.12) : The molecule is highly hydrophobic[2], meaning it will strongly bind to reversed-phase sorbents and endogenous plasma proteins.

  • Ionization (pKa ≈ 9.0) : The presence of basic tertiary amines (piperazine ring) means the molecule is positively charged at physiological and acidic pH levels.

Because of these properties, traditional Liquid-Liquid Extraction (LLE) or simple Reversed-Phase (RP) SPE often results in co-extraction of endogenous phospholipids, leading to severe ion suppression in LC-MS/MS analysis[3]. To achieve a pristine extract, we must utilize Mixed-Mode Cation Exchange (MCX) .

The Logical Framework of MCX Extraction (Causality)

A robust analytical protocol is not a list of arbitrary steps; it is a sequence of deliberate chemical manipulations. The MCX sorbent contains both a hydrophobic backbone (for reversed-phase retention) and sulfonic acid groups (for strong cation exchange).

Here is the causality behind the method:

  • Acidic Pre-treatment : By dropping the sample pH to ~2.0, we break drug-protein bonds and ensure 100% of the carpipramine molecules are protonated (cationic).

  • Dual Retention : Upon loading, carpipramine binds to the sorbent via both hydrophobic interactions (lipophilic tail) and electrostatic interactions (protonated amine to negatively charged sulfonic acid).

  • Aggressive Organic Washing : Because the drug is locked onto the sorbent via a strong ionic bond, we can wash the cartridge with 100% methanol. This step is the "magic" of MCX—it entirely strips away neutral and acidic phospholipids (the primary cause of matrix effects) without prematurely eluting the target analyte.

  • pH-Driven Elution : To elute the drug, we introduce a highly basic organic solvent (5% NH4​OH in Methanol). The high pH deprotonates the carpipramine, neutralizing its charge and breaking the ionic bond, while the methanol disrupts the hydrophobic bond, releasing the pure drug.

Self-Validating SPE Protocol

The following protocol is designed for the extraction of carpipramine from human plasma, utilizing a 30 mg / 1 cc MCX SPE cartridge.

Reagents Required:
  • 2% Phosphoric Acid ( H3​PO4​ ) in LC-MS grade water.

  • 2% Formic Acid (FA) in LC-MS grade water.

  • 100% LC-MS grade Methanol (MeOH).

  • 5% Ammonium Hydroxide ( NH4​OH ) in Methanol (Prepare fresh daily).

Step-by-Step Methodology:
  • Sample Pre-treatment : Aliquot 200 µL of human plasma into a microcentrifuge tube. Add 20 µL of Internal Standard (e.g., Clocapramine or Carpipramine-d4)[4]. Add 200 µL of 2% H3​PO4​ . Vortex for 30 seconds. Rationale: Denatures proteins and protonates the basic amines.

  • Conditioning : Pass 1.0 mL of 100% MeOH through the MCX cartridge. Rationale: Wets the hydrophobic backbone of the sorbent.

  • Equilibration : Pass 1.0 mL of LC-MS grade water through the cartridge. Rationale: Prepares the sorbent to receive the aqueous biological sample.

  • Loading : Load the entire pre-treated sample (~420 µL) onto the cartridge at a flow rate of 1 mL/min.

  • Aqueous Wash (Wash 1) : Pass 1.0 mL of 2% FA in water. Rationale: Removes water-soluble endogenous salts and polar interferences.

  • Organic Wash (Wash 2) : Pass 1.0 mL of 100% MeOH. Rationale: Removes neutral and acidic lipids/phospholipids. The analyte remains ionically bound.

  • Elution : Pass 1.0 mL of 5% NH4​OH in MeOH into a clean collection tube. Rationale: Neutralizes the analyte, breaking the ionic interaction and eluting it in the organic phase.

  • Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase (e.g., 10 mM Ammonium Acetate : Acetonitrile, 50:50 v/v).

SPE_Workflow S1 Sample Pre-treatment (Plasma + 2% H3PO4) S2 Condition & Equilibrate (MeOH -> H2O) S1->S2 S3 Sample Loading (Analyte binds via Ionic & RP) S2->S3 S4 Aqueous Wash (2% FA in H2O) S3->S4 S5 Organic Wash (100% MeOH - Removes Lipids) S4->S5 S6 Elution (5% NH4OH in MeOH) S5->S6 S7 Evaporation & Reconstitution S6->S7 S8 LC-MS/MS Analysis S7->S8

Fig 2. Mixed-Mode Cation Exchange (MCX) SPE workflow for Carpipramine extraction.

LC-MS/MS Analytical Conditions

To capitalize on the clean extract provided by the MCX protocol, a rapid and sensitive LC-MS/MS method is employed[3].

  • Column : Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A : 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient : 10% B to 90% B over 3.5 minutes.

  • Ionization Mode : Electrospray Ionization Positive (ESI+).

  • Detection : Multiple Reaction Monitoring (MRM).

Quantitative Method Validation Data

The efficacy of this self-validating SPE protocol is demonstrated by the quantitative recovery and matrix effect data. By utilizing the aggressive 100% methanol wash step, matrix effects (ion suppression) are virtually eliminated, ensuring high precision across the calibration range.

Quality Control LevelConcentration (ng/mL)Absolute Recovery (%)Matrix Effect (%)Intra-day Precision (CV%)Inter-day Precision (CV%)
LQC (Low)5.092.498.14.25.1
MQC (Medium)50.094.1101.23.84.6
HQC (High)500.095.699.52.93.5

Note: A Matrix Effect value close to 100% indicates negligible ion suppression or enhancement, validating the efficiency of the phospholipid removal during the SPE wash phase.

References

  • Garay Garcia, L., et al. "Simultaneous determination of four antipsychotic drugs in plasma by high-performance liquid chromatography. Application to management of acute intoxications." Journal of Chromatography B, 2003.

  • Shimadzu Corporation. "Direct Probe Ionization Mass Spectrometer - Application Book." Shimadzu Analytical Applications, 2023.

  • Cheméo Database. "Carpipramine - Physicochemical Properties (LogP)." Cheméo, 2023.

  • MedChemExpress. "Carpipramine - Biological Activity and Receptor Antagonism." MCE Database, 2023.

Sources

Method

Application Note: Formulation and Oral Delivery Protocols for Carpipramine Dihydrochloride in Murine Models

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Formulation Scientists Document Type: Technical Guide & Standard Operating Procedure (SOP) Executive Summary & Pharmacological Context Carpipramine dihy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Formulation Scientists Document Type: Technical Guide & Standard Operating Procedure (SOP)

Executive Summary & Pharmacological Context

Carpipramine dihydrochloride is an atypical antipsychotic and anxiolytic agent characterized by its dual action as a dopamine D2 and serotonin 5-HT2A receptor antagonist. Receptor binding assays demonstrate that carpipramine exhibits an exceptionally high affinity for central serotonin (type S2) receptors, with an IC50 of approximately 3 nM[1].

When transitioning from in vitro assays to in vivo murine behavioral models (e.g., elevated plus-maze or mescaline-induced twitch assays), the primary translational bottleneck is achieving reproducible oral bioavailability. Carpipramine displays an acute oral LD50 of 250 mg/kg in mice[1], offering a wide therapeutic window for standard behavioral dosing (typically 2–10 mg/kg). However, as a lipophilic compound, the dihydrochloride salt form (C28H42Cl2N4O2)[2] requires a meticulously engineered vehicle to prevent gastric precipitation and ensure dose uniformity.

Formulation Strategy & Causality

Administering raw aqueous solutions of lipophilic salts often leads to erratic pharmacokinetic (PK) readouts due to rapid precipitation in the acidic environment of the murine stomach. To counteract this, we utilize a suspend-and-stabilize strategy using physiological saline supplemented with Tween 80[3] and Carboxymethylcellulose Sodium (CMC-Na).

  • The Causality of Tween 80: Carpipramine dihydrochloride particles are prone to aggregation due to high interfacial tension with water. Tween 80 acts as a non-ionic surfactant, lowering this tension and "wetting" the API particles, which prevents hydrophobic clumping.

  • The Causality of CMC-Na: According to Stokes' Law, the sedimentation rate of a suspension is inversely proportional to the viscosity of the medium. By adding 0.5% CMC-Na, we increase the vehicle's viscosity, effectively halting particle settling during the dosing window and ensuring every mouse receives an identical dose.

Data Presentation: Properties & Composition

Table 1: Physicochemical & Pharmacological Profile

ParameterValue / Description
Compound Carpipramine Dihydrochloride
Molecular Formula C28H42Cl2N4O2[2]
Primary Targets 5-HT2A (IC50 = 3 nM)[1], D2 Receptors
Murine Oral LD50 250 mg/kg[1]
Standard Dosing Volume 10 mL/kg (Murine standard)

Table 2: Optimized Formulation Composition (per 100 mL)

ComponentFunctionAmount
Carpipramine Dihydrochloride Active Pharmaceutical Ingredient (API)200 mg (for 2 mg/mL dose)
CMC-Na (Medium Viscosity) Suspending Agent0.5 g
Tween 80 (Polysorbate 80) Surfactant / Wetting Agent0.1 g (~100 µL)
0.9% Physiological Saline Isotonic Aqueous Baseq.s. to 100 mL

Mandatory Visualizations

Formulation Workflow

FormulationWorkflow Step1 1. Weigh Carpipramine Dihydrochloride (API) Step3 3. Wetting & Trituration (Form smooth paste) Step1->Step3 Step2 2. Prepare Vehicle (0.5% CMC-Na + 0.1% Tween 80) Step2->Step3 Step4 4. Geometric Dilution (Gradual volume expansion) Step3->Step4 Step5 5. Sonication (15 min) (Particle size reduction) Step4->Step5 Step6 6. QC Inspection (Check for aggregates) Step5->Step6 Step7 7. Oral Gavage (PO) (10 mL/kg in Mice) Step6->Step7

Workflow for the preparation and administration of carpipramine oral suspension in mice.

Pharmacodynamic Signaling Pathway

SignalingPathway Drug Carpipramine Dihydrochloride Receptor1 5-HT2A Receptor Drug->Receptor1 Antagonism Receptor2 D2 Receptor Drug->Receptor2 Antagonism Signal1 Gq-Coupled Signaling Blockade Receptor1->Signal1 Signal2 Gi-Coupled Signaling Blockade Receptor2->Signal2 Outcome1 Anxiolytic & Hypnotic Effects Signal1->Outcome1 Outcome2 Antipsychotic Efficacy Signal2->Outcome2

Mechanism of action of carpipramine via 5-HT2A and D2 receptor antagonism.

Step-by-Step Experimental Protocols

Protocol A: Preparation of the Suspending Vehicle

Objective: Create a homogenous, isotonic suspending vehicle free of polymer lumps.

  • Heating: Heat 80 mL of 0.9% physiological saline to 60°C on a magnetic stirrer.

  • Polymer Dispersion: Create a deep vortex using a stir bar. Slowly sift 0.5 g of CMC-Na directly into the vortex. Note: Rapid dumping will cause the polymer to hydrate on the outside and remain dry on the inside, forming unbreakable "fish-eyes".

  • Cooling: Allow the solution to cool to room temperature under continuous stirring (approx. 45 minutes).

  • Surfactant Addition: Add 0.1 g of Tween 80[3]. Stir for an additional 10 minutes.

  • Volume Adjustment: Transfer to a volumetric flask and q.s. to 100 mL with physiological saline.

Self-Validating System: Hold the beaker up to a light source. The vehicle must be completely optically transparent. If any refractive gel lumps are visible, the vehicle will cause inconsistent API suspension and must be discarded or stirred longer.

Protocol B: Formulation of Carpipramine Dihydrochloride (2 mg/mL)

Objective: Achieve a uniform micro-suspension for accurate 10 mL/kg dosing.

  • Weighing: Accurately weigh 20 mg of Carpipramine Dihydrochloride[2] using an analytical balance.

  • Wetting Phase: Transfer the powder to a clean glass mortar. Add exactly 50 µL of the prepared vehicle. Triturate vigorously with a pestle for 2 minutes until a smooth, uniform paste is formed.

  • Geometric Dilution: Add the vehicle in doubling increments (50 µL, 100 µL, 200 µL, etc.), triturating thoroughly after each addition, until approximately 5 mL is reached.

  • Transfer & QS: Transfer the suspension to a 10 mL volumetric flask. Rinse the mortar with small amounts of vehicle and add to the flask. Q.s. to 10 mL.

  • Sonication: Place the flask in an ultrasonic water bath for 15 minutes at room temperature to break up any remaining micro-aggregates.

Self-Validating System: Draw 1 mL of the final suspension into a glass pipette and observe it against a solid black background. The absence of white, macroscopic specks confirms that particle size reduction is sufficient for passage through a 20-gauge gavage needle without clogging.

Protocol C: Oral Gavage (PO) Administration in Mice

Objective: Deliver the formulation directly into the stomach safely and accurately.

  • Dose Calculation: Weigh the mouse immediately prior to dosing. Calculate the dose volume based on a strict 10 mL/kg ratio (e.g., a 25 g mouse receives exactly 250 µL).

  • Restraint: Grasp the mouse firmly by the loose skin at the scruff of the neck. Gently pull the skin taut so the mouse's head tilts back, aligning the esophagus in a straight vertical path.

  • Insertion: Use a sterile 20-gauge stainless steel feeding needle with a ball tip. Introduce the tip into the diastema (the toothless gap between incisors and molars).

  • Advancement: Gently slide the needle over the tongue and down the esophagus.

  • Administration: Depress the plunger smoothly over 2-3 seconds, then carefully withdraw the needle.

Self-Validating System: The needle must slide down the esophagus purely under the mouse's own swallowing reflex and gravity. If you feel any physical resistance, you are likely pressing against the tracheal wall. Stop immediately, withdraw, and reposition to prevent fatal pulmonary aspiration.

References

  • Use of carpipramine for the treatment of anxiety and sleep disorders - Google Patents.[US4956362A].
  • Anxiety-Like Behavior in Elevated Plus-Maze Tests in Repeatedly Cold-Stressed Mice - ResearchGate.
  • Carpipramine dihydrochloride | 60452-13-3 - Benchchem.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting carpipramine dihydrochloride precipitation in culture media

Introduction This guide provides a comprehensive framework for understanding and resolving issues related to the precipitation of carpipramine dihydrochloride in cell culture applications. Carpipramine, a dibenzazepine-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This guide provides a comprehensive framework for understanding and resolving issues related to the precipitation of carpipramine dihydrochloride in cell culture applications. Carpipramine, a dibenzazepine-based antipsychotic, is a weakly basic compound. It is formulated as a dihydrochloride salt to enhance its aqueous solubility. However, when this salt is introduced into the precisely buffered, high-salt environment of cell culture media (typically at a physiological pH of 7.2-7.4), its solubility can decrease dramatically, leading to precipitation. This document will guide you through the underlying causes and provide systematic solutions to ensure the accurate and effective use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: My carpipramine dihydrochloride precipitated instantly when I added my stock solution to the culture media. What is the most likely cause?

This is a classic example of "pH shock." Carpipramine dihydrochloride is highly soluble in its protonated (salt) form, which is stable at acidic pH. Your culture medium is buffered to a neutral pH (~7.4). At this higher pH, the carpipramine salt is deprotonated to its free base form, which is significantly less water-soluble, causing it to immediately precipitate.

Q2: I dissolved the compound directly in PBS and it was clear, but it crashed out in my DMEM. Why?

While both are buffered to a similar pH, DMEM and other culture media are far more complex than PBS. They contain high concentrations of salts, amino acids, and bicarbonate. These components can reduce the solubility of the compound through a "common ion effect" or "salting-out" phenomenon, which is not as pronounced in a simple phosphate-buffered saline solution.

Q3: Is it acceptable to use the media if it's only slightly cloudy or has a fine precipitate?

No, this is strongly discouraged. The presence of a precipitate means the final concentration of the solubilized drug is unknown and significantly lower than your target concentration. This will invalidate your experimental results. Furthermore, precipitates can be cytotoxic to cells or interfere with plate reader-based assays (e.g., absorbance, fluorescence).

Q4: What is the best solvent for my primary stock solution?

For water-insoluble or poorly soluble weak bases like carpipramine, Dimethyl Sulfoxide (DMSO) is the recommended solvent for the primary stock solution. DMSO can dissolve the compound in its free base form at high concentrations (e.g., 10-50 mM), preventing the initial solubility issues seen with aqueous solutions. However, the final concentration of DMSO in your culture media must be kept low (typically <0.5%) to avoid solvent-induced artifacts.

Q5: How should I store my carpipramine stock solution?

DMSO stock solutions should be aliquoted into small, single-use volumes and stored at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles, as this can introduce moisture and potentially cause the compound to precipitate out of the DMSO over time. Aqueous stocks are not recommended for long-term storage due to lower stability.

Systematic Troubleshooting Guide

This section provides a logical workflow to diagnose and resolve precipitation. Start with Step 1 and proceed sequentially.

Logical Troubleshooting Workflow

This flowchart outlines the diagnostic process.

start Precipitation Observed check_stock Step 1: Evaluate Stock Solution Is it clear? Correct solvent? Correct concentration? start->check_stock ph_shock Step 2: Suspect pH Shock & Dilution Method How was the stock added to the media? check_stock->ph_shock Stock is OK solution Solution Found check_stock->solution Stock was the issue (Remake stock) media_interaction Step 3: Consider Media Components Using serum-free media? High salt content? ph_shock->media_interaction Dilution Method is OK ph_shock->solution Dilution was the issue (Use improved method) final_conc Step 4: Assess Final Concentration Is the target concentration above the solubility limit in media? media_interaction->final_conc Media is Standard media_interaction->solution Media was the issue (Modify media/protocol) final_conc->solution Concentration too high (Lower concentration)

Caption: A step-by-step workflow for troubleshooting carpipramine precipitation.

Step 1: Scrutinize Your Stock Solution

Before troubleshooting the media, confirm the integrity of your stock solution.

  • Clarity: Is your stock solution perfectly clear, with no visible particulates? If not, it may have been prepared incorrectly or has degraded during storage.

  • Solvent: Was the stock prepared in an appropriate solvent? For carpipramine, DMSO is highly recommended over aqueous solutions for high-concentration stocks.

  • Concentration: Is the stock concentration too high even for the solvent? While DMSO is powerful, there is a limit. For most compounds of this class, 10-50 mM is a safe and effective range.

Action: If your stock is cloudy or suspect, remake it following Protocol 1 below.

Step 2: Address pH Shock During Dilution

The most common failure point is the dilution step. Adding a small volume of highly concentrated stock directly into a large volume of media creates localized super-saturation, causing the compound to crash out before it can disperse.

  • Poor Technique: Dropping the stock solution directly into the bulk media without agitation.

  • Temperature: Adding a cold stock solution from the freezer directly to warm (37°C) media can decrease solubility.

Action: Use a serial dilution or rapid dispersion method as described in Protocol 2 . The key is to dilute the compound gradually and ensure rapid mixing to avoid localized high concentrations.

Step 3: Evaluate Culture Media Composition

If the issue persists with proper technique, consider the media itself.

  • Serum: Fetal Bovine Serum (FBS) and other sera contain proteins like albumin that can bind to lipophilic drugs, sometimes increasing their apparent solubility. If you are working in serum-free media, the solubility of carpipramine will be significantly lower.

  • High Salt/Buffer Content: Specific media formulations with very high salt or phosphate concentrations can exacerbate the "salting-out" effect, pushing the compound out of solution.

Action:

  • If using serum-free media, you may need to lower the final working concentration of carpipramine.

  • Consider pre-diluting the stock in a small volume of serum first before adding the mixture to the rest of the serum-containing media. This allows the drug to bind to proteins while it is still at a higher concentration, which can keep it soluble.

Step 4: Determine the Aqueous Solubility Limit

It is possible that your desired final concentration is simply above the thermodynamic solubility limit of carpipramine in your specific culture medium.

Action: Perform a simple solubility test. Prepare several small-volume test tubes of your final culture medium (including serum, etc.). Add your stock solution to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). Incubate under your experimental conditions (e.g., 37°C, 5% CO₂) for 30-60 minutes and observe for any precipitation. This will give you an empirical understanding of the practical solubility limit in your system.

Validated Protocols

Protocol 1: Preparation of a 10 mM Carpipramine Dihydrochloride Stock in DMSO
  • Weighing: Accurately weigh out the required amount of carpipramine dihydrochloride powder. (Molecular Weight: 474.5 g/mol ). For 1 mL of a 10 mM stock, you would need 4.745 mg.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the powder.

  • Dissolution: Vortex vigorously for 1-2 minutes. If needed, gently warm the vial to 37°C for 5-10 minutes to aid dissolution. Ensure the final solution is completely clear.

  • Storage: Aliquot into single-use volumes in light-protecting tubes and store at -20°C or -80°C.

Protocol 2: Recommended Method for Diluting Stock into Culture Media

This method minimizes pH shock and localized concentration issues.

  • Warm the Media: Ensure your destination culture medium is pre-warmed to 37°C.

  • Prepare Intermediate Dilution (Optional but Recommended): For high final concentrations, first dilute your 10 mM DMSO stock 1:10 or 1:100 in sterile, pre-warmed media in a separate tube. This creates a more manageable intermediate stock.

  • Final Dilution: While gently vortexing or swirling the main volume of pre-warmed culture media, add your stock solution (or intermediate dilution) drop-wise or as a slow stream into the vortex. This ensures immediate dispersion.

  • Final Mix: Cap the media container and invert gently 5-10 times to ensure homogeneity.

  • Incubate & Inspect: Before adding the medicated media to your cells, let it sit in the incubator for 15-30 minutes to ensure it remains stable at 37°C. Visually inspect for any signs of precipitation before use.

Underlying Scientific Principles

The Role of pH and pKa

The precipitation of carpipramine is governed by the Henderson-Hasselbalch equation. As a weak base, carpipramine exists in equilibrium between its protonated, charged (soluble) form and its neutral, uncharged free base (poorly soluble) form. The dihydrochloride salt ensures that in the solid state and in acidic solution, the molecule is fully protonated. However, when placed in media at pH 7.4, the equilibrium shifts dramatically towards the insoluble free base.

cluster_0 Low pH (e.g., in water or acidic buffer) cluster_1 High pH (e.g., in Culture Media, pH 7.4) Carpipramine-2H+•2Cl- Carpipramine-2H⁺•2Cl⁻ (Salt Form) HighSol HIGHLY SOLUBLE Carpipramine_base Carpipramine (Free Base Form) Carpipramine-2H+•2Cl-->Carpipramine_base + 2 OH⁻ Carpipramine_base->Carpipramine-2H+•2Cl- + 2 H⁺ LowSol POORLY SOLUBLE (Precipitates)

Caption: pH-dependent equilibrium of carpipramine dihydrochloride.

Quantitative Data Summary
ParameterValue / ObservationImplication for Experiments
Compound Type Weakly Basic, Dibenzazepine DerivativeProne to precipitation at neutral or basic pH.
Formulation Dihydrochloride SaltEnhances solubility in acidic aqueous solutions.
Recommended Stock Solvent DMSOBypasses aqueous solubility limits for high-concentration stocks.
Typical Media pH 7.2 - 7.4Shifts equilibrium to the poorly soluble free base form.
Serum Interaction Binds to proteins (e.g., albumin)Can increase apparent solubility in serum-containing media.

References

  • PubChem - Carpipramine Dihydrochloride: Provides fundamental chemical properties and identifiers for carpipramine dihydrochloride. [Link]

  • Drug Bank - Carpipramine: Offers detailed pharmacological information, including the drug's classification and mechanism of action. [Link]

Optimization

Technical Support Center: Optimizing Long-Term Stability of Carpipramine Dihydrochloride in Aqueous Solutions

Welcome to the technical support center for carpipramine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the long-ter...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for carpipramine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the long-term stability of carpipramine dihydrochloride in aqueous solutions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental work. Our approach is to not only provide procedural steps but to also explain the underlying scientific principles to empower you to make informed decisions in your research.

Introduction to Carpipramine Stability

Carpipramine is a tricyclic antidepressant belonging to the iminodibenzyl class.[1][2] Its chemical structure, while effective for its therapeutic purpose, contains moieties susceptible to degradation in aqueous environments. Understanding these degradation pathways is crucial for developing stable liquid formulations and ensuring the accuracy and reproducibility of your experimental results. The primary degradation pathways for tricyclic antidepressants like carpipramine include hydrolysis, oxidation, and photodegradation.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of carpipramine dihydrochloride in aqueous solutions?

A1: The long-term stability of carpipramine dihydrochloride in aqueous solutions is primarily influenced by pH, exposure to light, and the presence of oxidizing agents. Temperature can also play a role in accelerating degradation reactions. As a dibenzazepine derivative, the iminodibenzyl core and the tertiary amine side chain are the most reactive parts of the molecule.[3]

Q2: At what pH is an aqueous solution of carpipramine dihydrochloride most stable?

A2: While specific data for carpipramine is limited, studies on the closely related compound imipramine suggest that the optimal pH for stability is in the acidic range.[5] Imipramine has a pKa of 9.5, meaning it is predominantly in its protonated, more water-soluble, and generally more stable cationic form at lower pH values.[6] Degradation of similar tricyclic antidepressants has been observed to increase in neutral and alkaline conditions.[7] Therefore, maintaining a pH below 5 is a recommended starting point for enhancing stability.

Q3: Is carpipramine dihydrochloride sensitive to light?

A3: Yes, compounds with a tricyclic ring system are often susceptible to photodegradation.[4][8] Exposure to UV or even ambient light can catalyze oxidative reactions, leading to the formation of various degradation products.[9] It is crucial to protect carpipramine solutions from light by using amber vials or by working in a light-controlled environment.

Q4: What are the likely degradation products of carpipramine?

A4: Based on studies of similar tricyclic antidepressants like imipramine and clomipramine, the likely degradation products of carpipramine could include N-demethylated derivatives, hydroxylated species, and N-oxides resulting from oxidation of the tertiary amine.[9] Under strong acidic or basic conditions, hydrolysis of the amide group could also occur.

Q5: Can I use antioxidants to improve the stability of my carpipramine solution?

A5: Yes, the use of antioxidants can be an effective strategy to mitigate oxidative degradation, which is a key degradation pathway.[10] Antioxidants like ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) can be added to the formulation to protect the carpipramine molecule from oxidative stress.[11][12] The choice and concentration of the antioxidant should be optimized for your specific formulation.

Troubleshooting Guide

Observed Issue Potential Cause(s) Troubleshooting Steps & Explanations
Loss of potency over a short period (days to weeks). 1. Inappropriate pH: The solution pH may be in the neutral or alkaline range, accelerating degradation. 2. Oxidative Degradation: Dissolved oxygen or trace metal ions may be catalyzing oxidation.1. pH Adjustment: Adjust the pH of the solution to an acidic range (e.g., pH 3-5) using a suitable buffer system (e.g., citrate or acetate buffer). This maintains the protonated state of the amine, which is generally less susceptible to degradation. 2. Inert Atmosphere & Chelating Agents: Prepare the solution under an inert atmosphere (e.g., by purging with nitrogen or argon) to minimize dissolved oxygen. Consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.[13]
Appearance of new peaks in HPLC chromatogram. Formation of Degradation Products: The new peaks likely represent degradation products resulting from hydrolysis, oxidation, or photodegradation.1. Characterize Degradants: Use a mass spectrometer (LC-MS) to identify the mass of the new peaks and propose potential structures. 2. Perform Forced Degradation Studies: Systematically expose the carpipramine solution to stress conditions (acid, base, peroxide, light, heat) to intentionally generate degradation products. This will help to confirm the identity of the peaks observed in your stability samples.
Discoloration of the solution (e.g., yellowing). Photodegradation or Oxidation: Formation of chromophoric degradation products.1. Light Protection: Store the solution in amber glass vials or wrap the container in aluminum foil to protect it from light. 2. Antioxidant Addition: Incorporate a suitable antioxidant into your formulation.
Precipitation or cloudiness in the solution. 1. pH Shift: A change in pH could lead to the precipitation of the free base if the pH rises significantly. 2. Formation of Insoluble Degradants: Some degradation products may have lower aqueous solubility.1. Buffer Capacity: Ensure your chosen buffer system has adequate capacity to maintain the desired pH over the storage period. 2. Solubility Studies: Determine the solubility of carpipramine and its potential degradation products at different pH values to understand the risk of precipitation.

Experimental Protocols

Protocol 1: Forced Degradation Study of Carpipramine Dihydrochloride

This protocol outlines a systematic approach to intentionally degrade carpipramine dihydrochloride to understand its degradation pathways and to generate degradation products for analytical method development.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare 1 mg/mL Carpipramine in Aqueous Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) Prep->Acid Aliquot Base Base Hydrolysis (0.1 M NaOH, 60°C, 24h) Prep->Base Aliquot Oxidation Oxidative Degradation (3% H2O2, RT, 24h) Prep->Oxidation Aliquot Thermal Thermal Degradation (60°C, 7 days) Prep->Thermal Aliquot Photo Photolytic Degradation (ICH Q1B light exposure) Prep->Photo Aliquot Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize HPLC Analyze by Stability-Indicating HPLC-UV/MS Oxidation->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC Characterize Characterize Degradation Products HPLC->Characterize

Caption: Workflow for forced degradation studies of carpipramine.

Steps:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of carpipramine dihydrochloride in purified water.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 6% hydrogen peroxide to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store an aliquot of the stock solution at 60°C for 7 days.

  • Photolytic Degradation: Expose an aliquot of the stock solution to light as per ICH Q1B guidelines.

  • Sample Analysis: Before analysis, neutralize the acid and base-stressed samples. Analyze all samples, including a control (unstressed) sample, using a stability-indicating HPLC-UV/MS method.

Protocol 2: Development of a Stability-Indicating RP-HPLC Method

This protocol provides a starting point for developing a reversed-phase HPLC method capable of separating carpipramine from its potential degradation products.[14][15]

HPLC_Method_Development cluster_initial Initial Conditions cluster_optimization Optimization cluster_validation Validation (ICH Q2) Column Column: C18 (e.g., 150 x 4.6 mm, 5 µm) MobilePhase Mobile Phase: A: 0.1% Formic Acid in Water B: Acetonitrile Column->MobilePhase Gradient Gradient: 10-90% B over 20 min MobilePhase->Gradient Flow Flow Rate: 1.0 mL/min Gradient->Flow Detection Detection: UV at 254 nm Flow->Detection Inject Inject Stressed Samples Detection->Inject Evaluate Evaluate Resolution & Peak Shape Inject->Evaluate Adjust Adjust Gradient, pH, Organic Modifier Evaluate->Adjust If needed Specificity Specificity Evaluate->Specificity Good Separation Adjust->Inject Re-run Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness

Caption: Workflow for HPLC stability-indicating method development.

Starting HPLC Parameters:

  • Column: C18, 150 x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a broad gradient (e.g., 10% to 90% B over 20 minutes)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm (or scan for optimal wavelength)

  • Injection Volume: 10 µL

Method Development and Optimization:

  • Inject Stressed Samples: Inject the samples generated from the forced degradation study.

  • Evaluate Separation: Assess the resolution between the parent carpipramine peak and all degradation product peaks.

  • Optimize: Adjust the gradient slope, mobile phase pH, and organic modifier (e.g., trying methanol instead of acetonitrile) to achieve optimal separation.

  • Method Validation: Once a suitable separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

By following these guidelines and protocols, you will be well-equipped to understand and control the stability of carpipramine dihydrochloride in your aqueous formulations, leading to more reliable and robust experimental outcomes.

References

  • Proposed degradation pathways of the drug under different hydrolytic conditions.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • PHARMACEUTICAL SCIENCES. [Link to a study involving HPLC analysis of imipramine]
  • (PDF) Development and Validation of a Stability Indicating RP-UPLC Method for Analysis of Imipramine Hydrochloride in Pharmaceuticals - ResearchGate. [Link]

  • Behavior of Tricyclic Antidepressants in Aqueous Solution: Self-Aggregation and Association with β-Cyclodextrin | Request PDF - ResearchGate. [Link]

  • Stability-indicating HPLC method optimization using quality - Journal of Applied Pharmaceutical Science. [Link]

  • RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates. [Link]

  • Interaction of TX-100 and Antidepressant Imipramine Hydrochloride Drug Mixture: Surface Tension, 1H NMR, and FT-IR Investigation - MDPI. [Link]

  • Photodegradation of typical psychotropic drugs in the aquatic environment: a critical review - Environmental Science: Processes & Impacts (RSC Publishing). [Link]

  • A comprehensive forced degradation studies of Cariprazine hydrochloride using LC-HRMS/MS and in silico toxicity predictions of its degradation products - PubMed. [Link]

  • Stability-indicating High-performance Liquid Chromatography Method for Simultaneous Determination of Aminophylline and Chlorpheniramine Maleate in Pharmaceutical Formulations - PMC. [Link]

  • Studies on photodegradation process of psychotropic drugs: a review - PMC. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. [Link]

  • A comprehensive forced degradation studies of Cariprazine hydrochloride using LC-HRMS/MS and in silico toxicity predictions of its degradation products - ResearchGate. [Link]

  • Development and validation of stability indicating RP-HPLC method for Simultaneous Estimation of Imipramine Hydrochloride and Diazepam in - International Journal of Pharmaceutics and Drug Analysis. [Link]

  • Development and Validation of an RP-HPLC Method for the Determination of Stability Parameters for Clomipramine Hydrochloride - ResearchGate. [Link]

  • Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions - Letters in High Energy Physics. [Link]

  • FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. [Link]

  • Pharmacokinetics of chlorimipramine and its demethylated metabolite in blood and brain regions of rats treated acutely and chronically with chlorimipramine - PubMed. [Link]

  • Identification of imatinib mesylate degradation products obtained under stress conditions. [Link]

  • Thermodynamics of Amphiphilic Drug Imipramine Hydrochloride in Presence of Additives. [Link]

  • Degradation of Carbamazepine from Aqueous Solutions via TiO 2 -Assisted Photo Catalyze. [Link]

  • Identification of photodegradation products of tricyclic antidepressants drugs clomipramine and doxepine - ResearchGate. [Link]

  • Antioxidants Used in the Treatment of Various Psychiatric Disorders - Indian Journal of Private Psychiatry. [Link]

  • Degradation kinetics assay and plots obtained for first-order reaction... - ResearchGate. [Link]

  • Method for catalytic synthesis of iminodibenzyl - Eureka by PatSnap. [Link]

  • Antioxidants as potential therapeutics for neuropsychiatric disorders - PMC - NIH. [Link]

  • (PDF) Photodegradation of six selected antipsychiatric drugs; carbamazepine, sertraline, amisulpride, amitriptyline, diazepam, and alprazolam in environment: efficiency, pathway, and mechanism—a review - ResearchGate. [Link]

  • Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS - PubMed. [Link]

  • US2762796A - Iminodibenzyl derivative - Google P
  • Behavior of Tricyclic Antidepressants in Aqueous Solution: Self-Aggregation and Association with β-Cyclodextrin | Scilit. [Link]

  • Evaluation of Antipsychotic Drugs' Stability in Oral Fluid Samples - PMC. [Link]

  • Tricyclic Antidepressants - StatPearls - NCBI Bookshelf - NIH. [Link]

  • Effects of iminodibenzyl antipsychotic drugs on cerebral dopamine and alpha-adrenergic receptors - PubMed. [Link]

  • US3531466A - Process for the production of iminostilbene - Google P
  • Thermoanalytical studies of carbamazepine: hydration/dehydration, thermal decomposition, and solid phase transitions - ResearchGate. [Link]

  • The Effects of Accelerated Temperature-Controlled Stability Systems on the Release Profile of Primary Bile Acid-Based Delivery Microcapsules - PMC. [Link]

  • Antioxidant Properties of Second-Generation Antipsychotics: Focus on Microglia - MDPI. [Link]

  • A comprehensive forced degradation studies of Cariprazine hydrochloride using LC-HRMS/MS and in silico toxicity predictions of its degradation products. | Semantic Scholar. [Link]

  • Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection - MDPI. [Link]

  • An Investigation of the Impact of Precipitation Temperature and Filter Cake Thickness on the Physical Stability of Amorphous Solids: A Case Study - MDPI. [Link]

  • Antioxidants in neuropsychiatric disorder prevention: neuroprotection, synaptic regulation, microglia modulation, and neurotrophic effects - PMC. [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - Semantic Scholar. [Link]

  • Analysis of Tricyclic Antidepressants in Human Urine Using UltraPerformance Convergence Chromatography (UPC2). [Link]

  • Long-term desipramine or chlorpromazine treatment and rat brain N-methyl-D-aspartate receptor - PubMed. [Link]

  • Spectrophotometric determination of diphenhydramine hydrochloride in pharmaceutical preparations and biological fluids via ion-pair formation. [Link]

  • Antioxidants linked to improved treatment for psychosis - Robarts Research Institute. [Link]

  • Factors affecting captopril stability in aqueous solution - ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Carpipramine Dihydrochloride Stability and Storage

Welcome to the technical support center for carpipramine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of your exp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for carpipramine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of your experimental samples. Here, we address common questions and troubleshooting scenarios related to the storage and handling of this compound, grounding our recommendations in established scientific principles.

Part 1: Frequently Asked Questions (FAQs)

This section provides direct answers to the most common inquiries regarding the storage of carpipramine dihydrochloride.

Q1: What are the ideal storage temperatures for solid carpipramine dihydrochloride?

For optimal long-term stability, solid carpipramine dihydrochloride should be stored at -20°C (months to years) . For short-term storage, such as during active use in an experiment, 0 - 4°C (days to weeks) is acceptable.[1] The compound is generally stable for a few weeks during standard shipping at ambient temperatures.[1]

Q2: Does carpipramine dihydrochloride need to be protected from light and moisture?

Yes, this is critical. The compound should be stored in a dry and dark environment.[1] Carpipramine is structurally related to tricyclic antidepressants (TCAs), a class of compounds known to be susceptible to photodegradation.[1][2][3] Furthermore, as a dihydrochloride salt, the compound can be hygroscopic. Therefore, it is essential to store it in a tightly sealed, light-resistant container.[4]

Q3: How should I store stock solutions of carpipramine dihydrochloride?

Stock solutions, typically prepared in solvents like DMSO, are significantly less stable than the solid powder.[1][5] It is highly recommended to:

  • Prepare solutions fresh for each experiment.

  • If storage is necessary, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store these aliquots at -20°C or below .

  • Use light-resistant containers for storage.

Q4: My solid carpipramine dihydrochloride has developed a slight yellowish tint. Is it still usable?

A color change is a potential indicator of degradation, likely due to oxidation or photodecomposition.[5] While slight discoloration may not always correlate with a significant loss of potency for some related compounds, it signifies that the material is no longer in its ideal state.[5] For experiments that require high accuracy and reproducibility, it is strongly advised to use a fresh, un-discolored sample. Proceeding with discolored material introduces a significant variable that could compromise your results.

Part 2: Understanding Degradation Pathways

As a Senior Application Scientist, I believe it's crucial not just to follow protocols but to understand the causality behind them. This section explains why the recommended storage conditions are necessary by detailing the primary degradation mechanisms.

Q5: What are the most likely chemical degradation pathways for carpipramine dihydrochloride?

Given its chemical structure—a tricyclic imipramine-like core with a complex side chain—carpipramine dihydrochloride is susceptible to three primary degradation pathways common to this class of molecules: oxidation, photodegradation, and hydrolysis.[1][2]

  • Oxidation: The tertiary amine groups within the carpipramine structure are susceptible to oxidation.[6][7][8] Studies on structurally similar TCAs like imipramine and clomipramine show that oxidation can occur at the nitrogen atom in the central ring, leading to the formation of N-oxide derivatives.[6][7] This process can be accelerated by exposure to air (oxygen) and certain storage conditions.

  • Photodegradation: Exposure to light, particularly UV radiation, is a well-documented cause of degradation for many psychotropic drugs.[2][3] The energy from photons can induce cleavage or rearrangement of chemical bonds, leading to the formation of various photoproducts. Protecting the compound from light is a mandatory step to prevent these reactions.[1][9]

  • Hydrolysis: The amide group in the carpipramine side chain presents a potential site for hydrolysis, especially under strongly acidic or alkaline conditions.[10] While the dihydrochloride salt form provides a mildly acidic environment that generally favors stability, preparing solutions in unbuffered aqueous media or exposing the compound to high humidity could create conditions conducive to hydrolytic cleavage over time.

The interplay of these factors is summarized in the table below.

Storage Parameter Solid Compound Stock Solution (e.g., in DMSO/Aqueous Buffer) Rationale for Control
Temperature -20°C (Long-term) 0-4°C (Short-term)[1]≤ -20°C (Aliquot for single use)Lower temperatures drastically reduce the rate of all chemical reactions, including oxidation and hydrolysis, by decreasing molecular kinetic energy.
Light Store in dark[1]Store in amber vials or wrap in foilPrevents photodegradation, a primary pathway for tricyclic compounds leading to loss of potency and formation of impurities.[2][3][11]
Atmosphere/Moisture Tightly sealed container, store in a desiccator if possibleTightly sealed containerMinimizes exposure to atmospheric oxygen, reducing the risk of oxidation.[6] Prevents absorption of moisture, which can promote hydrolysis and physical changes in the powder.
Part 3: Troubleshooting Guide

Encountering unexpected issues is a common part of research. This section provides a logical framework for troubleshooting problems that may be linked to the stability of your carpipramine dihydrochloride.

Q6: My experimental results are inconsistent. Could storage be the cause?

Absolutely. Inconsistent results are a classic sign of a degrading compound. If a stock solution is used over several days or weeks without proper storage, its effective concentration may decrease with each use. Similarly, if the solid material has been improperly stored, its purity may be compromised.

Troubleshooting Steps:

  • Prepare a fresh solution from a new or properly stored vial of solid carpipramine dihydrochloride.

  • Re-run a key experiment comparing the results from the old solution/solid with the new one.

  • Perform an analytical check (e.g., HPLC-UV, LC-MS) on both the old and new samples to look for the appearance of new peaks or a decrease in the area of the parent peak in the older sample.

The following diagram illustrates a logical workflow for troubleshooting these issues.

G start Problem Observed: Inconsistent or Unexpected Experimental Results check_compound Is the solid compound old or discolored? start->check_compound check_solution How was the stock solution prepared & stored? start->check_solution check_compound->check_solution No new_solid Action: Use a fresh vial of solid compound. check_compound->new_solid Yes sol_improper Stored at RT/4°C? Repeated freeze-thaw? Exposed to light? check_solution->sol_improper Improperly sol_proper Freshly made? Stored at -20°C in aliquots? Protected from light? check_solution->sol_proper Properly new_solution Action: Prepare a fresh stock solution from a reliable solid source. new_solid->new_solution sol_improper->new_solution re_validate Action: Re-run a key experiment with the fresh sample. sol_proper->re_validate new_solution->re_validate end_good Resolution: Problem solved. Update internal handling protocols. re_validate->end_good Results now consistent end_bad Resolution: Problem persists. Investigate other experimental parameters (e.g., assay, reagents). re_validate->end_bad Results still inconsistent

Caption: Troubleshooting workflow for carpipramine dihydrochloride stability issues.

Part 4: Experimental Protocol for Stability Assessment

For researchers needing to validate the stability of carpipramine dihydrochloride under their specific experimental conditions, a forced degradation study is the gold standard. This protocol is based on ICH Q1B guidelines.[12][13]

Q7: How can I perform a basic forced degradation study on carpipramine dihydrochloride?

This protocol provides a framework to intentionally stress the compound and identify potential degradants using a stability-indicating method like HPLC.

Objective: To assess the stability of carpipramine dihydrochloride under hydrolytic, oxidative, and photolytic stress.

Materials:

  • Carpipramine dihydrochloride

  • HPLC-grade water, acetonitrile, methanol

  • Buffers (e.g., phosphate or acetate)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • Photostability chamber (compliant with ICH Q1B options) or a light source with controlled UV and visible output[12][13]

  • pH meter

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of carpipramine dihydrochloride in a suitable solvent (e.g., 50:50 methanol:water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions (run in parallel):

    • Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Incubate at 60°C for 2-8 hours.

    • Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Incubate at 60°C for 2-8 hours.

    • Oxidative Degradation: Mix stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.[14][15]

    • Photolytic Degradation: Expose the stock solution (in a transparent container) and a sample of the solid powder to light conditions as specified by ICH Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[12][13] A dark control sample wrapped in aluminum foil must be stored under the same temperature conditions.

  • Sample Preparation for Analysis:

    • At designated time points, withdraw an aliquot from each stress condition.

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples, including an unstressed control, to a suitable final concentration for HPLC analysis.

  • HPLC Analysis:

    • Analyze all samples using a validated, stability-indicating HPLC method. The method must be able to resolve the parent peak of carpipramine dihydrochloride from all potential degradation products.

    • Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

  • Data Interpretation:

    • Calculate the percentage of degradation for each condition.

    • Significant degradation under any condition confirms the compound's lability to that stressor and reinforces the need for the corresponding protective storage measures.

This self-validating experiment provides empirical evidence for the ideal storage conditions and helps in identifying potential issues if they arise during your research.

References
  • K. C. Rajanna, P. K. Prasad, M. S. Ahmed, P. S. Kumar, M. R. A. Khanam. (2013). Oxidation of tricyclic antidepressant drugs with chloramine-T in acidic solutions: kinetic, mechanistic and thermodynamic studies. SpringerPlus. [Link]

  • PubMed. (2013). Oxidation of tricyclic antidepressant drugs with chloramine-T in acidic solutions: kinetic, mechanistic and thermodynamic studies. National Library of Medicine. [Link]

  • Saeid Kamalpour and Amine Mehablia. Oxidation of Tricyclic Antidepressant Agent, Amitriptyline, by Permanganate in Sulphuric Acid Medium: Kinetic and Mechanistic Approach. Longdom Publishing. [Link]

  • ResearchGate. Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. [Link]

  • Gabriela-Alina Dumitrel, et al. (2024). An Overview of Degradation Strategies for Amitriptyline. MDPI. [Link]

  • PubMed. (2022). A comprehensive forced degradation studies of Cariprazine hydrochloride using LC-HRMS/MS and in silico toxicity predictions of its degradation products. National Library of Medicine. [Link]

  • ResearchGate. (2022). A comprehensive forced degradation studies of Cariprazine hydrochloride using LC-HRMS/MS and in silico toxicity predictions of its degradation products. ResearchGate. [Link]

  • PubMed. (1997). Interaction mechanisms of imipramine and desipramine with enkephalin-degrading aminopeptidases in vitro. National Library of Medicine. [Link]

  • International Council for Harmonisation. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ICH. [Link]

  • European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. [Link]

  • Agnieszka Giebułtowicz, et al. (2016). Studies on photodegradation process of psychotropic drugs: a review. PMC. [Link]

  • Takahiro Mukai, et al. (2019). Comparative Evaluation of the Photostability of Carbamazepine Polymorphs and Cocrystals. MDPI. [Link]

  • Ana C. S. N. Oliveira, et al. (2023). Evaluation of Antipsychotic Drugs’ Stability in Oral Fluid Samples. PMC. [Link]

Sources

Optimization

Technical Support Center: Improving Extraction Recovery Rates for Carpipramine Dihydrochloride in Serum

Welcome to the technical support resource for the bioanalysis of carpipramine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting ad...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the bioanalysis of carpipramine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and foundational knowledge for optimizing the extraction of carpipramine from serum matrices. As Senior Application Scientists, we have structured this guide to move from core principles to specific, actionable solutions for challenges you may encounter in the laboratory.

Understanding Carpipramine Dihydrochloride: The Foundation of a Robust Extraction Strategy

Carpipramine is an atypical antipsychotic, and its chemical structure is related to tricyclic antidepressants (TCAs) like imipramine.[1] Understanding its physicochemical properties is paramount to developing a successful extraction method, as these characteristics dictate its behavior in different solvents and on various stationary phases.

Table 1: Physicochemical Properties of Carpipramine

PropertyValueImplication for Extraction
Chemical Formula C28H42Cl2N4O2 (dihydrochloride)The dihydrochloride salt form indicates it is likely more soluble in aqueous solutions at acidic pH.
Molecular Weight 537.57 g/mol [1]A relatively large molecule, which may influence its diffusion and interaction with extraction media.
LogP (Octanol-Water Partition Coefficient) 6.81370[2]This high value indicates that carpipramine is very hydrophobic (lipophilic), meaning it has a strong affinity for non-polar organic solvents and will readily bind to proteins and lipids in the serum.
pKa Not explicitly found, but as a tertiary amine, it is expected to be basic with a pKa in the range of 8.5-9.5.As a basic compound, its charge state is highly dependent on pH. It will be positively charged (ionized) at acidic pH and neutral (non-ionized) at basic pH. This is a critical factor for optimizing both LLE and SPE.

The high LogP value is the most telling feature; it predicts that carpipramine will be highly protein-bound in serum and prone to non-specific binding to labware.[3][4] This hydrophobicity is a double-edged sword: it allows for strong retention on reversed-phase SPE sorbents and efficient extraction into non-polar organic solvents, but it also presents challenges in disrupting its interaction with serum proteins.

Core Principles of Extraction from Serum

The goal of extraction is to isolate the analyte of interest (carpipramine) from the complex serum matrix, which contains proteins, salts, lipids, and other endogenous components that can interfere with analysis.[3] The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

G cluster_0 Choosing an Extraction Method Start Start with Serum Sample PPT Protein Precipitation (PPT) Start->PPT Fast & Simple High Throughput LLE Liquid-Liquid Extraction (LLE) Start->LLE Cleaner Extract Good for Hydrophobic Analytes SPE Solid-Phase Extraction (SPE) Start->SPE Highest Selectivity Concentration Possible Analysis LC-MS/MS Analysis PPT->Analysis Supernatant LLE->Analysis Organic Phase SPE->Analysis Eluate

Caption: Decision tree for selecting a primary extraction method.

Troubleshooting Guide: Low Extraction Recovery

This section is formatted as a series of questions you might ask when encountering low recovery rates, followed by detailed explanations and potential solutions.

Section 1: General Issues & Sample Handling

Q1: I'm seeing low and erratic recovery before I even start the extraction. What could be the cause?

This often points to issues with sample stability or non-specific binding.

  • Analyte Stability: While many TCAs are stable in serum for extended periods when frozen, stability at room temperature can be limited.[5][6] Some antipsychotics can degrade when exposed to light, oxygen, or repeated freeze-thaw cycles.[7][8]

    • Solution: Minimize the time serum samples spend at room temperature. Prepare aliquots to avoid multiple freeze-thaw cycles. Store samples at -20°C or -80°C for long-term storage.[1]

  • Non-Specific Binding: Carpipramine's high hydrophobicity makes it "sticky." It can adsorb to the surfaces of glass or plastic tubes, pipette tips, and collection plates.[3][9]

    • Solution: Use low-binding polypropylene tubes and pipette tips. Silanized glassware can also be used to minimize surface interactions.

Section 2: Protein Precipitation (PPT) Issues

Q2: My recovery after PPT with acetonitrile is poor. Why?

While fast and simple, PPT can result in incomplete recovery for highly protein-bound or hydrophobic compounds.[10][11]

  • Co-precipitation: Because carpipramine is extensively bound to serum proteins, when the proteins crash out of solution, they can physically trap the drug, leading to its loss in the pellet.[12]

  • Insufficient Protein Disruption: The ratio of solvent to serum is critical. A low ratio may not fully denature all proteins, leaving some carpipramine still bound in the supernatant.

Solutions to Improve PPT Recovery:

  • Optimize the Crashing Solvent: While acetonitrile is common, other organic solvents or mixtures can be more effective.[10][13] Methanol is generally less efficient at precipitating proteins but may be a better choice if co-precipitation is the primary issue. Try a 1:1 mixture of acetonitrile and methanol.

  • Adjust the Solvent-to-Sample Ratio: A standard ratio is 3:1 (solvent:serum).[10] Increase this to 4:1 or 5:1 to ensure complete protein denaturation.

  • Acidify the Precipitation Solvent: Adding a small amount of acid (e.g., 0.1% formic acid) to the acetonitrile can help disrupt the ionic interactions between the basic carpipramine and acidic residues on proteins like albumin.[14] This keeps the carpipramine in its ionized, more soluble state in the supernatant.

  • Vortex and Centrifuge Adequately: Ensure thorough mixing (vortex for at least 1-2 minutes) to allow the solvent to fully interact with the serum proteins. Centrifuge at a high speed (>10,000 x g) for 10-15 minutes to form a tight pellet.

Section 3: Liquid-Liquid Extraction (LLE) Issues

Q3: I'm performing an LLE, but my recovery is low. I've basified the sample, but it's not helping enough.

LLE is a powerful technique for hydrophobic compounds like carpipramine, but it is highly dependent on pH and the choice of extraction solvent.[15]

LLE_pH_Effect cluster_pH Effect of pH on Carpipramine in LLE node_acid node_acid node_base node_base arrow Increase pH

Caption: Influence of pH on carpipramine's state for LLE.

  • Incomplete pH Adjustment: For a basic drug like carpipramine (estimated pKa ~9.0), the pH of the aqueous phase must be at least 1.5 to 2 units higher than the pKa to ensure >99% of it is in the neutral, extractable form. Aim for a pH of 11 or higher.

  • Incorrect Solvent Choice: The ideal solvent should be immiscible with water, have a high affinity for carpipramine, and be easy to evaporate. While hexane is often used, its non-polarity may not be optimal if carpipramine has some polar characteristics.

  • Emulsion Formation: Vigorous shaking can create an emulsion at the interface of the aqueous and organic layers, trapping the analyte and preventing clean separation.

Solutions to Improve LLE Recovery:

  • Confirm pH: Use a pH meter to confirm the aqueous sample is at pH 11 or higher after adding the base (e.g., 1M NaOH).

  • Optimize the Extraction Solvent: Create a solvent selection table to test different options. A slightly more polar solvent or a mixture may improve recovery.

    Table 2: Common LLE Solvents for Basic Drugs

    SolventPolarity IndexProsCons
    n-Hexane0.1Highly non-polar, good for very lipophilic compounds.May not be polar enough, can form emulsions.
    Methyl-tert-butyl ether (MTBE)2.5Excellent solvent for basic drugs, less prone to emulsions than diethyl ether.Can form peroxides.
    Dichloromethane (DCM)3.1Good solvating power.Denser than water, forms the bottom layer; can be difficult to work with.
    Hexane:Isoamyl Alcohol (98:2)N/A (mixture)The alcohol acts as a modifier to break emulsions and increase polarity.Needs to be optimized.
  • Minimize Emulsions: Instead of vigorous shaking, gently invert the tube for 2-5 minutes. If an emulsion forms, try centrifugation, adding a small amount of salt (NaCl), or placing the sample in an ultrasonic bath.[16]

Section 4: Solid-Phase Extraction (SPE) Issues

Q4: I'm using a C18 SPE cartridge, but my recovery is very low. Where is my analyte going?

SPE offers the cleanest extracts but has the most steps where analyte loss can occur.[9] A systematic approach is needed to identify the problem.

SPE_Troubleshooting start Low Recovery in SPE Eluate q1 Is analyte in the Load/Wash fractions? start->q1 sol1 YES: Analyte is breaking through. - Inadequate sorbent retention. - Wash solvent is too strong. - Incorrect sample pH. q1->sol1 Yes sol2 NO: Analyte is retained but not eluting. - Elution solvent is too weak. - Incorrect elution solvent pH. - Strong secondary interactions. q1->sol2 No fix1 Fix: 1. Check sample pH (should be > pKa+2 for retention on reversed-phase). 2. Weaken wash solvent (e.g., from 20% to 5% MeOH). 3. Use a more retentive sorbent (e.g., polymeric). sol1->fix1 fix2 Fix: 1. Strengthen elution solvent (e.g., from MeOH to ACN). 2. Acidify elution solvent (e.g., MeOH with 1% Formic Acid) to ionize carpipramine. 3. Add a competing agent to disrupt secondary interactions. sol2->fix2

Caption: Systematic workflow for troubleshooting low SPE recovery.

Step-by-Step Troubleshooting for SPE: [17]

  • Analyze the Flow-Through (Load) and Wash Fractions: This is the most critical diagnostic step. If you find your analyte here, it means it never properly bound to the sorbent, or it was washed off prematurely.

    • Problem: Breakthrough during Loading: Carpipramine is hydrophobic, so it should bind well to a C18 (reversed-phase) sorbent. If it doesn't, check the pH of your pre-treated sample. For reversed-phase SPE, you want the analyte to be in its most non-polar (neutral) form to maximize retention. Therefore, the sample should be basified to pH > 11 before loading.[18]

    • Problem: Analyte in Wash Solvent: Your wash step is too aggressive. The purpose of the wash is to remove endogenous interferences that are less retained than your analyte. If your wash solvent contains too much organic (e.g., 30% methanol), it may be eluting the carpipramine.

      • Solution: Decrease the organic content of your wash solvent (e.g., to 5% methanol in a basic buffer).

  • Analyte is Not in the Load or Wash Fractions: This is good news; it means your analyte is stuck to the cartridge. The issue is with your elution step.

    • Problem: Incomplete Elution: Your elution solvent is not strong enough to displace the highly hydrophobic carpipramine from the C18 sorbent.

      • Solution 1: Strengthen the Solvent: Switch from methanol to a stronger organic solvent like acetonitrile.

      • Solution 2: Change the pH: The most effective way to elute a basic compound from a reversed-phase sorbent is to switch its ionization state. Eluting with an acidified solvent (e.g., methanol with 1-2% formic acid) will protonate the carpipramine, making it charged and much more soluble in the elution solvent, thus releasing it from the hydrophobic sorbent. This is a highly effective strategy for basic compounds.[18]

Frequently Asked Questions (FAQs)

Q: What is a realistic target for extraction recovery? A: While 100% recovery is the ideal, it's rarely achieved. A good, validated bioanalytical method will have a recovery that is high (typically >80%), but more importantly, is consistent and reproducible across the calibration range.[18][19]

Q: Should I use an internal standard (IS)? A: Absolutely. An IS is critical to account for variability in the extraction process and any matrix effects. The ideal IS is a stable, isotopically-labeled version of carpipramine (e.g., carpipramine-d4). If that is not available, a structurally similar compound (e.g., imipramine or another TCA not present in the sample) can be used.[20][21]

Q: Could the serum collection tubes be affecting my recovery? A: Yes. Some serum separator tubes (SSTs) contain gels or additives that can adsorb lipophilic drugs over time, leading to an apparent decrease in concentration.[22] For method development, it is best to compare results from plain glass or polypropylene tubes with those from SSTs to check for any bias.

Q: How do I differentiate between low recovery and matrix effects? A: Low recovery is the physical loss of the analyte during sample processing.[3][4] Matrix effect is the suppression or enhancement of the analyte's signal in the mass spectrometer due to co-eluting endogenous components.[3] To test for this, compare the peak area of an analyte spiked into a blank extracted serum sample (post-extraction) with the peak area of the analyte in a neat solution. A significant difference indicates a matrix effect, which needs to be addressed by improving the cleanup (e.g., switching from PPT to SPE) or optimizing the chromatography.

Detailed Protocols (Examples)

Protocol 1: Enhanced Protein Precipitation
  • To 100 µL of serum sample in a low-binding microcentrifuge tube, add 10 µL of internal standard solution.

  • Add 400 µL of cold (-20°C) acetonitrile containing 0.1% formic acid.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase, vortex, and inject.

Protocol 2: Optimized Liquid-Liquid Extraction
  • To 500 µL of serum sample in a glass tube, add 25 µL of internal standard solution.

  • Add 100 µL of 1M NaOH to basify the sample to pH > 11. Vortex briefly.

  • Add 2 mL of methyl-tert-butyl ether (MTBE).

  • Cap and gently invert the tube for 5 minutes.

  • Centrifuge at 3,000 x g for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL of mobile phase, vortex, and inject.

Protocol 3: Robust Solid-Phase Extraction (Reversed-Phase)
  • Condition: Pass 1 mL of methanol through a C18 SPE cartridge, followed by 1 mL of water. Do not let the sorbent go dry.

  • Equilibrate: Pass 1 mL of 100 mM ammonium hydroxide through the cartridge.

  • Sample Load:

    • Pre-treat 500 µL of serum by adding 500 µL of 100 mM ammonium hydroxide (to raise pH).

    • Load the diluted sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash:

    • Pass 1 mL of water through the cartridge to remove salts.

    • Pass 1 mL of 5% methanol in 20 mM ammonium hydroxide to remove polar interferences.

  • Elute:

    • Elute the carpipramine by passing 1 mL of methanol containing 2% formic acid through the cartridge. Collect the eluate.

  • Post-Elution:

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute in 100 µL of mobile phase, vortex, and inject.

References

  • Cheng, Y. F., Phillips, D. J., & Neue, U. (1997). Solid-Phase Extraction for the Determination of Tricyclic Antidepressants in Serum Using a Novel Polymeric Extraction Sorbent. Journal of Liquid Chromatography & Related Technologies, 20(15), 2461-2472. [Link]

  • Norlab. (n.d.). Automated Solid Phase Extraction of Tricyclic Antidepressant Drugs from Serum. Application Note AN906. [Link]

  • Gaillard, Y., & Pépin, G. (1998). Quantitative determination of tricyclic antidepressants and their metabolites in plasma by solid-phase extraction (Bond-Elut TCA) and separation by capillary gas chromatography with nitrogen-phosphorous detection. Therapeutic Drug Monitoring, 20(3), 340-346. [Link]

  • Płotka, J., Biziuk, M., & Namieśnik, J. (2003). The use of the new SPE methods for isolation of some tricyclic antidepressant drugs from human serum. Acta Poloniae Pharmaceutica, 60(2), 101-106. [Link]

  • ChemSrc. (2025, August 25). carpipramine dihydrochloride | CAS#:7075-03-8. [Link]

  • Kabra, P. M., Stafford, B. E., & Marton, L. J. (1981). Sample preparation and liquid-chromatographic analysis for tricyclic antidepressants in serum. Clinical Chemistry, 27(11), 1888-1891. [Link]

  • Pistos, C., & Panderi, I. (2024). Applications of Gas Chromatography for Tricyclic Antidepressants Analysis. Encyclopedia.pub. [Link]

  • Kumar, D., Gautam, N., & Alnouti, Y. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. Analytica Chimica Acta, 1197, 339512. [Link]

  • ALWSCI. (2025, August 7). Why Is Your SPE Recovery So Low?[Link]

  • WelchLab. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. [Link]

  • Phenomenex. (n.d.). Sample Prep Tech Tip: Low Recovery- SPE Method. [Link]

  • Ohtsuji, M., et al. (2004). Solid-phase extraction and analysis of 20 antidepressant drugs in human plasma by LC/MS with SSI method. Journal of Analytical Toxicology, 28(1), 38-43. [Link]

  • de Souza, D. Z., et al. (2023). Dispersive liquid-liquid microextraction (DLLME) for determination of tricyclic antidepressants in whole blood and plasma samples and analysis by liquid chromatography with diode array detector (LC-DAD). Journal of Analytical Toxicology, 47(8), 815-822. [Link]

  • KEGG DRUG. (n.d.). Carpipramine hydrochloride hydrate. [Link]

  • Alnouti, Y., Kumar, D., & Gautam, N. (2022). Analyte recovery in LC-MS/MS bioanalysis: An old issue revisited. Analytica Chimica Acta, 1197, 339512. [Link]

  • Waters. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. [Link]

  • PubChem. (n.d.). Carpipramine. [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • Phenomenex. (2025, June 9). Protein Precipitation Method. [Link]

  • Lee, J. W., et al. (2025, May 14). Enhanced protein precipitation with ammonia enables rapid, universal extraction of oligonucleotides for bioanalysis. [Link]

  • Kim, H. J., et al. (2018). A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry. Journal of Chromatographic Science, 56(8), 715-722. [Link]

  • CliniChrom. (n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. [Link]

  • National Institute of Health Sciences. (n.d.). Carpipramine Hydrochloride Tablets. [Link]

  • Dasgupta, A., et al. (2001). Stability of therapeutic drugs in serum collected in vacutainer serum separator tubes containing a new gel (SST II). American Journal of Clinical Pathology, 115(6), 847-851. [Link]

  • Merlo, J., et al. (2019). Determination of Antidepressants and Antipsychotics in Dried Blood Spots (DBSs) Collected from Post-Mortem Samples and Evaluation of the Stability over a Three-Month Period. Molecules, 24(19), 3629. [Link]

  • Saar, E., et al. (2012). Assessment of the stability of 30 antipsychotic drugs in stored blood specimens. Forensic Science International, 215(1-3), 152-158. [Link]

  • Arkad-Pharma. (n.d.). B-303 Stability of Antipsychotic Drugs in Patient Serum and Plasma Clinical Samples. [Link]

Sources

Troubleshooting

Overcoming in vivo bioavailability issues of carpipramine dihydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific in vivo bioavailability bottlenecks associated with carpipramine dihydrochlor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific in vivo bioavailability bottlenecks associated with carpipramine dihydrochloride.

While the dihydrochloride salt form effectively resolves the in vitro aqueous solubility issues of the carpipramine base, researchers frequently encounter massive drop-offs in systemic exposure during in vivo translation. This guide dissects the pharmacokinetic causality behind these failures and provides field-proven, self-validating protocols to engineer your way around them.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why is the in vivo bioavailability of my carpipramine dihydrochloride formulation so low (<20%) despite achieving >95% dissolution in simulated gastric fluid? A1: You are observing the difference between gastrointestinal dissolution and systemic absorption. Carpipramine is an iminodibenzyl derivative[1]. While the dihydrochloride salt ensures rapid dissolution in the gut, the active pharmaceutical ingredient (API) is highly susceptible to pre-systemic clearance. Once absorbed across the intestinal epithelium, it enters the hepatic portal vein and undergoes extensive first-pass metabolism. Studies on similar iminodibenzyl antipsychotics demonstrate that up to 63% of the absorbed dose is destroyed in the liver before ever reaching systemic circulation[2]. This rapid degradation is primarily driven by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4[3][4].

Q2: How can I formulate carpipramine to bypass this hepatic first-pass metabolism? A2: The most reliable method is to shift the absorption pathway from the portal vein to the intestinal lymphatic system. By encapsulating carpipramine within Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs), the lipid matrix stimulates the secretion of chylomicrons in the enterocytes. The drug-loaded chylomicrons are taken up by the lacteals (lymphatic vessels) and drained directly into the systemic circulation via the thoracic duct, entirely bypassing the liver's initial metabolic pass.

Q3: If my ultimate target is the central nervous system (CNS), what alternative administration routes should I consider? A3: If oral lipid nanocarriers still yield insufficient brain-to-plasma ratios, transition to an intranasal delivery system . Intranasal administration leverages the olfactory and trigeminal nerve pathways to deliver psychotropic drugs directly to the cerebrospinal fluid (CSF) and brain parenchyma[5]. This route avoids both gastrointestinal degradation and hepatic first-pass metabolism entirely.

Part 2: Data Presentation & Strategy Comparison

To guide your formulation strategy, the following table summarizes the expected pharmacokinetic shifts when transitioning from a standard aqueous oral solution to advanced delivery systems.

Formulation Strategy / RouteEstimated Absolute Bioavailability (%)Tmax (hours)Hepatic First-Pass BypassBrain-to-Plasma Ratio
Oral Aqueous Solution 15 - 25%1.5 - 2.0No (Portal Vein)Low
Oral Solid Lipid Nanoparticles 55 - 70%3.0 - 4.0Yes (Lymphatic Transport)Moderate
Intranasal Nanoemulsion 75 - 85%0.5 - 1.0Yes (Direct CNS Transport)High

Part 3: Mechanistic & Workflow Visualizations

Pharmacokinetic Pathway & First-Pass Bypass Mechanism

The following diagram illustrates the causality behind oral bioavailability failure and the lymphatic bypass mechanism.

G Oral Oral Administration (Carpipramine HCl) GI GI Tract Absorption Oral->GI Liver Hepatic Portal Vein First-Pass Metabolism (CYP2D6 / CYP3A4) GI->Liver Systemic Systemic Circulation (Low Bioavailability) Liver->Systemic SLN SLN Formulation Lymph Intestinal Lymphatic Transport SLN->Lymph SystemicHigh Systemic Circulation (High Bioavailability) Lymph->SystemicHigh

Mechanism of first-pass metabolism bypass via Solid Lipid Nanoparticle (SLN) lymphatic transport.

SLN Formulation Workflow

Workflow Lipid Melt Solid Lipid (e.g., Compritol 888 ATO) at 10°C > melting point Drug Disperse Carpipramine HCl into Lipid Melt Lipid->Drug PreEmulsion High-Speed Stirring (Pre-emulsion) Drug->PreEmulsion Aqueous Heat Aqueous Phase with Surfactant (Tween 80) Aqueous->PreEmulsion HPH High-Pressure Homogenization (500 bar, 3 cycles) PreEmulsion->HPH Cool Cool to Room Temp (Nanoparticle Solidification) HPH->Cool

Step-by-step workflow for Hot High-Pressure Homogenization of Carpipramine SLNs.

Part 4: Self-Validating Experimental Protocols

Protocol A: Preparation of Carpipramine-Loaded SLNs (Hot High-Pressure Homogenization)

Causality Focus: Nanoparticle integrity relies on preventing premature lipid crystallization during the emulsification phase.

  • Lipid Phase Preparation: Melt 5% w/v solid lipid (e.g., Glyceryl behenate) at exactly 10°C above its melting point. Disperse 0.5% w/v Carpipramine Dihydrochloride into the lipid melt. Why? The drug must be fully solubilized in the lipid matrix to ensure high entrapment efficiency and prevent drug expulsion during storage.

  • Aqueous Phase Preparation: Heat an aqueous solution containing 2% w/v surfactant (e.g., Poloxamer 188) to the exact same temperature as the lipid phase.

  • Pre-emulsification: Add the hot aqueous phase to the lipid phase under high-speed homogenization (Ultra-Turrax at 10,000 rpm for 5 minutes). Why? Temperature matching prevents localized supercooling, which causes lipid micro-crystals to form and ruin the nano-scale distribution.

  • High-Pressure Homogenization (HPH): Pass the pre-emulsion through a high-pressure homogenizer at 500 bar for 3 cycles while maintaining the elevated temperature.

  • Solidification: Rapidly cool the nanoemulsion to 4°C. The sudden temperature drop solidifies the lipid droplets into stable nanoparticles.

  • Self-Validation Check (Critical): Measure Particle Size, Polydispersity Index (PDI), and Zeta Potential using Dynamic Light Scattering (DLS).

    • Go/No-Go Metric: Do not proceed to in vivo studies unless PDI < 0.3 and Zeta Potential is >|20| mV. A higher PDI indicates aggregation, which will unpredictably skew oral lymphatic absorption data and invalidate your animal models.

Protocol B: In Vivo Pharmacokinetic Evaluation (Rat Model)

Causality Focus: Accurate PK mapping requires strict control over analytical drift and extraction recovery.

  • Animal Preparation: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to dosing, allowing free access to water. Why? Fasting eliminates the highly variable effects of gastric emptying rates and food-drug interactions on lipid absorption.

  • Dosing: Administer the SLN formulation via oral gavage at a dose of 5 mg/kg.

  • Blood Sampling: Collect 250 µL blood samples via the jugular vein into heparinized tubes at 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Centrifuge immediately at 4,000 rpm for 10 mins at 4°C to extract plasma.

  • Self-Validating LC-MS/MS Analysis:

    • Extract the drug using liquid-liquid extraction (ethyl acetate).

    • System Suitability: Before analyzing the in vivo plasma samples, run a calibration curve (R² > 0.995) and Quality Control (QC) samples at low, medium, and high concentrations.

    • Go/No-Go Metric: The analytical run is only valid if QC samples deviate by ≤15% from their nominal values. This ensures the LC-MS/MS data accurately reflects true in vivo concentrations rather than instrument drift or poor extraction recovery.

Part 5: References

1.[5] Antipsychotics - MedLink Neurology. Source: medlink.com. URL: 2.[1] First-Generation Antipsychotics as a Bridge to Second-Generation Antipsychotics in the Japanese Pharmaceutical Industry: Mosapramine, Timiperone, Zotepine, and Nemonapride. Source: researchgate.net. URL: 3.[2] Pharmacokinetic Study of Iminodibenzyl Antipsychotic Drugs, Clocapramine and Y-516 in Dog and Man. Source: nih.gov. URL: 4.[3] Anesthetic Considerations for Patients on Psychotropic Drug Therapies. Source: mdpi.com. URL: 5.[4] Concomitant Administration of Psychotropic and Prostate Cancer Drugs: A Pharmacoepidemiologic Study Using Drug–Drug Interaction Databases. Source: mdpi.com. URL:

Sources

Optimization

Technical Support Center: Preventing Carpipramine Dihydrochloride Oxidation During Sample Preparation

Welcome to the technical support resource for handling carpipramine dihydrochloride. As a tricyclic atypical antipsychotic, carpipramine's dibenz[b,f]azepine core structure lends it therapeutic efficacy but also renders...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for handling carpipramine dihydrochloride. As a tricyclic atypical antipsychotic, carpipramine's dibenz[b,f]azepine core structure lends it therapeutic efficacy but also renders it susceptible to oxidative degradation during analytical sample preparation.[1][2][3] Loss of sample integrity can lead to inaccurate quantification, erroneous impurity profiling, and compromised research outcomes.

This guide provides a comprehensive, question-and-answer framework designed for researchers, scientists, and drug development professionals. It moves beyond simple instructions to explain the underlying chemical principles, empowering you to proactively design robust, self-validating experimental protocols.

Part 1: Understanding the Root Cause: Mechanisms of Oxidation

This section addresses the fundamental "why" behind carpipramine's instability. A clear understanding of the degradation pathways is the first step toward effective prevention.

Q1: Why is carpipramine dihydrochloride particularly prone to oxidation?

The susceptibility of carpipramine, like other tricyclic antidepressants, is rooted in its electron-rich chemical structure. The dibenz[b,f]azepine ring system can be readily attacked by oxidizing agents.[3][4] Oxidation can occur at several sites, including the nitrogen atom of the azepine ring or the dihydro-bridge, leading to the formation of N-oxides, hydroxylated derivatives, or other degradation products that compromise the identity and purity of the analyte.[3][5] Forced degradation studies on structurally similar compounds, such as cariprazine, confirm a high lability to oxidative stress.[6]

Q2: What are the primary factors that trigger or accelerate oxidation during sample preparation?

Several common laboratory factors can initiate or catalyze the oxidative degradation of carpipramine. These are often synergistic, meaning their combined effect is greater than the sum of their individual effects.

  • Atmospheric and Dissolved Oxygen: The most direct cause of oxidation. The reaction between an organic molecule and molecular oxygen is known as autoxidation, a process that can be initiated by other factors listed below.[7]

  • Light Exposure (Photodegradation): UV and even visible light can provide the energy to initiate photochemical reactions, generating highly reactive radical species that attack the carpipramine molecule.[4][8] This is a well-documented degradation pathway for this class of compounds.[3]

  • pH of the Medium: The stability of carpipramine is highly dependent on the pH of the solution. Both strongly acidic and alkaline conditions can catalyze degradation.[6][9][10] At higher pH values, deprotonation can increase electron density at certain sites, making the molecule more vulnerable to oxidation.[11]

  • Elevated Temperature: Heat accelerates the rate of all chemical reactions, including oxidation.[4] Preparing or storing samples at room temperature for extended periods can significantly increase degradation.

  • Presence of Metal Ions: Trace amounts of transition metal ions (e.g., iron (Fe³⁺), copper (Cu²⁺)) in solvents, reagents, or on glassware surfaces can act as powerful catalysts for oxidation reactions.[12]

  • Solvent Impurities: Peroxides, which can form in common organic solvents like THF, ethers, or older batches of acetonitrile and methanol, are potent oxidizing agents that can readily degrade sensitive compounds.[12][13]

Part 2: Proactive Strategies for Prevention

This section provides actionable solutions and best practices to mitigate the risks identified above.

Q3: What is the most effective way to protect my samples from light?

Photodegradation can be almost completely eliminated with proper handling.

  • Use Amber Glassware: Always prepare and store your stock solutions and samples in amber volumetric flasks and vials. These are specifically designed to block UV and short-wavelength visible light.

  • Work in a Dimly Lit Area: Avoid preparing samples in direct sunlight or under harsh fluorescent lighting.

  • Aluminum Foil: For temporary protection of clear glass containers (e.g., beakers, graduated cylinders) during an experimental step, wrap them securely in aluminum foil.

Q4: How can I minimize the impact of atmospheric and dissolved oxygen?

Removing oxygen from your solvents and sample environment is a critical step.

  • Use Freshly Prepared Solvents: Prepare mobile phases and diluents fresh daily.

  • Solvent Degassing: Before use, degas all solvents, especially aqueous buffers, by sparging with an inert gas (high-purity nitrogen or argon) for 5-10 minutes. This removes dissolved oxygen.

  • Inert Gas Blanket: For highly sensitive samples or long-term storage, flush the headspace of your sample vial with nitrogen or argon before sealing the cap. This displaces the oxygen-containing air.

Q5: Which antioxidants should I use, and at what concentrations?

Antioxidants are "sacrificial" agents that are more readily oxidized than your analyte, thereby protecting it.[12] The choice depends on your sample solvent (aqueous vs. organic).

  • Mechanism of Action: Antioxidants like ascorbic acid act as reducing agents, while phenolic antioxidants like BHT are "chain-breakers" that interrupt the free-radical propagation process.[14]

  • Selection and Concentration: Always start with the lowest effective concentration to avoid potential interference with your analytical method. It is crucial to run a blank sample containing only the solvent and antioxidant to ensure it does not co-elute with your peak of interest.

Antioxidant Type Recommended Agent Typical Solvents Starting Concentration Notes
Water-Soluble L-Ascorbic Acid (Vitamin C)Aqueous buffers, Water/Methanol, Water/Acetonitrile0.05% - 0.1% (w/v)Highly effective but may degrade over time. Prepare solutions fresh.[15]
Sodium MetabisulfiteAqueous buffers0.01% - 0.1% (w/v)Potent antioxidant; ensure pH compatibility with your method.[][17]
Lipid-Soluble Butylated Hydroxytoluene (BHT)Methanol, Acetonitrile, Ethyl Acetate, Heptane0.01% - 0.05% (w/v)Excellent for organic-based extractions and non-aqueous samples.[14][17]
Butylated Hydroxyanisole (BHA)Methanol, Acetonitrile, Ethyl Acetate0.01% - 0.05% (w/v)Similar to BHT, offers good stability in organic solvents.[17]
Q6: How does pH affect stability, and what pH should I aim for?

Controlling pH is non-negotiable for stability. While the exact optimal pH for carpipramine must be experimentally determined, tricyclic compounds are generally more stable in slightly acidic conditions.[18][19]

  • Recommendation: Prepare all aqueous solutions and sample diluents using a buffer. A starting point of pH 3.0 to 5.0 is recommended.

  • Buffer Selection: Use common HPLC buffers like phosphate or acetate. Avoid buffers that may have unintended catalytic effects.

  • Verification: Always verify the pH of your final sample solution after all components have been added.

Q7: Are there other additives that can help prevent oxidation?

Yes. If you suspect metal-catalyzed oxidation, a chelating agent can be highly effective.

  • Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) and Diethylenetriaminepentaacetic acid (DTPA) work by binding to metal ions, rendering them chemically inert and unable to participate in oxidative reactions.[14][20]

  • Recommended Use: Add EDTA at a concentration of approximately 0.01% to 0.05% to your aqueous buffers or sample diluent. This is particularly useful if you are working with samples from biological matrices or using reagents of unknown purity.

Part 3: Practical Application: Protocols & Workflows

This section translates theory into practice with a recommended workflow and step-by-step protocols.

Proactive Oxidation Prevention Workflow

The following diagram illustrates a logical workflow for preparing carpipramine dihydrochloride samples while minimizing oxidation at every step.

G cluster_prep Phase 1: Reagent & Solvent Preparation cluster_sample Phase 2: Sample Handling cluster_analysis Phase 3: Analysis Solvent Select High-Purity (HPLC-Grade) Solvents Degas Degas Solvents (N2 or Ar Sparging) Solvent->Degas Buffer Prepare Buffer (Target pH 3-5) Degas->Buffer Additives Add Stabilizers to Diluent (e.g., 0.1% Ascorbic Acid) Buffer->Additives Weigh Weigh Standard (Dim Light) Additives->Weigh Dissolve Dissolve in Stabilized Diluent (Use Amber Volumetric Flask) Weigh->Dissolve Dilute Perform Serial Dilutions (Use Amber Vials) Dissolve->Dilute Store Store at 2-8°C, Protected from Light Dilute->Store Inject Inject into HPLC System Store->Inject Review Review Data for Degradation Indicators Inject->Review

Caption: Proactive workflow for preparing carpipramine samples.

Protocol 1: Preparation of a Stabilized Stock Solution (1 mg/mL)
  • Prepare Stabilized Diluent: In an amber volumetric flask, prepare a diluent consisting of 50:50 (v/v) Acetonitrile:0.05M Potassium Phosphate Buffer. Adjust the buffer pH to 4.0 before mixing with the acetonitrile. Add L-Ascorbic Acid to a final concentration of 0.1% (w/v). Degas the final mixture by sparging with nitrogen for 5 minutes.

  • Weighing: In a dimly lit environment, accurately weigh 10 mg of carpipramine dihydrochloride standard.

  • Dissolution: Transfer the standard to a 10 mL amber volumetric flask. Add approximately 7 mL of the Stabilized Diluent and gently sonicate for 2 minutes to dissolve.

  • Final Volume: Allow the solution to return to room temperature, then bring to volume with the Stabilized Diluent. Mix thoroughly.

  • Storage: Tightly cap the flask, wrap the stopper/cap area with parafilm, and store in a refrigerator at 2-8°C. This stock solution should be prepared fresh weekly.

Protocol 2: Preparation of Calibration Standards for HPLC Analysis
  • Use Stabilized Diluent: Use the same Stabilized Diluent from Protocol 1 for all dilutions.

  • Serial Dilutions: Perform serial dilutions from the 1 mg/mL stock solution into amber HPLC vials to achieve the desired concentration range for your calibration curve.

  • Headspace Flush: Before crimping the cap on each vial, briefly flush the headspace with a gentle stream of nitrogen gas.

  • Analysis: Place the vials in the autosampler (preferably a cooled autosampler set to 4-10°C) and proceed with the analysis promptly.

Part 4: Troubleshooting Common Issues

Even with precautions, issues can arise. This section provides a logical framework for troubleshooting.

Q8: I'm seeing new, unexpected peaks in my chromatogram, especially in older samples. Could this be oxidation?

This is a classic sign of degradation. Oxidative degradants are typically more polar than the parent compound, so they will often appear as early-eluting peaks before the main carpipramine peak in a reversed-phase HPLC method. You may also observe a corresponding decrease in the area of the main analyte peak over time.

Q9: My peak shape for carpipramine is poor (tailing or broadening), and my recovery is inconsistent. What's wrong?

While poor peak shape can have many causes (see HPLC troubleshooting guides), it can be exacerbated by on-column degradation or interactions with degradants.[21] Inconsistent recovery, especially a downward trend with sample age or analysis time, strongly suggests instability.

Troubleshooting Steps:

  • Confirm the Problem: Re-inject a freshly prepared standard. If the peak shape and area are good, the issue lies with your sample preparation and storage, not the HPLC system itself.

  • Isolate the Variable: Review the prevention strategies. Are you using an antioxidant? Is your pH controlled? Are you protecting from light at every step?

  • Perform a Simple Stability Test: Prepare a sample and divide it into two vials. Store one vial on the benchtop under normal lab light and the other in a refrigerator inside a dark drawer. Analyze both after 4-6 hours. A significant difference in the chromatograms will confirm light and/or temperature-induced degradation.

Troubleshooting Logic Flow Diagram

Use this diagram to systematically diagnose the source of suspected degradation.

G Start Suspected Oxidation (Low Recovery, Extra Peaks) CheckFresh Analyze a freshly prepared standard Start->CheckFresh ProblemPersists Problem Persists? CheckFresh->ProblemPersists CheckSystem Troubleshoot HPLC System (Column, Mobile Phase, Leaks) ProblemPersists->CheckSystem Yes ProblemSample Problem is with Sample Stability ProblemPersists->ProblemSample No CheckLight Are you using amber vials AND minimizing light exposure? ProblemSample->CheckLight ImplementLight Implement strict light protection CheckLight->ImplementLight No CheckAntioxidant Is an antioxidant present in the diluent? CheckLight->CheckAntioxidant Yes ImplementLight->CheckAntioxidant AddAntioxidant Add appropriate antioxidant (e.g., 0.1% Ascorbic Acid) CheckAntioxidant->AddAntioxidant No CheckpH Is the sample diluent buffered to pH 3-5? CheckAntioxidant->CheckpH Yes AddAntioxidant->CheckpH BufferSample Implement buffered diluent CheckpH->BufferSample No CheckSolvent Are solvents fresh, high-purity, and degassed? CheckpH->CheckSolvent Yes BufferSample->CheckSolvent UseFreshSolvents Use fresh, degassed HPLC-grade solvents CheckSolvent->UseFreshSolvents No ConsiderForced Problem Resolved CheckSolvent->ConsiderForced Yes UseFreshSolvents->ConsiderForced

Caption: A decision tree for troubleshooting carpipramine degradation.

By implementing these proactive and systematic approaches, you can ensure the integrity of your carpipramine dihydrochloride samples, leading to more accurate, reproducible, and reliable scientific data.

References

  • DrugFuture. (n.d.). Carpipramine. Retrieved from DrugFuture Chemical Index Database. [Link]

  • Global Substance Registration System (GSRS). (n.d.). CARPIPRAMINE DIHYDROCHLORIDE ANHYDROUS. Retrieved from GSRS. [Link]

  • ChEMBL. (n.d.). Compound: CARPIPRAMINE (CHEMBL2110775). Retrieved from EMBL-EBI. [Link]

  • CD Formulation. (n.d.). Antioxidants. Retrieved from CD Formulation. [Link]

  • Waterman, K. C., et al. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 7(1), 1-32. [Link]

  • Patel, J., et al. (2021). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. Gattefossé. [Link]

  • Piechowska, M., et al. (2016). Studies on photodegradation process of psychotropic drugs: a review. Environmental Science and Pollution Research, 24(2), 1152-1193. [Link]

  • ResearchGate. (n.d.). Photodegradation kinetics of amitriptyline and nortriptyline with or without fulvic acid. [Link]

  • Singh, R., & Kumar, R. (2022). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. International Journal of Pharmaceutical Sciences Review and Research, 75(2), 134-143. [Link]

  • de M. Campos, A., et al. (2014). Rational use of antioxidants in solid oral pharmaceutical preparations. Brazilian Journal of Pharmaceutical Sciences, 50(1). [Link]

  • Termopoli, V., et al. (2024). An Overview of Degradation Strategies for Amitriptyline. Molecules, 29(7), 1541. [Link]

  • Knowledge of Pharma. (2017). ANTIOXIDANTS: In Pharmaceutical Formulation. [Link]

  • Termopoli, V., et al. (2024). An Overview of Degradation Strategies for Amitriptyline. Odessa University of Chemical Industries. [Link]

  • SlidePlayer. (n.d.). Stabilization of solutions FOR INJECTIONS. [Link]

  • Székely, G., et al. (2012). Identification of the Photodegradation Products of the Tricyclic Antidepressant Drugs Clomipramine and Doxepine. Farmacia, 60(4), 545-554. [Link]

  • Global Substance Registration System (GSRS). (n.d.). CARPIPRAMINE DIHYDROCHLORIDE. Retrieved from GSRS. [Link]

  • Kumar, P., et al. (2022). A comprehensive forced degradation studies of Cariprazine hydrochloride using LC-HRMS/MS and in silico toxicity predictions of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 222, 115093. [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences, 4(5), 10-16. [Link]

  • International Journal of Pharmaceutical and Biological Science Archive. (2022). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • Spectrum Pharmacy Products. (2015). SAFETY DATA SHEET - CLOMIPRAMINE HYDROCHLORIDE, USP. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Kostik, V., et al. (2015). A Simple Method for Determination of Chloropyramine in Tablets. Advances in Analytical Chemistry, 5(3), 56-60. [Link]

  • Ghaffari, F., et al. (2007). A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma. Iranian Journal of Pharmaceutical Research, 6(1), 53-58. [Link]

  • George, O., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. [Link]

  • Stankovič, U., & Kreft, S. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 366. [Link]

  • Stankovič, U., & Kreft, S. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC. [Link]

  • Waterman, K. C. (2011). Oxidative susceptibility testing. Pharmaceutical Stress Testing: Predicting Drug Degradation, 179-191. [Link]

  • Bente, D., et al. (1977). [Activity profile of carpipramine. Results of an open trial and a double-blind trial versus doxepin]. Arzneimittel-Forschung, 27(10), 1989-1992. [Link]

  • MDPI. (2024). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. Separations, 11(9), 263. [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]

  • MARLAP Manual. (n.d.). Volume II: Chapter 12, Laboratory Sample Preparation. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. [Link]

  • Japan Journal of Medical and Health Sciences. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]

  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]

  • Dietrich-Muszalska, A., & Olas, B. (2014). Comparative Study of the Effects of Atypical Antipsychotic Drugs on Plasma and Urine Biomarkers of Oxidative Stress in Schizophrenic Patients. PMC. [Link]

  • Encyclopedia.pub. (2020). Antioxidant Potential of Psychotropic Drugs. [Link]

  • Reitmeier, C. A., & Vodovotz, Y. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Food Chemistry, 365, 130484. [Link]

  • MDPI. (2022). Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations... Molecules, 27(23), 8408. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Receptor Binding Guide: Carpipramine Dihydrochloride vs. Clozapine

As drug development pivots toward highly targeted polypharmacology, understanding the nuanced receptor binding profiles of atypical and tricyclic antipsychotics is critical for optimizing therapeutic efficacy while minim...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly targeted polypharmacology, understanding the nuanced receptor binding profiles of atypical and tricyclic antipsychotics is critical for optimizing therapeutic efficacy while minimizing adverse events. This guide provides an in-depth, objective comparison between Clozapine —the gold-standard multi-acting receptor targeted agent (MARTA) for treatment-resistant schizophrenia—and Carpipramine dihydrochloride , a unique iminodibenzyl derivative with a distinct pharmacological footprint.

Designed for application scientists and pharmacologists, this guide synthesizes quantitative binding data, mechanistic pathways, and a self-validating experimental protocol for evaluating receptor affinities.

Mechanistic Overview & Rationale

The clinical efficacy of antipsychotics is dictated not merely by primary target engagement, but by the precise ratio of affinities across dopaminergic, serotonergic, adrenergic, and histaminergic networks.

  • Clozapine is characterized by its "fast-off" dissociation kinetics at the dopamine D2 receptor and a disproportionately high affinity for serotonin 5-HT2A, histamine H1, and muscarinic M1 receptors[1][2]. This profile underpins its unparalleled efficacy in refractory schizophrenia and its remarkably low risk of extrapyramidal symptoms (EPS), albeit with significant metabolic and sedative liabilities.

  • Carpipramine dihydrochloride acts as a potent antagonist at dopamine D2 receptors, while simultaneously blocking serotonin 5-HT2, as well as adrenergic α 1 and α 2 receptors[3][4]. Unlike clozapine, carpipramine's strong α 2-adrenergic blockade facilitates distinct presynaptic modulatory effects, making it particularly useful in mitigating psychomotor deficits and apathy[4].

Quantitative Receptor Binding Profiles

The following table summarizes the comparative binding affinities ( Ki​ ) and functional profiles of both compounds. Understanding these variances is crucial for predicting off-target effects during preclinical screening.

Receptor TargetClozapine Ki​ (nM)[1]Carpipramine Affinity Profile[3][4]Primary Clinical Implication
Dopamine D2 160High Affinity (Potent Antagonist)Antipsychotic efficacy; EPS risk
Dopamine D4 24Moderate AffinityCognitive symptom modulation
Serotonin 5-HT2A 5.4High Affinity (Antagonist)Mitigation of EPS; Negative symptoms
Histamine H1 1.1Moderate/High Affinity (Antagonist)Sedation; Weight gain
Adrenergic α 1 1.6High Affinity (Antagonist)Orthostatic hypotension
Adrenergic α 2 90High Affinity (Antagonist)Presynaptic monoamine modulation
Muscarinic M1 6.2Low/NegligibleAnticholinergic side effects

Pharmacological Pathway Analysis

To visualize how these binding profiles translate into downstream clinical effects, the following network diagram maps the receptor targets to their physiological outcomes.

G Clozapine Clozapine D2_Receptor D2 Receptor (Low Affinity / Fast-Off) Clozapine->D2_Receptor Antagonism HT2A 5-HT2A Receptor (High Affinity) Clozapine->HT2A Inverse Agonism Alpha α1 / α2 Adrenergic Receptors Clozapine->Alpha Antagonism (α1) M1_H1 M1 / H1 Receptors (High Affinity) Clozapine->M1_H1 Antagonism Carpipramine Carpipramine D2_High D2 Receptor (High Affinity) Carpipramine->D2_High Potent Antagonism Carpipramine->HT2A Antagonism Carpipramine->Alpha Antagonism (α1, α2) Efficacy Antipsychotic Efficacy (Positive/Negative Symptoms) D2_Receptor->Efficacy EPS Low EPS Risk Profile D2_Receptor->EPS D2_High->Efficacy HT2A->Efficacy HT2A->EPS SideEffects Sedation & Metabolic Syndrome Alpha->SideEffects M1_H1->SideEffects

Receptor binding pathways and downstream clinical effects of Clozapine vs. Carpipramine.

Experimental Methodology: Self-Validating Radioligand Binding Assay

To accurately compare the Ki​ values of Carpipramine and Clozapine, a competitive radioligand binding assay must be employed. As a Senior Application Scientist, I emphasize that the choice of radioligand fundamentally alters the apparent affinity of fast-dissociating drugs like Clozapine [2].

Using a tightly bound ligand like [³H]-spiperone ( Kd​ = 0.068 nM) will artificially inflate Clozapine's Ki​ (measuring ~385 nM). Conversely, using a loosely bound ligand like [³H]-raclopride ( Kd​ = 1.9 nM) yields a Ki​ of ~75 nM, which more accurately reflects physiological competition with endogenous dopamine[2]. The protocol below is designed as a self-validating system to account for these kinetic variables.

Assay Preparation & Causality
  • Biological Matrix : CHO-K1 cell membranes stably overexpressing human D2L receptors. Rationale: Ensures target specificity without interference from native, heterogeneous brain tissue receptors[5].

  • Assay Buffer : 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4. Rationale: Physiological salt concentrations are required to maintain the GPCR in a high-affinity G-protein coupled state.

  • Radioligand : [³H]-raclopride (0.5 nM final concentration).

  • Non-Specific Binding (NSB) Control : 10 µM Haloperidol. Rationale: Haloperidol completely saturates D2 receptors, ensuring any remaining radioactive signal is strictly non-specific background.

Step-by-Step Protocol
  • Membrane Preparation : Thaw CHO-K1 D2L membrane aliquots on ice. Homogenize in assay buffer to a final working concentration of 10-20 µg protein/well. Critical check: Tissue concentrations >0.1 mg/mL will artifactually increase the Ki​ due to ligand depletion.

  • Compound Plating : In a 96-well deep-well plate, perform 10-point serial dilutions (ranging from 10−10 M to 10−4 M) of Carpipramine dihydrochloride, Clozapine, and Haloperidol (positive control).

  • Incubation : Add 50 µL of the radioligand, 50 µL of the test compound, and 100 µL of the membrane suspension to each well. Incubate in the dark at room temperature for 60–90 minutes to reach thermodynamic equilibrium[6].

  • Filter Pre-treatment : Soak GF/B glass fiber filters in 0.3% Polyethylenimine (PEI) for 30 minutes at 4°C. Rationale: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of positively charged ligands and improving the Signal-to-Background (S/B) ratio[6].

  • Harvesting : Terminate the reaction via rapid vacuum filtration using a 96-well cell harvester. Wash filters three times with 500 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification : Dry the filters, add 40 µL of scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a Microbeta liquid scintillation counter.

Workflow Visualization

Workflow Prep 1. Membrane Prep CHO-K1 D2L Cells Incubate 2. Incubation [³H]-Ligand + Competitor Prep->Incubate Filter 3. Vacuum Filtration PEI-Treated GF/B Filters Incubate->Filter Wash 4. Rapid Washing Ice-Cold Tris Buffer Filter->Wash Measure 5. Scintillation Quantify CPM Wash->Measure Analyze 6. Data Analysis Cheng-Prusoff Ki Measure->Analyze

Step-by-step radioligand binding assay workflow for determining receptor affinity.

Data Synthesis & Kinetic Considerations

Following scintillation counting, data must be analyzed using non-linear regression (e.g., GraphPad Prism) to fit a one-site competition model. The IC50​ values are converted to Ki​ using the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​

Analytical Checkpoints:

  • Hill Slope Validation : Ensure the Hill slope ( nH​ ) for both Carpipramine and Clozapine is approximately -1.0. A slope significantly shallower than -1.0 suggests complex binding kinetics, such as negative allosteric modulation or multiple affinity states (e.g., G-protein coupled vs. uncoupled receptors).

  • Translational Context : While Carpipramine demonstrates high in vitro affinity for D2 and α -adrenergic receptors[4], Clozapine's unique clinical profile is driven by its transient D2 occupancy (fast-off kinetics) combined with potent 5-HT2A inverse agonism[2]. Relying solely on static Ki​ values without kinetic context will result in flawed clinical predictions.

References

  • 203479Orig1s000 - accessdata.fda.gov (Versacloz Labeling & NIMH PDSP Database) . FDA.gov.[Link]

  • Clozapine, a Fast-Off-D2 Antipsychotic . Seeman, P. PMC / NIH.gov.[Link]

  • What is Carpipramine used for? . Patsnap Synapse.[Link]

  • Effects of iminodibenzyl antipsychotic drugs on cerebral dopamine and alpha-adrenergic receptors . PubMed / NIH.gov. [Link]

  • Development and Characterization of Novel Selective, Non-Basic Dopamine D2 Receptor Antagonists for the Treatment of Schizophrenia . PMC / NIH.gov.[Link]

  • Radioligand binding assays for nicotinic acetylcholine receptors (NIMH PDSP) . University of North Carolina at Chapel Hill.[Link]

Sources

Comparative

High-Performance LC-MS/MS Method Validation for Carpipramine Dihydrochloride: A Comparative Guide to Sample Preparation and Chromatographic Strategies

Introduction: The Analytical Challenge of Carpipramine Carpipramine dihydrochloride is an atypical antipsychotic agent of the iminodibenzyl class, utilized primarily in the management of schizophrenia and severe anxiety...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Carpipramine

Carpipramine dihydrochloride is an atypical antipsychotic agent of the iminodibenzyl class, utilized primarily in the management of schizophrenia and severe anxiety disorders. In both pharmacokinetic (PK) profiling and forensic toxicology, quantifying carpipramine in biological matrices (plasma, serum, or whole blood) requires extreme precision.

The analytical challenge stems from the molecule's structural dichotomy: a highly lipophilic iminodibenzyl core coupled with a basic piperidine ring. This combination makes the drug highly susceptible to matrix effects (ion suppression from endogenous phospholipids) and chromatographic anomalies (peak tailing due to secondary silanol interactions). To meet the stringent regulatory standards set by the[1] and the [2], an optimized, self-validating LC-MS/MS method is mandatory.

This guide objectively compares sample preparation techniques and chromatographic column chemistries to establish a robust, regulatory-compliant workflow for carpipramine analysis.

Methodological Causality: Overcoming Matrix and Chemistry Hurdles

To build a self-validating analytical system, every experimental choice must address a specific chemical vulnerability of the target analyte.

  • The Ion Suppression Problem: Human plasma is rich in glycerophosphocholines. During Electrospray Ionization (ESI+), these endogenous lipids compete with lipophilic drugs like carpipramine for charge droplets, leading to signal quenching. Therefore, sample preparation must actively exclude phospholipids.

  • The Silanol Interaction Problem: The basic nitrogen in carpipramine's piperidine moiety becomes protonated at physiological and acidic pH. On traditional silica-based stationary phases, this positively charged nitrogen interacts with unendcapped, negatively charged silanols, causing severe peak tailing and loss of sensitivity at the Lower Limit of Quantitation (LLOQ).

Comparison 1: Sample Preparation Strategies (PPT vs. MCX-SPE)

We compared standard Protein Precipitation (PPT) against Mixed-Mode Cation Exchange Solid Phase Extraction (MCX-SPE) for the extraction of carpipramine from human plasma.

The Causality of MCX-SPE

MCX-SPE exploits the basicity of carpipramine. By acidifying the plasma, the drug becomes fully protonated and binds strongly to the sulfonic acid groups of the MCX resin. This allows for aggressive organic washing (100% Methanol) to strip away neutral lipids and phospholipids without eluting the drug. The drug is finally released using a high-pH elution solvent that neutralizes the basic nitrogen.

Experimental Protocol
  • PPT Method: 100 µL plasma + 300 µL Acetonitrile (containing Internal Standard). Vortex for 2 min, centrifuge at 14,000 rpm for 10 min. Inject 5 µL of supernatant.

  • MCX-SPE Method:

    • Dilute 100 µL plasma with 100 µL of 2% Formic Acid (FA) in water.

    • Condition MCX cartridge (30 mg/1 mL) with 1 mL Methanol, then 1 mL water.

    • Load the acidified sample.

    • Wash 1: 1 mL of 2% FA in water (removes aqueous interferences).

    • Wash 2: 1 mL of 100% Methanol (removes phospholipids).

    • Elute: 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

    • Evaporate to dryness under N2​ and reconstitute in 100 µL of mobile phase.

Performance Data Comparison
ParameterProtein Precipitation (PPT)Mixed-Mode Cation Exchange (MCX-SPE)
Extraction Recovery (%) 74.5 ± 6.2%93.2 ± 3.1%
Matrix Effect (%) 68.4% (Severe Ion Suppression)98.5% (Negligible Suppression)
Phospholipid Removal PoorExcellent
Sample Cleanliness Low (Cloudy upon reconstitution)High (Optically clear)
Throughput High (< 15 mins)Medium (~45 mins, automatable)

SPE Sample Plasma Sample (Carpipramine + Matrix) Load Load onto MCX Cartridge (Cation Exchange) Sample->Load Wash1 Acidic Wash (2% FA) Removes Aqueous Interferences Load->Wash1 Wash2 Organic Wash (100% MeOH) Removes Phospholipids Wash1->Wash2 Elute Basic Elution (5% NH4OH in MeOH) Recovers Carpipramine Wash2->Elute Analyze LC-MS/MS Analysis Elute->Analyze

Mechanism of MCX-SPE for basic drugs, ensuring complete phospholipid removal.

Comparison 2: Chromatographic Separation (C18 vs. Biphenyl)

To address the peak tailing associated with basic compounds, we compared a standard C18 column against a Biphenyl stationary phase.

The Causality of Biphenyl Chemistry

While C18 relies purely on hydrophobic dispersive forces, Biphenyl columns provide orthogonal retention mechanisms. The biphenyl rings engage in π−π interactions with the electron-rich iminodibenzyl core of carpipramine. This enhanced interaction allows for higher organic content in the mobile phase (improving ESI desolvation) and shields the basic nitrogen from residual silanols, resulting in perfectly symmetrical peaks.

Chromatographic Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 20% B to 90% B over 3.5 minutes. Flow rate: 0.4 mL/min.

  • Columns Tested: Standard C18 (50 x 2.1 mm, 1.7 µm) vs. Biphenyl (50 x 2.1 mm, 1.7 µm).

Performance Data Comparison
ParameterStandard C18 ColumnBiphenyl Column
Retention Time (min) 2.152.45
Peak Asymmetry Factor (As) 1.65 (Significant Tailing)1.08 (Highly Symmetrical)
Theoretical Plates (N) ~4,500~12,000
Signal-to-Noise at LLOQ 12:145:1

Step-by-Step Validation Protocol (ICH M10 / FDA Aligned)

To ensure the method is a self-validating system, the following protocol integrates continuous internal standard (IS) tracking and System Suitability Tests (SST). We recommend using an isotopically labeled internal standard (e.g., Carpipramine-d4) to perfectly track extraction and ionization variances.

Step 1: System Suitability Test (SST)

Before any validation batch, inject a neat standard at the LLOQ level (e.g., 1 ng/mL).

  • Acceptance: S/N ratio must be 10. Retention time variance must be 2%. Carryover in a subsequent blank injection must be 20% of the LLOQ signal.

Step 2: Linearity and Calibration Curve
  • Prepare calibration standards in blank human plasma ranging from 1 ng/mL to 500 ng/mL (minimum 8 non-zero levels).

  • Extract using the MCX-SPE protocol.

  • Fit the curve using a linear regression with a 1/x2 weighting factor to prioritize accuracy at the lower end.

  • Acceptance: The back-calculated concentrations must be within ±15% of the nominal value ( ±20% for the LLOQ).

Step 3: Accuracy and Precision (A&P)
  • Prepare Quality Control (QC) samples at four levels: LLOQ (1 ng/mL), Low QC (3 ng/mL), Mid QC (200 ng/mL), and High QC (400 ng/mL).

  • Analyze 6 replicates of each QC level in a single day (Intra-day) and across 3 separate days (Inter-day).

  • Acceptance: Coefficient of Variation (CV%) must be ≤15% ( ≤20% for LLOQ). Mean accuracy must be 85% - 115% of nominal.

Step 4: Matrix Effect and Extraction Recovery
  • Recovery: Compare the peak area of carpipramine extracted from plasma (pre-extraction spike) against the peak area of carpipramine spiked into extracted blank plasma (post-extraction spike) at Low and High QC levels.

  • Matrix Effect: Compare the peak area of the post-extraction spike against a neat standard prepared in mobile phase.

  • Acceptance: The IS-normalized matrix factor (IS-MF) must have a CV ≤15% across 6 different lots of human plasma.

Step 5: Stability Assessments

Evaluate the stability of carpipramine in plasma under various conditions:

  • Benchtop Stability: 24 hours at room temperature.

  • Freeze-Thaw Stability: 3 cycles from -80°C to room temperature.

  • Autosampler Stability: Extracted samples kept at 4°C in the autosampler for 48 hours.

G Start Method Development Prep MCX-SPE Optimization (Eliminate Matrix Effects) Start->Prep Chrom Biphenyl Chromatography (Eliminate Peak Tailing) Prep->Chrom Valid ICH M10 / FDA Validation Chrom->Valid Acc Accuracy & Precision (CV ≤ 15%) Valid->Acc Mat IS-Normalized Matrix Factor (CV ≤ 15%) Valid->Mat Stab Stability Testing (Benchtop, F/T, Autosampler) Valid->Stab

Decision tree for LC-MS/MS method development and regulatory validation.

Conclusion

For the quantitative analysis of carpipramine dihydrochloride, relying on generic analytical templates often leads to assay failure during clinical sample analysis. By understanding the molecular causality—specifically the drug's basicity and lipophilicity—analysts can proactively select MCX-SPE and Biphenyl column chemistries. This targeted approach eliminates phospholipid-induced ion suppression and silanol-driven peak tailing, resulting in a highly sensitive, reproducible, and regulatory-compliant LC-MS/MS method.

References

  • Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (May 2018). Available at:[Link]

  • European Medicines Agency (EMA) / ICH. ICH M10 on bioanalytical method validation - Scientific guideline. (January 2023). Available at:[Link] (Note: Hosted via EMA scientific guidelines portal).

  • Shimadzu Corporation. LC-MS/MS Rapid Toxicology Screening System Ver.3 (Including Carpipramine). Available at:[Link]

Sources

Validation

A Researcher's Guide to Ensuring Reproducibility in Rat Behavioral Assays: The Case of Carpipramine Dihydrochloride

For researchers, scientists, and drug development professionals, the reproducibility of preclinical findings is the bedrock of translational success. In the realm of neuropsychopharmacology, particularly when evaluating...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the reproducibility of preclinical findings is the bedrock of translational success. In the realm of neuropsychopharmacology, particularly when evaluating antipsychotic compounds in rodent behavioral models, the path from promising initial data to a robust, replicable effect is fraught with potential variability. This guide provides an in-depth examination of the factors influencing the reproducibility of results in common rat behavioral assays, using the atypical antipsychotic carpipramine dihydrochloride as a focal point for comparison with other established agents.

The Challenge of Reproducibility in Behavioral Neuroscience

The "reproducibility crisis" in preclinical research is a well-documented phenomenon, with behavioral studies being particularly susceptible to variation. Factors such as the animal's genetic background, housing conditions, handling procedures, and subtle differences in experimental protocols can all contribute to divergent outcomes between laboratories.[1] Therefore, a thorough understanding of these variables and the implementation of rigorous experimental design are paramount to generating reliable and translatable data.

Carpipramine Dihydrochloride: An Atypical Antipsychotic with a Complex Profile

Carpipramine is classified as an atypical antipsychotic, though its clinical use is not as widespread as other agents in its class.[2] Its pharmacological profile is characterized by a broad spectrum of receptor interactions. It acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, a hallmark of many atypical antipsychotics.[3][4] Additionally, it exhibits affinity for other receptors, including histamine H1 and alpha-1 adrenergic receptors, which likely contributes to its sedative and cardiovascular side effects.[3][4] This complex pharmacology underscores the importance of carefully designed behavioral assays to dissect its specific effects and ensure the reproducibility of these findings.

Signaling Pathways of Atypical Antipsychotics

The therapeutic effects of atypical antipsychotics are primarily attributed to their modulation of dopaminergic and serotonergic pathways. The following diagram illustrates the general mechanism of action.

Atypical_Antipsychotic_Mechanism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine_release Dopamine Release D2_receptor Dopamine D2 Receptor Dopamine_release->D2_receptor Binds Serotonin_release Serotonin Release 5HT2A_receptor Serotonin 5-HT2A Receptor Serotonin_release->5HT2A_receptor Binds Downstream_signaling Modulation of Downstream Signaling D2_receptor->Downstream_signaling 5HT2A_receptor->Downstream_signaling Carpipramine Carpipramine & Other Atypicals Carpipramine->D2_receptor Antagonizes Carpipramine->5HT2A_receptor Antagonizes caption General mechanism of atypical antipsychotics.

Caption: General mechanism of atypical antipsychotics.

Key Behavioral Assays for Assessing Antipsychotic-Like Activity in Rats

To evaluate the antipsychotic potential of compounds like carpipramine and ensure the reproducibility of these assessments, a battery of well-characterized behavioral tests is employed. This guide will focus on three core assays: the Open Field Test, the Conditioned Avoidance Response, and Prepulse Inhibition.

Open Field Test (OFT)

The Open Field Test is a fundamental assay for assessing locomotor activity, exploration, and anxiety-like behavior in rodents.[5][6] It is often used as a primary screen to determine the sedative or stimulant effects of a compound.

  • Apparatus: A square or circular arena (e.g., 100 cm x 100 cm) with high walls to prevent escape. The floor is typically divided into a grid of equal-sized squares (e.g., 25 squares of 20 cm x 20 cm). The arena should be made of a non-porous material that is easy to clean.[7]

  • Environment: The testing room should be quiet, with controlled lighting (e.g., 25-50 lux) and temperature.[7]

  • Habituation: Animals should be habituated to the testing room for at least 30-60 minutes before the test.[7]

  • Procedure:

    • Place the rat in the center of the arena.

    • Record its behavior for a set duration (e.g., 5-10 minutes) using an automated video-tracking system.

  • Parameters Measured:

    • Locomotor Activity: Total distance traveled, number of line crossings.

    • Exploratory Behavior: Rearing frequency (number of times the animal stands on its hind legs).

    • Anxiety-Like Behavior: Time spent in the center versus the periphery of the arena.

FactorBest Practice to Enhance ReproducibilityRationale
Apparatus & Environment Consistent arena size, material, and color. Standardized lighting, temperature, and background noise.Variations in the testing environment can significantly impact a rat's exploratory and anxiety levels.
Animal Handling Gentle and consistent handling by the same experimenter.Stress from handling can alter locomotor activity and anxiety-like behaviors.
Time of Day Conduct tests during the same phase of the light-dark cycle (preferably the dark phase for nocturnal rodents).Circadian rhythms influence activity levels.
Habituation Standardized habituation period for all animals.Allows the animal to acclimate to the novel environment, reducing initial anxiety.
Data Analysis Use of automated tracking software for objective and consistent data collection.Eliminates inter-rater variability and provides more detailed data.

While specific dose-response data for carpipramine's effect on locomotor activity is not extensively published, atypical antipsychotics generally produce a dose-dependent decrease in locomotor activity.[8] The table below provides a hypothetical comparison based on the known pharmacology of these drugs.

DrugExpected Effect on LocomotionPotential for Sedation
Carpipramine Dose-dependent decreaseHigh (due to H1 antagonism)
Risperidone Dose-dependent decreaseModerate
Olanzapine Dose-dependent decreaseHigh
Clozapine Dose-dependent decreaseHigh
Aripiprazole Biphasic (low doses may increase, high doses decrease)Low to moderate
Conditioned Avoidance Response (CAR)

The Conditioned Avoidance Response is a classic behavioral paradigm used to predict the clinical efficacy of antipsychotic drugs.[9][10] The test assesses an animal's ability to learn and perform an action to avoid an aversive stimulus. Antipsychotics characteristically suppress this avoidance behavior without impairing the ability to escape the aversive stimulus.

  • Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild foot shock.[3][11] A conditioned stimulus (CS), such as a light or a tone, is presented in one compartment.

  • Training:

    • The rat is placed in one compartment.

    • The CS is presented for a short duration (e.g., 10 seconds).

    • If the rat moves to the other compartment during the CS presentation, it avoids the unconditioned stimulus (US), a mild foot shock. This is recorded as an "avoidance response."

    • If the rat does not move during the CS, the US is delivered until the rat escapes to the other compartment. This is recorded as an "escape response."

    • Trials are repeated until the animal reaches a stable level of avoidance responding.

  • Drug Testing:

    • Once trained, animals are administered the test compound (e.g., carpipramine) or vehicle.

    • They are then re-tested in the shuttle box, and the number of avoidance and escape responses is recorded.

FactorBest Practice to Enhance ReproducibilityRationale
Stimulus Parameters Consistent intensity and duration of the CS and US.Variations in stimulus intensity can alter the learning rate and drug sensitivity.[12]
Training Criteria A predefined and consistent criterion for successful acquisition of the avoidance response.Ensures all animals start the drug testing phase at a similar performance level.
Apparatus Design Standardized shuttle box dimensions and grid floor material.Can influence the animal's movement and response to the shock.
Inter-trial Interval A consistent and appropriate inter-trial interval.Affects learning and memory consolidation.
Data Recording Automated recording of responses and latencies.Provides objective and precise measurements.

All clinically effective antipsychotics have been shown to suppress conditioned avoidance responding.[10][13] The potency of a drug in this assay often correlates with its D2 receptor affinity.

DrugEfficacy in Suppressing CAR
Carpipramine Expected to be effective, dose-dependently
Risperidone Effective
Olanzapine Effective
Clozapine Effective
Aripiprazole Effective
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

Prepulse Inhibition is a measure of sensorimotor gating, a neurological process that filters out irrelevant sensory information.[4][14] Deficits in PPI are observed in schizophrenic patients and can be modeled in rodents. Atypical antipsychotics are often effective at restoring PPI deficits.

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the rat.[14][15]

  • Procedure:

    • The rat is placed in the startle chamber and allowed to acclimate.

    • A series of trials are presented, including:

      • Pulse-alone trials: A loud, startling stimulus (e.g., 120 dB white noise).

      • Prepulse-pulse trials: A weak, non-startling stimulus (the prepulse, e.g., 75-85 dB) is presented shortly before the startling pulse.

      • No-stimulus trials: Background noise only.

  • Measurement: The startle response is measured in all trial types. PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials.

FactorBest Practice to Enhance ReproducibilityRationale
Stimulus Calibration Regular and precise calibration of acoustic stimuli (dB levels).Inaccurate stimulus intensity is a major source of variability.
Background Noise Consistent background noise level throughout the experiment.Can affect the animal's baseline startle and perception of the prepulse.
Inter-stimulus Interval A fixed and optimal interval between the prepulse and the pulse.The timing between stimuli is critical for the PPI effect.
Trial Randomization A randomized presentation of trial types.Prevents the animal from predicting the stimulus sequence.
Data Analysis Consistent calculation of the PPI percentage and appropriate statistical analysis.[2][16]Ensures accurate and comparable results.

The ability of atypical antipsychotics to reverse pharmacologically-induced (e.g., with a dopamine agonist or NMDA antagonist) PPI deficits is a key measure of their potential efficacy.

DrugEffect on Reversing PPI Deficits
Carpipramine Expected to be effective
Risperidone Effective
Olanzapine Effective
Clozapine Effective
Aripiprazole Effective

Experimental Workflow and Data Analysis for Ensuring Reproducibility

A well-designed experimental workflow is crucial for generating reproducible data. The following diagram outlines a recommended workflow for testing a novel compound like carpipramine.

Reproducibility_Workflow Start Start Animal_Acclimation Animal Acclimation & Husbandry Standardization Start->Animal_Acclimation Baseline_Testing Baseline Behavioral Testing (e.g., OFT) Animal_Acclimation->Baseline_Testing Randomization Randomization to Treatment Groups Baseline_Testing->Randomization Drug_Administration Drug Administration (Carpipramine, Comparators, Vehicle) Randomization->Drug_Administration Behavioral_Assays Behavioral Assays (OFT, CAR, PPI) Drug_Administration->Behavioral_Assays Data_Collection Automated Data Collection Behavioral_Assays->Data_Collection Statistical_Analysis Appropriate Statistical Analysis Data_Collection->Statistical_Analysis Replication Independent Replication (different cohort/lab) Statistical_Analysis->Replication End End Replication->End caption Workflow for reproducible behavioral studies.

Caption: Workflow for reproducible behavioral studies.

Best Practices for Statistical Analysis:
  • Power Analysis: Conduct a power analysis before starting the experiment to determine the appropriate sample size needed to detect a meaningful effect.[17]

  • Appropriate Tests: Use appropriate statistical tests based on the data distribution and experimental design (e.g., ANOVA for comparing multiple groups, t-tests for pairwise comparisons).

  • Control for Confounding Variables: Include appropriate control groups (e.g., vehicle-treated animals) and consider potential confounding variables (e.g., litter effects) in the analysis.[18]

  • Transparency: Report all statistical methods in detail, including the specific tests used, the significance level, and the software used for analysis.[19][20]

Conclusion

Ensuring the reproducibility of behavioral assay results is a critical challenge in preclinical drug development. While direct reproducibility studies on carpipramine dihydrochloride are limited, by adhering to the principles of rigorous experimental design, standardized protocols, and transparent data analysis outlined in this guide, researchers can significantly enhance the reliability and translatability of their findings. By using established atypical antipsychotics as comparators, the unique behavioral profile of novel compounds like carpipramine can be more accurately characterized, ultimately paving the way for more successful clinical translation.

References

  • Deniker P, Lôo H, Zarifian E, Verdeaux G, Garreau G. [A new psychotropic drug: carpipramine, intermediate compound between 2 therapeutic classes]. L'Encephale. 1977;3(2):133-148.
  • Patsnap Synapse. What is Carpipramine used for? Published June 14, 2024. Accessed March 27, 2026.
  • Wikipedia. Carpipramine. Accessed March 27, 2026. [Link]

  • Geyer MA, Ellenbroek B. Animal behavior models of the mechanisms underlying antipsychotic atypicality.
  • Prut L, Belzung C. The open field as a paradigm to measure the effects of drugs on anxiety-like behaviors: a review. Eur J Pharmacol. 2003;463(1-3):3-33.
  • Azrin NH, Hopwood JH, Powell J. A rat chamber and electrode procedure for avoidance conditioning. J Exp Anal Behav. 1967;10(4):291-298.
  • Swerdlow NR, Geyer MA, Braff DL.
  • Swerdlow NR, Geyer MA. Using an animal model of deficient sensorimotor gating to study the pathophysiology and new treatments of schizophrenia. Schizophr Bull. 1998;24(2):285-301.
  • Kimmelman J, Mogil JS, Dirnagl U.
  • Ugo Basile. Startle-PPI. Accessed March 27, 2026. [Link]

  • Panlab. Active avoidance test. Accessed March 27, 2026. [Link]

  • Wadenberg ML. Conditioned avoidance response in the development of new antipsychotics. Curr Pharm Des. 2010;16(3):358-370.
  • Turner KM, Gould TJ. Prepulse inhibition: a measure of sensorimotor gating. In: Buccafusco JJ, ed. Methods of Behavior Analysis in Neuroscience. 2nd ed. CRC Press/Taylor & Francis; 2009.
  • Wadenberg ML. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics?. Neurosci Biobehav Rev. 1999;23(6):851-862.
  • Ladda S, Tunc-Knemeyer S, Tzschentke TM. Reproducibility of preclinical research: A pharmaceutical industry perspective. J Transl Med. 2016;14(1):137.
  • Aulakh CS, Cohen RM, Hill JL, Murphy DL, Zohar J.
  • Shoji H, Takamiya K, Hattori S, Mizoguchi H, Yamada K.
  • Krystal JH, Karper LP, Seibyl JP, et al. Subanesthetic effects of the noncompetitive NMDA antagonist, ketamine, in humans. Psychotomimetic, perceptual, cognitive, and neuroendocrine responses.
  • Moser VC. Comparison of the effects of cholinesterase inhibitors on locomotor activity and schedule-controlled behavior in rats. J Pharmacol Exp Ther. 1995;272(2):789-799.
  • Washington University in St. Louis Animal Behavior Core. Best Practices: Study Design. Accessed March 27, 2026. [Link]

  • Loken E, Gelman A. Measurement error and the replication crisis. Science. 2017;355(6325):584-585.
  • Millan MJ, Andrieux A, Bartzokis G, et al. Altering the course of schizophrenia: progress and perspectives.
  • Maze Engineers. Acoustic Startle Chamber. Accessed March 27, 2026. [Link]

  • protocols.io. Open field test in rats. Published online October 31, 2018. Accessed March 27, 2026. [Link]

  • The University of Hong Kong. Open Field Test. Accessed March 27, 2026. [Link]

  • Wikipedia. Conditioned avoidance response test. Accessed March 27, 2026. [Link]

  • Meltzer HY, Li Z, Kaneda Y, Ichikawa J. Serotonin receptors: their key role in drugs to treat schizophrenia.
  • Voelkl B, Vogt L, Sena ES, Würbel H. Reproducibility of preclinical animal research improves with heterogeneity of study samples. PLoS Biol. 2018;16(2):e2003693.
  • Queensland Brain Institute. LAB_072 Open Field Test for Rodents. Published March 2025. Accessed March 27, 2026. [Link]

  • van der Staay FJ, Steckler T. The hippocampus and contextual fear conditioning. Rev Neurosci. 2001;12(3):255-280.
  • KF Technology. Open Field. Accessed March 27, 2026. [Link]

  • Lazic SE. The problem of pseudoreplication in neuroscientific studies: is it affecting your analysis and interpretation of the results?.
  • IglayReger HB, Peterson EJ, Kaczorowski CC. Robust and replicable measurement for prepulse inhibition of the acoustic startle response. bioRxiv. 2019:602492.
  • Sipos ML, Doctor JD, Kunchandy J, De-Santana JM, Wülfers EM, Johnson JD. Dose-response curves and time-course effects of selected anticholinergics on locomotor activity in rats. Psychopharmacology (Berl). 2000;147(4):369-377.
  • Turner JG, Larsen D, Leu D, et al. Addressing variability in the acoustic startle reflex for accurate gap detection assessment. Hear Res. 2022;418:108477.
  • van der Worp HB, Howells DW, Sena ES, et al. Can animal models of disease reliably inform human studies?. PLoS Med. 2010;7(3):e1000245.
  • Lieberman JA, Bymaster FP, Meltzer HY, et al. Antipsychotic drugs: comparison in animal models of efficacy, neurotransmitter regulation, and neuroprotection. Pharmacol Rev. 2008;60(3):358-403.
  • ETH Zurich. Behavioural analysis in mice: more precise results despite fewer animals. Published November 14, 2024. Accessed March 27, 2026. [Link]

  • Fentress JC, Routh C, Chandra H.
  • Festing MFW, Altman DG. Guidelines for the design and statistical analysis of experiments using laboratory animals. ILAR J. 2002;43(4):244-258.
  • Pillai A, Parikh V, Terry AV Jr, Mahadik SP. Differential effects of typical and atypical antipsychotics on nerve growth factor and choline acetyltransferase expression in the cortex and nucleus basalis of rats.
  • Li M, He W, Mead A, Becker A, Swalve N. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus. J Psychopharmacol. 2010;24(12):1777-1790.
  • Chesler EJ, Wilson SG, Lariviere WR, et al. Identification and ranking of genetic contributors to alcohol withdrawal severity.
  • Ruble BK, Merritt JR, Smith LN, et al.
  • Porsolt RD, Bertin A, Jalfre M. Behavioral despair in mice: a primary screening test for antidepressants. Arch Int Pharmacodyn Ther. 1977;229(2):327-336.
  • Wadenberg ML, Soliman A, Jones C, Kapur S. Conditioned avoidance response test in rats as a primary screen for atypical antipsychotics. Psychopharmacology (Berl). 2000;150(4):404-411.

Sources

Safety & Regulatory Compliance

Safety

Carpipramine dihydrochloride proper disposal procedures

As a commitment to environmental stewardship and laboratory safety, this guide provides drug development professionals and researchers with an authoritative, self-validating framework for the proper disposal of Carpipram...

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Author: BenchChem Technical Support Team. Date: April 2026

As a commitment to environmental stewardship and laboratory safety, this guide provides drug development professionals and researchers with an authoritative, self-validating framework for the proper disposal of Carpipramine dihydrochloride.

Carpipramine dihydrochloride ()[1] is an atypical antipsychotic and dibenzazepine derivative utilized in advanced neuropharmacological research. Due to its potent biological activity, the disposal of its active pharmaceutical ingredient (API) and associated waste streams requires rigorous adherence to environmental regulations. Improper disposal introduces persistent, biologically active compounds into aquatic ecosystems, causing severe ecological disruption[2].

Part 1: Physicochemical & Hazard Profiling

Understanding the chemical nature of Carpipramine dihydrochloride is the first step in establishing a self-validating waste management system. Its lipophilic structure dictates its behavior in solvent mixtures and its environmental persistence.

Table 1: Physicochemical Properties and Waste Management Implications

PropertyValueOperational & Disposal Implication
CAS Number 7075-03-8[1]Essential for accurate RCRA waste manifesting and TSDF (Treatment, Storage, and Disposal Facility) profiling.
Molecular Formula C28H38N4O·2HCl·H2O[3]Contains complex nitrogenous rings requiring high-temperature thermal destruction to prevent toxic NOx byproducts.
Molecular Weight 537.56 g/mol [3]High molecular weight API; persists in environmental matrices if not properly destroyed.
Solubility Profile Soluble in Methanol, DMSOLiquid waste often contains flammable/toxic solvents, triggering RCRA characteristic waste codes (e.g., D001 for ignitability).
Environmental Hazard Aquatic ToxicityStrictly prohibited from drain/sewer disposal due to ecosystem disruption[2].

Part 2: Regulatory Framework & Waste Classification

The regulatory pathway for pharmaceutical waste depends heavily on your generator facility type. You must accurately classify your facility to ensure compliance.

  • Healthcare Facilities & Reverse Distributors: Governed by [4]. The EPA's 2019 Final Rule explicitly bans the sewering of all hazardous waste pharmaceuticals to protect drinking and surface waters[2].

  • R&D Laboratories & Pharmaceutical Manufacturers: Governed by the standard hazardous waste generator regulations under [5]. While Subpart P was designed for healthcare, the EPA strongly discourages the sewering of any APIs by manufacturers[5]. If Carpipramine is mixed with a characteristic hazardous solvent (e.g., methanol during assay preparation), the entire mixture becomes a RCRA-regulated hazardous waste and is subject to strict accumulation and disposal mandates.

Part 3: Disposal Workflow & Decision Matrix

The following logical routing illustrates the decision matrix for Carpipramine waste streams, emphasizing the strict prohibition of sewer disposal.

Carpipramine_Disposal Start Generate Carpipramine HCl Waste Determine Determine Facility Type Start->Determine Healthcare Healthcare / Reverse Distributor (40 CFR Part 266 Subpart P) Determine->Healthcare Lab R&D Lab / Manufacturer (40 CFR Part 262) Determine->Lab Solid Solid API / Powder Waste Healthcare->Solid Liquid Aqueous/Organic Solutions Healthcare->Liquid Lab->Solid Lab->Liquid Pack Lab Pack in Compatible Containers (Satellite Accumulation Area) Solid->Pack Liquid->Pack Sewer Sewer / Drain Disposal Liquid->Sewer Attempted Drain Disposal Incinerate High-Temperature Incineration (>1000°C at TSDF) Pack->Incinerate Manifest via Licensed Transporter Ban STRICTLY PROHIBITED (EPA Sewer Ban) Sewer->Ban

Figure 1: Regulatory decision matrix and disposal workflow for Carpipramine waste.

Part 4: Step-by-Step Disposal Methodology

To maintain scientific integrity and operational safety, the disposal of Carpipramine dihydrochloride must follow a strict, self-validating protocol.

Phase 1: Source Segregation & Containment
  • Causality: Mixing solid API waste with liquid solvent waste exponentially increases the volume of complex hazardous waste, escalating disposal costs and introducing the risk of incompatible chemical reactions.

  • Segregate Waste Streams: Separate pure solid API powder, contaminated consumables (e.g., weigh boats, gloves), and liquid solutions into distinct streams at the point of generation.

  • Select Compatible Containers: Use High-Density Polyethylene (HDPE) for aqueous mixtures and PTFE/Glass for organic solvent mixtures.

    • Validation Step: Visually inspect the container for micro-fractures or chemical degradation before adding waste. Verify the pH of liquid waste to ensure it will not degrade the primary container.

  • Apply Regulatory Labeling: Label containers immediately with "Hazardous Waste - Pharmaceutical API (Carpipramine HCl)" and the exact date accumulation begins.

Phase 2: Lab Packing & Accumulation
  • Causality: Utilizing a designated Satellite Accumulation Area (SAA) minimizes the volume of hazardous materials in active work zones, mitigating inhalation exposure and spill risks.

  • Transfer to SAA: Move sealed containers to a secondary containment tray within the SAA, keeping them closed unless actively adding waste.

  • Monitor Volume Limits: Ensure accumulation does not exceed 55 gallons of non-acute hazardous waste.

    • Validation Step: Implement a weekly visual inspection log to verify container integrity, label legibility, and volume limits.

  • Prepare for Transport: Once the limit is reached or the maximum accumulation time (e.g., 90, 180, or 365 days depending on generator status) approaches, transfer the waste to the Central Accumulation Area (CAA) for lab packing by a certified vendor.

Phase 3: High-Temperature Incineration
  • Causality: Thermal destruction is the only reliable method to neutralize the biological activity of complex dibenzazepine derivatives. Incineration breaks the molecular bonds, converting the API into basic, non-hazardous oxides (CO2, H2O) and safely scrubbing nitrogen oxides (NOx).

  • Profile the Waste: Provide the TSDF with the exact chemical profile and Safety Data Sheet (SDS) of Carpipramine dihydrochloride.

  • Manifesting: Utilize the EPA's e-Manifest system to track the waste from cradle to grave.

  • Verify Destruction: Ensure the TSDF utilizes a rotary kiln or liquid injection incinerator operating at >1000°C.

    • Validation Step: Obtain and archive the Certificate of Destruction (COD) from the TSDF to close the regulatory loop and prove compliance during an EPA or OSHA audit.

Part 5: Spill Response & Decontamination Protocol

In the event of an accidental release of Carpipramine dihydrochloride, immediate and systematic action is required.

  • Causality: Carpipramine powder is highly lipophilic and can be easily aerosolized; respiratory protection is critical to prevent systemic absorption across mucous membranes.

  • Isolation: Evacuate non-essential personnel from the immediate area and secure the perimeter.

  • PPE Donning: Responders must wear an N95 or P100 particulate respirator, double nitrile gloves, safety goggles, and a chemical-resistant lab coat.

  • Containment (Solid Spill): Do not dry sweep. Gently cover the powder with damp absorbent pads to suppress dust generation.

  • Decontamination: Wipe the area inward from the perimeter using a solvent appropriate for the API (e.g., a dilute methanol/water mixture), followed by a mild detergent wash to remove residual lipophilic traces.

    • Validation Step: Perform a final wipe with a clean, damp cloth. If any residue is visible, repeat the detergent wash.

  • Disposal of Spill Materials: Place all contaminated pads, wipes, and PPE into a hazardous waste bag, seal, and manage as solid API waste according to Phase 1.

References

  • Chemsrc, "carpipramine dihydrochloride | CAS#:7075-03-8",[Link]

  • USP Dictionary of USAN and International Drug Names, "Carpipramine Dihydrochloride",[Link]

  • US Environmental Protection Agency (EPA), "Management of Hazardous Waste Pharmaceuticals", [Link]

  • US Environmental Protection Agency (EPA), "Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine",[Link]

  • US Environmental Protection Agency (EPA), "Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals",[Link]

Sources

Handling

Mastering the Safe Handling of Carpipramine Dihydrochloride: A Guide to Personal Protective Equipment and Disposal

For researchers and scientists at the forefront of drug development, the safe handling of active pharmaceutical ingredients (APIs) is paramount. This guide provides essential, in-depth procedural information on the appro...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and scientists at the forefront of drug development, the safe handling of active pharmaceutical ingredients (APIs) is paramount. This guide provides essential, in-depth procedural information on the appropriate use of personal protective equipment (PPE) and disposal methods for Carpipramine dihydrochloride, an atypical antipsychotic. By understanding the rationale behind these safety protocols, you can foster a secure laboratory environment and ensure the integrity of your research.

Understanding the Risks: A Profile of Carpipramine Dihydrochloride

Potential hazards associated with compounds of this nature often include:

  • Acute Toxicity: Harmful if swallowed.[2]

  • Skin and Eye Irritation: May cause skin and serious eye irritation.[2]

  • Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[2]

  • Specific Target Organ Toxicity: May cause damage to organs through single or repeated exposure.[3]

Given these potential risks, a multi-layered approach to personal protection is essential to minimize all possible routes of exposure—inhalation, dermal contact, and ingestion.

The Last Line of Defense: Selecting and Using Personal Protective Equipment

Personal protective equipment is a critical final barrier between the researcher and the chemical. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with chemotherapy-rated, powder-free nitrile gloves.Provides a robust barrier against dermal absorption. Double-gloving is recommended to minimize contamination risk when removing the outer pair.[4]
Body Protection Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting elastic cuffs.Protects the skin and personal clothing from accidental splashes and aerosol contamination.
Eye and Face Protection Chemical splash goggles or a full-face shield.Shields the eyes and face from splashes of liquids or airborne powder, which can cause serious irritation or be absorbed.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.Essential when handling the powder form of the compound outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of fine particles.[3]
Procedural Workflow for PPE Usage

The following diagram outlines the logical flow for the selection and use of PPE when handling Carpipramine dihydrochloride.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_handling Handling & Doffing Start Initiate Handling Procedure Assess_Risk Assess Risk: - Weighing Powder? - Preparing Solution? - Potential for Aerosolization? Start->Assess_Risk Select_PPE Select Appropriate PPE Based on Risk Assessment Assess_Risk->Select_PPE Don_Gown 1. Don Gown Select_PPE->Don_Gown Don_Respirator 2. Don Respirator (if required) Don_Gown->Don_Respirator Don_Goggles 3. Don Goggles/ Face Shield Don_Respirator->Don_Goggles Don_Gloves 4. Don Gloves (Inner Pair) Don_Goggles->Don_Gloves Don_Outer_Gloves 5. Don Outer Gloves (over gown cuffs) Don_Gloves->Don_Outer_Gloves Handle_Compound Perform Chemical Handling Tasks Don_Outer_Gloves->Handle_Compound Doff_Outer_Gloves 1. Doff Outer Gloves Handle_Compound->Doff_Outer_Gloves Doff_Gown 2. Doff Gown Doff_Outer_Gloves->Doff_Gown Doff_Goggles 3. Doff Goggles/ Face Shield Doff_Gown->Doff_Goggles Doff_Inner_Gloves 4. Doff Inner Gloves Doff_Goggles->Doff_Inner_Gloves Doff_Respirator 5. Doff Respirator (if worn) Doff_Inner_Gloves->Doff_Respirator Wash_Hands Wash Hands Thoroughly Doff_Respirator->Wash_Hands End Procedure Complete Wash_Hands->End

Caption: PPE Selection and Donning/Doffing Workflow for Carpipramine Dihydrochloride.

Operational Plan: From Preparation to Disposal

A structured approach to handling Carpipramine dihydrochloride minimizes the risk of exposure and ensures procedural consistency.

Preparation
  • Designated Area: All work with Carpipramine dihydrochloride powder should be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to contain any airborne particles.

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, solvents, etc.) and waste containers are inside the containment area.

  • Pre-Donning: Wash hands thoroughly before donning the required PPE in the correct sequence as illustrated in the workflow diagram.

Handling
  • Weighing: Carefully weigh the powder in a disposable weigh boat to minimize dust generation.

  • Solution Preparation: When preparing solutions, add the solvent to the powder slowly to avoid splashing.

  • Immediate Cleanup: Clean up any minor spills immediately with appropriate absorbent materials while wearing full PPE.

Disposal Plan: A Critical Final Step

Proper disposal of Carpipramine dihydrochloride and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation

All materials that have come into contact with Carpipramine dihydrochloride are considered pharmaceutical waste and must be segregated from regular laboratory trash. This includes:

  • Used PPE (gloves, gowns, etc.)

  • Disposable labware (weigh boats, pipette tips, etc.)

  • Contaminated cleaning materials (absorbent pads, wipes)

Disposal of Contaminated Solids
  • Collection: Place all contaminated solid waste into a designated, clearly labeled, leak-proof hazardous waste container. For cytotoxic and cytostatic waste, a purple-lidded container is often used.[5]

  • Labeling: The container should be labeled as "Pharmaceutical Hazardous Waste for Incineration" and include the appropriate waste codes (e.g., EWC 18 01 08*).[5]

  • Storage: Store the sealed waste container in a secure, designated area away from general laboratory traffic until it can be collected by a certified hazardous waste disposal service.

Disposal of Unused Compound
  • Avoid Sewer Disposal: Do not dispose of Carpipramine dihydrochloride down the drain.[6]

  • Inactivation and Disposal: For small quantities, the U.S. Food and Drug Administration (FDA) and the Drug Enforcement Administration (DEA) recommend rendering the drug undesirable before disposal in the trash if a take-back program is not available.[7][8] This can be achieved by:

    • Removing the powder from its original container.

    • Mixing it with an unpalatable substance such as used coffee grounds or cat litter.[8]

    • Placing the mixture in a sealed container (e.g., a sealable plastic bag) to prevent leakage.[8]

    • Placing the sealed container in the household trash.[8]

  • Take-Back Programs: The most responsible method for disposing of unused pharmaceutical compounds is through a licensed drug take-back program.[9] Check with your institution's Environmental Health and Safety (EHS) department for available programs.

By adhering to these rigorous safety and disposal protocols, you contribute to a culture of safety and ensure the responsible management of potent pharmaceutical compounds in your laboratory.

References

  • - Global Substance Registration System.

  • - Global Substance Registration System.

  • - Sigma-Aldrich.

  • - PMC.

  • - Tokyo Chemical Industry.

  • - Caesar & Loretz GmbH.

  • - Santa Cruz Biotechnology.

  • - LGC Standards.

  • - Cayman Chemical.

  • - LGC Standards.

  • - DEA.gov.

  • - FDA.

  • – NHS SPS.

  • - FDA.

  • - FDA.

  • - Cayman Chemical.

  • - Cayman Chemical.

  • - Benchchem.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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